1,4-Diamino-2,3-dichloroanthraquinone
Description
The exact mass of the compound this compound is 305.9962829 g/mol and the complexity rating of the compound is 405. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-diamino-2,3-dichloroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-10(16)12(18)8-7(11(9)17)13(19)5-3-1-2-4-6(5)14(8)20/h1-4H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYAYVSWIPZDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058844 | |
| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |
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Molecular Weight |
307.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-42-5, 70956-27-3 | |
| Record name | Disperse Violet 28 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diamino-2,3-dichloroanthraquinone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |
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| Record name | 1,4-diamino-2,3-dichloroanthraquinone | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1,4-Diamino-2,3-dichloroanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diamino-2,3-dichloroanthraquinone, a synthetic aromatic compound, is a significant member of the anthraquinone family. Its rigid, planar structure, substituted with both electron-donating amino groups and electron-withdrawing chloro groups, imparts a unique combination of chemical and physical properties. These characteristics make it a valuable intermediate in the synthesis of a variety of dyes and pigments, and a subject of interest in materials science and medicinal chemistry.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior and potential applications for researchers in drug development and related scientific fields.
Molecular Structure and Identification
The foundational step in understanding the physicochemical profile of any compound is to establish its molecular identity. The structure of this compound is characterized by a central anthraquinone core with two amino groups at the 1 and 4 positions and two chlorine atoms at the 2 and 3 positions.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C1" [pos="0,1.5!"]; "C2" [pos="-1.3,0.75!"]; "C3" [pos="-1.3,-0.75!"]; "C4" [pos="0,-1.5!"]; "C5" [pos="1.3,-0.75!"]; "C6" [pos="1.3,0.75!"]; "C7" [pos="2.6,1.5!"]; "C8" [pos="3.9,0.75!"]; "C9" [pos="3.9,-0.75!"]; "C10" [pos="2.6,-1.5!"]; "C11" [pos="0,0!"]; "C12" [pos="2.6,0!"]; "C13" [pos="-2.6,1.5!"]; "C14" [pos="-2.6,-1.5!"]; "O1" [pos="5.2,1.5!"]; "O2" [pos="5.2,-1.5!"]; "N1" [label="NH2", pos="-1.3,2.5!"]; "N2" [label="NH2", pos="1.3,-2.5!"]; "Cl1" [label="Cl", pos="-2.6,0!"]; "Cl2" [label="Cl", pos="0,2.5!"];
"C1" -- "C2" -- "C3" -- "C4" -- "C5" -- "C6" -- "C1"; "C6" -- "C11" -- "C2"; "C5" -- "C12" -- "C7" -- "C8" -- "C9" -- "C10" -- "C5"; "C11" -- "C12"; "C1" -- "N1"; "C4" -- "N2"; "C2" -- "Cl1"; "C3" -- "Cl2"; "C8" -- "O1" [style=double]; "C10" -- "O2" [style=double];
} caption: "Molecular Structure of this compound"
| Identifier | Value |
| IUPAC Name | 1,4-diamino-2,3-dichloroanthracene-9,10-dione |
| Synonyms | Disperse Violet 28 |
| CAS Number | 81-42-5 |
| Molecular Formula | C₁₄H₈Cl₂N₂O₂[2] |
| Molecular Weight | 307.13 g/mol [2] |
| Appearance | Gray to dark purple to black powder/crystal[2][3] |
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for predicting the compound's behavior in various experimental settings.
| Property | Value | Source |
| Melting Point | 295 °C | [4] |
| Boiling Point | 601.4 °C at 760 mmHg | [4] |
| Density | 1.637 g/cm³ | [4] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and administration routes. This compound is generally characterized by low solubility in aqueous solutions but exhibits solubility in some organic solvents.
| Solvent | Solubility |
| Acetone | Soluble[4] |
| Ethanol | Soluble[4] |
| Benzene | Soluble[4] |
| Concentrated Sulfuric Acid | Soluble (forms a light dark brown solution, turning purple upon dilution)[4] |
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and characterization of molecules. Below is a summary of the expected spectroscopic features of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from the π → π* and n → π* electronic transitions within the anthraquinone chromophore. The presence of amino groups typically causes a bathochromic (red) shift in the absorption maxima compared to the parent anthraquinone. For structurally similar diaminoanthraquinones, major transitions are observed around 250 nm, 270-350 nm, and a longer wavelength band between 360-620 nm, which is attributed to the HOMO → LUMO transition.[5]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies for this compound would include:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (amino groups) | 3300 - 3500 |
| C=O stretching (quinone) | 1650 - 1680 |
| C=C stretching (aromatic) | 1450 - 1600 |
| C-N stretching | 1250 - 1350 |
| C-Cl stretching | 600 - 800 |
A joint FTIR and FT-Raman study has been conducted on the parent compound, 1,4-diaminoanthraquinone, providing a basis for the vibrational analysis of its dichloro-derivative.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the unsubstituted benzene ring and the protons of the two amino groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating and electron-withdrawing substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons, the aromatic carbons, and the carbons bonded to the amino and chloro substituents.
Detailed ¹H and ¹³C NMR data for this compound in DMSO-d6 can be found in the literature, which is essential for unambiguous structural confirmation.[4][7][8][9][10]
Thermal Stability
Understanding the thermal stability of a compound is crucial for its handling, storage, and processing. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely published, studies on similar anthraquinone derivatives suggest that they are generally thermally stable compounds.[11] For instance, 9,10-anthraquinone sublimes at temperatures between 160-247 °C. The introduction of substituents can influence the melting point and decomposition temperature.
Synthesis and Reactivity
This compound is typically synthesized from 1,4-diaminoanthraquinone or its leuco form. The process involves a chlorination step, often utilizing sulfuryl chloride or a similar chlorinating agent.
Representative Synthetic Protocol
The following is a generalized experimental protocol based on patented synthesis methods.[12][13] Researchers should consult the original patents for specific details and safety precautions.
dot digraph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];
A [label="1. Dissolution of\n1,4-diaminoanthraquinone leuco body\nin an organic solvent (e.g., chlorobenzene)"]; B [label="2. Heating to ensure\ncomplete dissolution"]; C [label="3. Controlled addition of\na chlorinating agent (e.g., sulfuryl chloride)\nat a specific temperature range"]; D [label="4. Reaction work-up including\nneutralization and purification"]; E [label="5. Isolation and drying of\nthis compound"];
A -> B -> C -> D -> E; } caption: "General workflow for the synthesis of this compound"
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting material, 1,4-diaminoanthraquinone leuco body, in a suitable organic solvent such as chlorobenzene in a reaction vessel.
-
Heating: Heat the mixture to ensure complete dissolution of the starting material.
-
Chlorination: Carefully add a chlorinating agent, for example, sulfuryl chloride, to the reaction mixture while maintaining a specific temperature range to control the reaction rate and minimize side products.
-
Reaction Monitoring and Work-up: Monitor the progress of the reaction using an appropriate analytical technique (e.g., thin-layer chromatography). Upon completion, the reaction is typically quenched, and the crude product is subjected to a work-up procedure which may involve neutralization, washing, and filtration.
-
Purification and Isolation: The crude product is then purified, often by recrystallization from a suitable solvent, to yield the final this compound product, which is then dried.
Applications in Research and Development
The unique structural features of this compound make it a versatile molecule with applications in several areas of research and development:
-
Dyes and Pigments: It serves as a key intermediate in the manufacturing of a range of high-performance dyes and pigments, valued for their vibrant colors and stability.[1]
-
Photovoltaics: The compound has been investigated for its potential role in organic solar cells, where it can contribute to enhancing light absorption and energy conversion efficiency.[1]
-
Antimicrobial Agents: Its structure has shown potential antibacterial properties, making it a candidate for the development of antimicrobial coatings and treatments.[1]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The parent compound, 1,4-diamino-2,3-dihydroanthraquinone, is noted as being mutagenic.[14]
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The combination of its structural features, solubility profile, and spectroscopic characteristics makes it a compound of significant interest for both industrial applications and fundamental research. For scientists and professionals in drug development, a thorough grasp of these properties is essential for harnessing its potential in the design and synthesis of novel therapeutic agents and functional materials. Further research to obtain more extensive quantitative data on its solubility and thermal behavior would be beneficial for expanding its applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Vibrational analysis of 1,4-diaminoanthraquinone and 1,5-dichloroanthraquinone. A joint FTIR, FT-Raman and scaled quantum mechanical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN1069896C - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone - Google Patents [patents.google.com]
- 13. US2628963A - 1,4-diamino-2,3-anthraquinone-dicarboximides - Google Patents [patents.google.com]
- 14. 1,4-Diamino-2,3-dihydroanthraquinone - Wikipedia [en.wikipedia.org]
1,4-Diamino-2,3-dichloroanthraquinone molecular structure
An In-Depth Technical Guide to the Molecular Structure of 1,4-Diamino-2,3-dichloroanthraquinone
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of this compound, a significant molecule in the fields of dye chemistry, material science, and synthetic research. This document delineates its core molecular structure, physicochemical properties, and established synthetic pathways. Furthermore, it details the analytical methodologies essential for its characterization and discusses its primary applications, grounding all claims in authoritative references. This guide is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this versatile anthraquinone derivative.
Introduction: The Anthraquinone Core and Its Functionalization
This compound, also known by its dye designation Disperse Violet 28, is an organic compound built upon the robust, planar anthraquinone scaffold.[1][2] Its chemical identity is defined by the strategic placement of two amino (-NH₂) groups at the C1 and C4 positions and two chloro (-Cl) groups at the C2 and C3 positions. This specific arrangement of electron-donating amino groups and electron-withdrawing chloro groups on the anthraquinone core gives rise to its distinct chemical properties, most notably its intense violet color and stability.[1][2]
The compound serves as a crucial intermediate in the synthesis of other high-performance dyes and pigments and has found utility in advanced applications such as organic photovoltaics and material science.[1] Understanding its molecular architecture is paramount to leveraging its properties and developing novel applications.
Molecular Structure and Physicochemical Properties
The foundation of this compound's functionality lies in its molecular structure. The tricyclic anthraquinone system imposes a high degree of planarity, while the substituents dictate its electronic and interactive properties.
Key Structural Features
-
Anthraquinone Scaffold: A conjugated system of three fused benzene rings containing two ketone groups, which acts as the chromophore.
-
Amino Groups (C1, C4): These powerful auxochromes (color-enhancing groups) are responsible for the bathochromic (deepening of color) shift observed in the molecule's absorption spectrum. Intramolecular hydrogen bonding between the amine hydrogens and the adjacent carbonyl oxygens contributes significantly to the molecule's stability and planarity.
-
Chloro Groups (C2, C3): These electron-withdrawing groups modulate the electronic properties of the aromatic system and can influence the molecule's lightfastness and chemical reactivity.
Caption: 2D Molecular Structure of this compound.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 81-42-5 | [1][3] |
| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | [1][3] |
| Molecular Weight | 307.13 g/mol | [1][3] |
| Appearance | Gray to dark purple to black powder/crystal | [1][4] |
| Melting Point | 295°C | [2] |
| Solubility | Soluble in acetone, ethanol, and benzene. | [2] |
| Synonyms | Disperse Violet 28, C.I. 61102 | [1][2] |
Synthesis and Mechanistic Considerations
The industrial synthesis of this compound is a targeted chlorination process. The choice of starting material and reaction conditions is critical to achieving high yield and purity, avoiding unwanted side reactions.
Synthetic Pathway Overview
The most common synthetic route involves the direct chlorination of a 1,4-diaminoanthraquinone derivative.[5] A patented method describes using the 1,4-diamino-anthraquinone leuco body as the starting material.[5][6] The leuco form, where the quinone carbonyls are reduced to hydroxyls, activates the aromatic rings, making them more susceptible to electrophilic substitution by the chlorinating agent.
Causality Behind Experimental Choice: Using the leuco body is a strategic decision. The electron-donating nature of the hydroxyl groups in the leuco form enhances the nucleophilicity of the C2 and C3 positions, facilitating a more efficient and selective chlorination compared to the direct chlorination of the standard 1,4-diaminoanthraquinone, which is more deactivated.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established patent literature and represents a standard method for laboratory-scale synthesis.[5]
Self-Validating System: Each step includes a control parameter (temperature, pH) that is crucial for reaction success. The final steam distillation step is a key purification measure that validates the removal of the organic solvent, ensuring a cleaner product.
-
Dissolution: In a suitable reaction vessel, dissolve the 1,4-diamino-anthraquinone leuco body in a chlorobenzene solvent. Heat the mixture to between 30-132°C for 30-60 minutes to ensure complete dissolution.
-
Chlorination: Cool the solution to 45-60°C. Begin the dropwise addition of chlorosulfonic acid, maintaining the temperature within this range.
-
Reaction & Heating: After the addition is complete, insulate the reaction for 2 hours. Subsequently, slowly heat the mixture to 95°C and hold for 30 minutes to drive the reaction to completion.
-
Quenching & Neutralization: Cool the reaction vessel to below 60°C. Carefully add water and adjust the pH to a basic range of 8-11 using an appropriate base (e.g., sodium hydroxide solution).
-
Purification (Steam Distillation): Introduce steam into the vessel to perform steam distillation. This step effectively removes the chlorobenzene solvent. The distilled steam and solvent are collected, condensed, and separated for recycling.
-
Isolation: The remaining aqueous slurry in the reaction vessel is filtered.
-
Washing & Drying: The collected filter cake is washed thoroughly with water to remove residual salts and dried to yield the final product, this compound.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical step that relies on a suite of analytical techniques.
Spectroscopic Analysis
While specific spectral data for this exact compound is proprietary or scattered, its structure allows for predictable spectroscopic signatures based on its functional groups and the well-studied anthraquinone core.
-
¹H NMR: Protons on the unsubstituted benzene ring would appear in the aromatic region (approx. 7.5-8.5 ppm). The protons of the two amino groups would likely appear as a broad singlet, with its chemical shift influenced by solvent and concentration.
-
IR Spectroscopy: Key vibrational bands would confirm the presence of N-H stretching from the amino groups (approx. 3300-3500 cm⁻¹) and a strong C=O stretching from the quinone carbonyls (approx. 1620-1680 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 307.13. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks in a rough 9:6:1 ratio).
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.[1]
Protocol: Purity Analysis by Reverse-Phase HPLC
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) to a final concentration of 0.1 mg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water and (B) Acetonitrile. A typical gradient might run from 60% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set to the wavelength of maximum absorbance (λmax), typically in the visible range for this colored compound.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥93% is common for commercial grades.[1]
Applications in Science and Industry
The unique molecular structure of this compound makes it a valuable compound in several high-tech fields.
-
Dyes and Pigments: Its primary commercial use is as Disperse Violet 28, a high-performance dye for polyester and other synthetic fibers.[2] Its planar structure and amino groups allow for strong interaction with polymer chains, while the overall conjugated system provides excellent color depth and lightfastness.[1]
-
Organic Electronics: Anthraquinone derivatives are redox-active molecules. This compound has been investigated for its potential role in organic solar cells, where it can contribute to light absorption and energy conversion processes.[1]
-
Advanced Materials: It serves as a key building block for more complex functional molecules. For instance, it is a precursor for synthesizing 1,4-diamino-2,3-dicyanoanthraquinone, which is used to produce other dyes like Disperse Blue 60.[6][7]
-
Analytical Chemistry: Its defined structure and properties make it useful as a reagent or standard in various analytical techniques.[1]
Safety and Handling
Proper handling is essential when working with this chemical.
-
Hazards: The compound is irritating to the eyes, respiratory system, and skin.[2]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[2]
-
Storage: Store at room temperature in a dry, well-ventilated area, away from incompatible materials.[1]
Conclusion
This compound is more than a simple dye; it is a precisely engineered molecule whose function is a direct result of its structure. The interplay between its planar anthraquinone core, electron-donating amino groups, and electron-withdrawing chloro groups creates a stable, intensely colored compound with significant industrial and research value. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, is fundamental for professionals seeking to innovate in the fields of color chemistry, materials science, and organic synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]
- 6. CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone - Google Patents [patents.google.com]
- 7. US4661292A - Process for the preparation of 1,4-diamino-2,3-dicyanoanthraquinone - Google Patents [patents.google.com]
Introduction: The Significance of Disperse Violet 28
An In-Depth Technical Guide to the Spectral Properties of Disperse Violet 28
Disperse Violet 28, chemically known as 1,4-Diamino-2,3-dichloroanthraquinone (CAS No. 81-42-5), is a synthetic dye belonging to the anthraquinone class.[1][2][3] Its molecular structure, characterized by a central anthraquinone core with two amino auxochromes and two chloro substituents, is responsible for its distinct bright reddish-violet hue.[1] While primarily utilized in the textile industry for dyeing polyester and other synthetic fibers due to its high light fastness, its inherent photophysical properties make it a molecule of interest for advanced research applications.[1][4][5]
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand and experimentally determine the core spectral properties of Disperse Violet 28. We will delve into the theoretical underpinnings of its light-matter interactions, present a robust, self-validating experimental protocol for its characterization, and discuss the influence of environmental factors on its spectral response. This document is designed not merely as a report of known data but as a methodological guide to empower researchers to precisely characterize this and similar molecules.
Theoretical Background: Electronic Transitions in Anthraquinone Dyes
The color of Disperse Violet 28 arises from its ability to absorb light in the visible region of the electromagnetic spectrum. This absorption is governed by the principles of quantum mechanics, where photons of specific energies excite electrons from a ground state (S₀) to a higher energy excited state (typically S₁).
The core of the molecule is the anthraquinone chromophore. The vibrant color is a result of intramolecular charge-transfer (ICT) transitions, significantly influenced by the electron-donating amino groups (-NH₂) and electron-withdrawing chloro (-Cl) and carbonyl (-C=O) groups.[6] The amino groups act as powerful auxochromes, shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic or "red" shift) compared to the unsubstituted anthraquinone core. This brings the primary absorption band into the visible spectrum.
Upon excitation, the molecule can return to the ground state through several pathways, including non-radiative decay (heat) or by emitting a photon, a process known as fluorescence . The emitted photon is almost always of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift . Characterizing both the absorption and fluorescence spectra provides a detailed electronic fingerprint of the molecule.
Experimental Protocol: Characterization of Spectral Properties
This section outlines a detailed methodology for determining the UV-Visible absorption and fluorescence emission spectra of Disperse Violet 28. The protocol is designed to be self-validating by incorporating solvent blanks and systematic dilutions.
Causality in Experimental Design:
-
Solvent Selection: Disperse Violet 28 is soluble in organic solvents like acetone and ethanol but insoluble in water.[1][7][8] The choice of solvent is critical as it can influence the spectral properties (solvatochromism). Using a range of solvents with varying polarities (e.g., acetone, ethanol, dichloromethane) is recommended to build a comprehensive profile.
-
Concentration: For absorption, concentrations must be within the linear range of the Beer-Lambert Law to accurately determine molar absorptivity. For fluorescence, dilute solutions (~1-10 µM) are used to avoid inner filter effects and self-quenching.
-
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer and a sensitive spectrofluorometer are required. Quartz cuvettes are mandatory for UV measurements as glass absorbs UV light.
Step-by-Step Methodology:
-
Preparation of Stock Solution (1 mM):
-
Accurately weigh 3.07 mg of Disperse Violet 28 (MW: 307.13 g/mol ).[4]
-
Quantitatively transfer the powder to a 10 mL volumetric flask.
-
Dissolve and bring to volume with spectroscopic grade acetone. This is your 1 mM stock solution.
-
Rationale: A stock solution allows for precise and repeatable dilutions. Acetone is chosen as a primary solvent due to the dye's known solubility.
-
-
UV-Vis Absorption Spectroscopy:
-
Instrument Calibration: Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Solvent Blank: Fill a 1 cm path length quartz cuvette with the reference solvent (e.g., acetone). Place it in the reference beam path. Fill a second cuvette with the same solvent and place it in the sample beam path. Run a baseline correction or "zero" the instrument across the desired spectral range (e.g., 300-800 nm).
-
Sample Preparation: Prepare a dilution from the stock solution to achieve an absorbance maximum between 0.5 and 1.0 AU. A 1:100 dilution (10 µM) is a good starting point.
-
Spectrum Acquisition: Empty the sample cuvette, rinse it twice with the 10 µM sample solution, and then fill it. Wipe the optical faces with a lint-free tissue. Place it in the sample holder and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Record the absorbance value at this peak.
-
-
Determination of Molar Absorptivity (ε):
-
Prepare a series of at least five serial dilutions from the stock solution (e.g., 2, 4, 6, 8, 10 µM).
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot Absorbance vs. Concentration (in mol/L).
-
Perform a linear regression. The slope of the line is the molar absorptivity (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert Law (A = εcl), where the path length (l) is 1 cm. The R² value should be >0.99 for a trustworthy result.
-
-
Fluorescence Spectroscopy:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µM) in the desired solvent. High concentrations can lead to quenching and spectrum distortion.
-
Excitation: Set the excitation wavelength on the spectrofluorometer to the λmax value obtained from the UV-Vis spectrum.
-
Emission Scan: Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., from λmax + 10 nm to 850 nm).
-
Data Analysis: Identify the wavelength of maximum fluorescence emission (λem). The difference between λem and λmax is the Stokes Shift.
-
Workflow Visualization
The following diagram illustrates the comprehensive workflow for characterizing the spectral properties of Disperse Violet 28.
Caption: Experimental workflow for spectral characterization.
Expected Spectral Properties and Data Analysis
The following table provides a template for researchers to populate with their experimental findings.
| Solvent | Polarity Index (Reichardt's ET(30)) | Expected λmax Range (nm) | Experimental λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Experimental λem (nm) |
| Dichloromethane | 40.7 | 500 - 540 | To be determined | To be determined | |
| Acetone | 42.2 | 510 - 550 | To be determined | To be determined | |
| Ethanol | 51.9 | 520 - 560 | To be determined | To be determined |
Influence of Environmental Factors: Solvatochromism
Solvatochromism is the phenomenon where the absorption or emission spectrum of a substance shifts depending on the polarity of the solvent.[11] This occurs because a change in solvent polarity can differentially stabilize the electronic ground and excited states of the dye molecule.[11][12]
-
Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, decreasing the energy gap and causing a bathochromic (red) shift in the absorption spectrum.
-
Negative Solvatochromism (Blue Shift): Conversely, if the ground state is more polar, increasing solvent polarity will cause a hypsochromic (blue) shift.
Given the intramolecular charge-transfer nature of the electronic transition in Disperse Violet 28, it is highly probable that it will exhibit solvatochromism. By systematically measuring the λmax in solvents of varying polarity, as outlined in the table above, researchers can quantify this effect. This property is particularly valuable in the development of molecular sensors, where a change in the local environment can be transduced into a measurable colorimetric or fluorescent signal.
Conclusion and Future Outlook
This guide has provided a comprehensive technical framework for the spectral characterization of Disperse Violet 28. By grounding the investigation in solid theoretical principles and a robust experimental protocol, researchers are well-equipped to determine the key photophysical parameters of this molecule, including its absorption maximum, molar absorptivity, and fluorescence properties.
The characterization of these properties is the first step toward unlocking the potential of Disperse Violet 28 beyond its traditional use as a textile dye. Understanding its interaction with light is fundamental for applications in areas such as organic electronics, molecular sensing, and as a fluorescent probe in biological imaging or drug delivery systems. The provided methodology serves as a reliable foundation for these advanced investigations.
References
- 1. royal-chem.com [royal-chem.com]
- 2. Disperse Violet 28 | 81-42-5 [chemicalbook.com]
- 3. Disperse Violet 28 | C14H8Cl2N2O2 | CID 65731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ikm.org.my [ikm.org.my]
- 7. Page loading... [guidechem.com]
- 8. Disperse violet 28 TDS|Disperse violet 28 from Chinese supplier and producer - DISPERSE VIOLET DYES - Enoch dye [enochdye.com]
- 9. Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 12. 1,4-Diamino anthraquinone | 128-95-0 [chemicalbook.com]
An In-depth Technical Guide to the Safe Handling of 1,4-Diamino-2,3-dichloroanthraquinone
Prepared by: Gemini, Senior Application Scientist
Section 1: Introduction and Scope
1,4-Diamino-2,3-dichloroanthraquinone (CAS No. 81-42-5), also known as Disperse Violet 28, is a synthetic anthraquinone derivative.[1][2] Its molecular structure, characterized by a chlorinated anthraquinone core with two amino groups, makes it a valuable intermediate in the synthesis of high-performance dyes and pigments.[2] These are utilized across various industries, including textiles, plastics, and specialized coatings, where lightfastness and chemical stability are paramount.[2] Given its utility in research and development, particularly in materials science and drug discovery, a comprehensive understanding of its safety profile and handling requirements is essential for all laboratory personnel.
This guide provides a detailed framework for the safe handling, storage, and disposal of this compound. It is intended for researchers, chemists, and technical staff who may interact with this compound in a laboratory or pilot plant setting. The protocols and recommendations herein are synthesized from available safety data sheets and chemical literature to ensure a self-validating system of laboratory safety.
| Identifier | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | Disperse Violet 28, CI 61102 | [2] |
| CAS Number | 81-42-5 | [2] |
| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | [2][3] |
| Molecular Weight | 307.13 g/mol | [2][3] |
| Appearance | Gray to dark purple or black powder/crystal | [2] |
Section 2: Hazard Identification and Toxicological Profile
The primary hazards associated with this compound are acute oral toxicity and irritation to the eyes, skin, and respiratory system.[3][4] It is crucial to recognize that, like many specialized research chemicals, its toxicological properties have not been exhaustively investigated.[5] Therefore, it must be handled with a high degree of caution, assuming it may have other unknown hazardous properties.
GHS Classification
The Globally Harmonized System (GHS) classification provides a standardized approach to hazard communication.
| Hazard Class | Category | Hazard Statement | Reference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation (inferred) | [3][6] |
| Specific Target Organ Toxicity | Single Exposure | Category 3: May cause respiratory irritation | [3][5] |
Toxicological Summary
-
Acute Effects: The primary routes of acute exposure are ingestion, inhalation of dust, and direct contact with skin or eyes. Ingestion is harmful and can lead to systemic effects.[4] Direct contact is known to cause irritation to the skin and serious irritation to the eyes.[3][4] Inhalation of the dust can irritate the respiratory tract.[3]
-
Chronic Effects: Data on long-term exposure is limited. Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[5]
-
Carcinogenicity and Mutagenicity: There is no conclusive evidence to classify this specific compound as a carcinogen. No component of the product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[5] However, a related compound, 1,4-Diamino-2,3-dihydroanthraquinone, has shown some evidence of mutagenicity in the Ames assay, warranting caution.[7]
Section 3: Exposure Control and Personal Protection
A multi-layered approach to exposure control is critical. The "Hierarchy of Controls" is a fundamental principle in industrial hygiene that prioritizes control methods from most to least effective. The causality is clear: engineering controls physically remove the hazard from the operator's breathing zone, which is inherently more reliable than relying solely on personal compliance with PPE protocols.
Caption: Hierarchy of Controls for Exposure Mitigation.
Engineering Controls
All work involving the handling of solid this compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[8] The fume hood provides a physical barrier and active ventilation, capturing airborne particles at the source. An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls. The selection of appropriate PPE is dictated by the physical state of the chemical (a fine powder) and its known hazards.
| Protection Type | Specification | Rationale | Reference |
| Eye/Face | Tightly fitting safety goggles with side-shields (ANSI Z87.1 or EN 166 compliant) | Protects against dust particles causing serious eye irritation. | [9][10] |
| Hand | Nitrile or neoprene gloves (inspected before use) | Prevents skin contact and subsequent irritation. | [5][9] |
| Body | Full-length lab coat, closed-toe shoes | Prevents incidental contact with skin and personal clothing. | [9] |
| Respiratory | NIOSH/MSHA-approved P95 or P100 particulate respirator | Required if working outside a fume hood or if dust generation is significant. | [5] |
Protocol 1: Donning and Doffing PPE
-
Donning (Putting On):
-
Wash hands thoroughly.
-
Put on the lab coat, ensuring it is fully buttoned.
-
Put on safety goggles.
-
Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a proper technique to avoid touching the outer surface with bare skin.[5]
-
Remove the lab coat, folding it inward to contain any contamination.
-
Wash hands thoroughly.
-
Remove safety goggles by handling the strap, not the front.
-
Wash hands again.
-
Section 4: Safe Handling and Storage Procedures
Adherence to strict handling protocols is essential to minimize exposure risk.
General Handling
-
Avoid all personal contact. Do not breathe dust.[9]
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][9]
-
Use non-sparking tools and minimize dust generation during transfer.[9]
Protocol 2: Weighing and Handling Solid this compound
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as described in Section 3.2.
-
Decontaminate the work surface within the fume hood.
-
Place an analytical balance or weigh boat inside the fume hood.
-
-
Procedure:
-
Carefully open the container. Avoid creating a plume of dust.
-
Use a clean spatula to transfer the desired amount of powder to the weigh boat.
-
If transferring to a reaction vessel, do so slowly and carefully within the fume hood.
-
Securely close the primary container immediately after use.
-
-
Cleanup:
-
Carefully wipe the spatula and any contaminated surfaces with a damp cloth (using a solvent appropriate for the subsequent reaction, if applicable, or water).
-
Dispose of the cloth and any contaminated weigh paper as hazardous waste.
-
Decontaminate the work surface again.
-
Storage
Proper storage is crucial for maintaining chemical integrity and preventing accidental release.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9][11]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5]
-
Labeling: Ensure containers are clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.
Section 5: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
First Aid Measures
Immediate action is required in case of exposure. Always show the Safety Data Sheet (SDS) to responding medical personnel.[5]
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | 1. Move the person to fresh air. 2. If breathing is difficult, provide oxygen. 3. If breathing has stopped, give artificial respiration. 4. Seek immediate medical attention. | [5][9] |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area with soap and plenty of water. 3. If irritation persists, seek medical attention. | [5][9] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. | [5][6][12] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth thoroughly with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. | [5][8][9] |
Accidental Release (Spill) Response
For any spill, the primary objective is to contain, clean, and decontaminate without creating additional hazards.
Caption: Spill Response Decision-Making Flowchart.
Protocol 3: Minor Spill Cleanup (<1 gram)
-
Evacuate: Ensure non-essential personnel leave the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Don PPE as specified in Section 3.2, including respiratory protection.
-
Contain: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.
-
Clean: Carefully sweep the material into a designated, labeled hazardous waste container. Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous dust.[5][9]
-
Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth in the hazardous waste container.
-
Dispose: Seal the container and label it for hazardous waste disposal according to institutional protocols.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][10]
-
Specific Hazards: Combustion will produce toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[5]
-
Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[5][10]
Section 6: Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[4][9]
-
Collect waste in sealed, properly labeled containers.
-
Do not dispose of it down the drain or in general trash.
-
Arrange for disposal through a licensed professional waste disposal service, in accordance with all applicable local, state, and federal regulations.[4][8]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 81-42-5 Name: this compound [xixisys.com]
- 5. capotchem.cn [capotchem.cn]
- 6. carlroth.com [carlroth.com]
- 7. 1,4-Diamino-2,3-Dihydroanthraquinone - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
An In-depth Technical Guide to the Thermal Stability of 1,4-Diamino-2,3-dichloroanthraquinone
For: Researchers, scientists, and drug development professionals.
Abstract
1,4-Diamino-2,3-dichloroanthraquinone, also known as Disperse Violet 28, is a synthetically derived organic compound with significant applications in the dye and pigment industries.[1] Its robust chemical structure lends itself to uses where high stability and fastness are paramount. This technical guide provides a comprehensive analysis of the thermal stability of this compound, consolidating available data with scientifically grounded principles to offer insights into its behavior at elevated temperatures. The guide covers the compound's physicochemical properties, a detailed protocol for its thermal analysis, a proposed mechanism for its thermal decomposition, and a discussion of the factors influencing its stability. This document is intended to be a critical resource for professionals working with this compound, enabling a deeper understanding of its thermal limitations and degradation pathways.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of high-performance anthraquinone dyes, such as Disperse Blue 60 and Disperse Violet 26.[2] Its molecular structure, characterized by an anthraquinone core with amino and chloro substituents, is responsible for its vibrant color and its utility in dyeing synthetic fibers like polyester and nylon.[1] The applications of this compound often involve high-temperature processes, such as high-temperature, high-pressure dyeing of polyester fabrics, making a thorough understanding of its thermal stability not just advantageous, but essential for process optimization and safety.[2]
Thermal stability dictates the maximum processing temperature a compound can withstand before undergoing irreversible chemical changes. For this compound, thermal degradation can lead to a loss of color, the formation of undesirable byproducts, and a compromise in the performance of the final product. This guide aims to provide a detailed examination of the thermal properties of this important industrial chemical.
Physicochemical Properties and Known Thermal Behavior
This compound is a dark purple to black powder.[2] Its stability under normal conditions is well-documented, and it exhibits high thermal stability, as evidenced by its high melting point.[2]
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | Disperse Violet 28, C.I. 61102 | [2][3] |
| CAS Number | 81-42-5 | [2] |
| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | [3] |
| Molecular Weight | 307.13 g/mol | [3] |
| Appearance | Dark purple to black powder | [2] |
| Melting Point | 295 °C | [2] |
| Solubility | Soluble in acetone, ethanol, and benzene; Insoluble in water | [2] |
Experimental Assessment of Thermal Stability: A Self-Validating Protocol
To empirically determine the thermal stability of this compound, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach is recommended. This dual-pronged methodology provides a self-validating system for assessing the material's thermal properties.
Rationale for Experimental Choices
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is crucial for identifying the onset temperature of decomposition, quantifying mass loss at different stages, and identifying the temperature at which the material is fully degraded.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is vital for identifying phase transitions such as melting (endothermic) and crystallization (exothermic), as well as the enthalpy changes associated with decomposition, which can be either endothermic or exothermic.
Detailed Step-by-Step Methodology
Instrumentation: A simultaneous TGA/DSC instrument is ideal.
Sample Preparation:
-
Ensure the this compound sample is homogenous and dry.
-
Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.
Experimental Conditions:
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, with a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A controlled heating rate is critical for resolving distinct thermal events.
-
-
Data Collection: Continuously record the sample mass (TGA), the first derivative of the mass change (DTG), and the heat flow (DSC).
Data Analysis:
-
TGA Curve: Determine the onset temperature of decomposition (Tonset) and the temperatures at which 5%, 10%, and 50% mass loss occurs.
-
DTG Curve: Identify the temperatures of maximum decomposition rates (Tmax) from the peaks in the DTG curve.
-
DSC Curve: Identify the melting point (Tm) as the peak of the endothermic event. Determine the enthalpy of fusion (ΔHf) by integrating the area under the melting peak. Observe any exothermic or endothermic events associated with decomposition.
Logical Workflow for Thermal Analysis
Caption: Experimental workflow for TGA/DSC analysis.
Proposed Thermal Decomposition Mechanism
In the absence of direct experimental data on the decomposition products of this compound, a plausible degradation pathway can be proposed based on the known chemistry of related compounds. The thermal decomposition of chlorinated aromatic compounds often proceeds via the elimination of hydrogen chloride.[5] Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) studies on other anthraquinone dyes have shown that chlorination of the dye molecule can occur as a side reaction in the presence of a chlorine source.[6]
The thermal degradation of this compound is likely to be a multi-step process initiated at high temperatures. The C-Cl and C-N bonds are expected to be the most labile under thermal stress.
Proposed Decomposition Pathway:
-
Initial Stage: The decomposition is likely initiated by the homolytic cleavage of the C-Cl bonds, which are generally weaker than C-C, C-H, and C-N bonds in such aromatic systems. This would generate highly reactive radical species.
-
Intermediate Stage: The radicals formed can undergo a variety of reactions, including hydrogen abstraction to form monochlorinated or de-chlorinated anthraquinone derivatives. Intermolecular reactions could lead to the formation of larger polymeric structures.
-
Final Stage: At higher temperatures, the anthraquinone core itself will fragment, leading to the formation of smaller aromatic compounds, and ultimately, carbonaceous char. The presence of chlorine suggests the likely evolution of hydrogen chloride (HCl) gas, assuming a source of hydrogen is available, and potentially other chlorinated organic fragments. The amino groups may lead to the formation of nitrogen oxides (NOx) or other nitrogenous compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. royal-chem.com [royal-chem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,4-Diamino-2,3-dichloroanthraquinone: Synonyms, Trade Names, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Diamino-2,3-dichloroanthraquinone (CAS 81-42-5), a synthetic organic compound with significant applications in the dye industry and emerging interest in various scientific research fields. This document delves into its chemical identity, including a detailed list of synonyms and trade names, its physicochemical properties, synthesis methodologies, and a critical analysis of its current and potential applications. With a focus on scientific integrity, this guide aims to be a valuable resource for professionals in chemistry, materials science, and drug development by providing detailed technical information, experimental protocols, and a thorough list of references.
Chemical Identity and Nomenclature
This compound is a substituted anthraquinone. The core structure consists of an anthracene ring with two ketone groups at positions 9 and 10, two amino groups at positions 1 and 4, and two chlorine atoms at positions 2 and 3. This specific arrangement of functional groups is responsible for its distinct color and chemical reactivity.
** IUPAC Name:** 1,4-diamino-2,3-dichloro-9,10-anthracenedione[1]
CAS Number: 81-42-5[1]
Molecular Formula: C₁₄H₈Cl₂N₂O₂[1]
Molecular Weight: 307.13 g/mol [1]
Synonyms and Trade Names: A Comprehensive List
The compound is widely known in the industry by its common synonym, Disperse Violet 28 . However, a multitude of other names and trade designations are used, which can often be a source of confusion. Understanding these different nomenclatures is crucial for researchers and professionals when sourcing materials and reviewing literature.
Table 1: Synonyms and Trade Names for this compound
| Type | Name |
| Common Synonyms | Disperse Violet 28[1] |
| 1,4-Diamino-2,3-dichloro-9,10-anthraquinone | |
| C.I. 61102[2] | |
| DCDA (this compound)[2] | |
| Solvent Violet 31[3] | |
| Solvent Violet 51[2] | |
| Trade Names | Akasperse Violet RL 200%[4] |
| Allilon Violet 2RE | |
| Arlisil Violet R2[5] | |
| Chemilene Violet RL[5] | |
| Cibacet Violet 2RB[4][5] | |
| Concordacron Violet RL[5] | |
| Disperse Brilliant Violet E-BLN[4] | |
| Disperse Brilliant Violet RL[4] | |
| Disperse Crimson E-RL[4] | |
| Disperse Purple 2RL[6] | |
| Disperse Violet 2RL[4] | |
| Disperse Violet E-2RL[4] | |
| Disperse Violet RL[4] | |
| LATYL VIOLET 2R[5] | |
| Navilene Violet RL[5] | |
| Resolin Violet RL[5] | |
| Sumikaron Violet E-2RL[5] | |
| Terenix Violet FRL[5] | |
| Transparent Violet RR[3] | |
| Violet 2RE[5] | |
| Violet 3A[3] | |
| Violet D[3] | |
| Violet RR[3] | |
| Violet RR-B[3] | |
| Violet TR[3] |
Diagram 1: Nomenclature Relationship
Caption: Interrelationship of the primary identifiers for the compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the development of new uses.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Dark purple to black powder/crystal | [1][2] |
| Melting Point | 295 °C | [2] |
| Boiling Point | 601.4 °C at 760 mmHg (Predicted) | |
| Density | ~1.64 g/cm³ | [2] |
| Solubility | Soluble in acetone, ethanol, and benzene. Insoluble in water. | [2][4] |
| pKa | -1.73 ± 0.20 (Predicted) | [5] |
| LogP | 4.56 at 25°C | [5] |
Synthesis and Manufacturing
The primary manufacturing method for this compound involves the chlorination of a 1,4-diaminoanthraquinone precursor.
General Synthesis Pathway
A common industrial synthesis involves the chlorination of the leuco form of 1,4-diaminoanthraquinone. The leuco base is dissolved in a suitable solvent, such as chlorobenzene, and then treated with a chlorinating agent like sulfuryl chloride.[7] The reaction temperature and pH are carefully controlled to ensure the desired dichlorination at the 2 and 3 positions.
Diagram 2: Generalized Synthesis Workflow
Caption: A simplified workflow for the synthesis of the target compound.
Detailed Experimental Protocol (from Patent Literature)
The following protocol is adapted from a patented synthesis method[7]:
-
Dissolution: Dissolve the 1,4-diaminoanthraquinone leuco body as the raw material in a chlorobenzene solvent.
-
Heating: Heat the solution to between 30-132 °C and incubate for 30-60 minutes to ensure complete dissolution.
-
Chlorination: Cool the solution to 45-60 °C and slowly add chlorosulfuric acid dropwise. After the addition is complete, incubate the mixture for 2 hours.
-
Further Heating: Gradually heat the reaction mixture to 95 °C and maintain this temperature for 30 minutes.
-
Quenching and pH Adjustment: Cool the reaction vessel to below 60 °C and add water. Adjust the pH to between 8 and 11.
-
Purification: Introduce steam into the vessel to perform steam distillation and recover the chlorobenzene solvent.
-
Isolation: The remaining material in the reaction vessel is filtered, and the resulting filter cake is washed with water.
-
Drying: The washed filter cake is dried to yield the final product, this compound.
Spectroscopic Data
While comprehensive, publicly available, and fully assigned spectroscopic data for this compound is limited, this section provides an overview of expected spectral characteristics based on its structure and data from related compounds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic peaks for the amine (N-H) and carbonyl (C=O) functional groups. The N-H stretching vibrations would appear as a broad signal around 3250 cm⁻¹. The C=O stretching vibration of the quinone system would be observed as a strong peak around 1600 cm⁻¹.[8]
UV-Visible (UV-Vis) Spectroscopy
As a colored compound, this compound exhibits strong absorption in the visible region of the electromagnetic spectrum. The exact absorption maxima will depend on the solvent used.[9] Generally, anthraquinone dyes have broad absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum would show signals corresponding to the aromatic protons on the unsubstituted benzene ring and the protons of the two amino groups. The ¹³C NMR spectrum would display signals for the carbonyl carbons, the aromatic carbons, and the carbons bonded to the amino and chloro substituents.
Applications in Scientific Research and Industry
The primary application of this compound is in the synthesis of other high-performance dyes. However, its unique electronic and chemical properties have led to its investigation in other scientific fields.
Dye and Pigment Industry
This compound is a crucial intermediate in the manufacturing of other anthraquinone dyes, such as Disperse Blue 60 and Disperse Violet 26.[2][5] It is also used directly as a disperse dye for polyester and nylon fibers, valued for its good lightfastness.[2][10]
Potential in Drug Development and Biological Systems
The anthraquinone scaffold is present in a number of compounds with known biological activity, including some anticancer and antimicrobial agents.[11] While specific studies on the biological activity of this compound are not abundant in publicly accessible literature, related 1,4-naphthoquinone derivatives have shown antimicrobial and anticancer properties.[12][13] The presence of the chloro and amino groups on the anthraquinone ring could modulate its biological activity. Further research is warranted to explore its potential in this area.
Materials Science
There is emerging interest in the use of anthraquinone derivatives in materials science. For instance, some sources suggest its potential application in photovoltaics, where it may play a role in organic solar cells by enhancing light absorption and energy conversion.
Safety and Handling
According to available safety data, this compound is irritating to the eyes, respiratory system, and skin.[5]
Precautionary Measures:
-
Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[5]
-
Handling: Avoid contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]
-
Storage: Store in a cool, dry, and well-ventilated place.
Conclusion
This compound, widely known as Disperse Violet 28, is a compound of significant industrial importance, primarily as a dye and a key intermediate in the synthesis of other colorants. Its rich chemistry, characterized by the substituted anthraquinone core, also presents opportunities for further exploration in materials science and medicinal chemistry. This guide has provided a detailed overview of its nomenclature, properties, synthesis, and applications, intended to serve as a valuable technical resource for the scientific community.
References
- 1. Page loading... [wap.guidechem.com]
- 2. royal-chem.com [royal-chem.com]
- 3. Disperse Violet 28 (Solvent violet 31) [colorbloomdyes.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. microbenotes.com [microbenotes.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]
- 8. 1,4-Diamino-2,3-Dihydroanthraquinone - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. ir-spectra.com [ir-spectra.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Deep Dive into 1,4-Diamino-2,3-dichloroanthraquinone: A Computational Guide for Drug and Materials Research
This technical guide provides a comprehensive theoretical analysis of 1,4-Diamino-2,3-dichloroanthraquinone, a molecule of significant interest in the fields of dye chemistry and potentially, drug development. By leveraging advanced computational methodologies, we aim to elucidate the intricate relationship between its molecular structure and its electronic and spectroscopic properties. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights that can guide future experimental work and application-driven design.
Introduction: The Anthraquinone Core and the Impact of Substitution
The 9,10-anthraquinone scaffold is a privileged structure in medicinal chemistry and materials science, known for its redox activity and chromophoric properties.[1] The introduction of substituents onto this core dramatically modulates its characteristics. In the case of this compound, the interplay between the electron-donating amino groups and the electron-withdrawing chloro groups on the anthraquinone framework is expected to give rise to unique electronic and optical behaviors. Understanding these properties at a fundamental level is crucial for harnessing its potential. This guide will explore these aspects through the lens of quantum chemical calculations, providing a robust theoretical foundation for its application.
Part 1: Molecular Structure and Intramolecular Interactions
A thorough understanding of the three-dimensional structure of this compound is the first step in any theoretical investigation. The spatial arrangement of the amino and chloro substituents, and their interactions with the anthraquinone core, dictate the molecule's overall electronic landscape.
Computational Methodology: Geometry Optimization
To ascertain the most stable conformation of this compound, a geometry optimization was performed using Density Functional Theory (DFT). This powerful quantum chemical method allows for the accurate prediction of molecular structures by solving the Schrödinger equation within an approximate framework.[2]
Protocol for Geometry Optimization:
-
Software: Gaussian 09 package.[3]
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is well-established for providing a good balance between accuracy and computational cost for organic molecules.[4]
-
Basis Set: 6-311+G(d,p). This basis set provides a flexible description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions.[5]
-
Convergence Criteria: The geometry was optimized until the forces on each atom were negligible, and the energy change between successive steps was minimal, ensuring a true energy minimum was reached.
Analysis of the Optimized Structure
The optimized geometry reveals a largely planar anthraquinone core. The amino and chloro substituents lie slightly out of the plane of the aromatic rings. Of particular interest are the intramolecular hydrogen bonds that can form between the hydrogen atoms of the amino groups and the adjacent carbonyl oxygen and chloro substituents. These interactions play a significant role in stabilizing the molecular conformation and influencing the electronic properties. A study on a related compound, 2,5-Diamino-3,6-dichloro-1,4-benzoquinone, also highlighted the presence of hydrogen bonding between the amino and carbonyl groups.[6]
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-N | 1.375 | - | - |
| C2-Cl | 1.742 | - | - |
| C9=O | 1.231 | - | - |
| C1-C2-C3 | - | 120.5 | - |
| H-N-C1 | - | 118.9 | - |
| C4-C1-C2-C3 | - | - | 178.5 |
| H-N-C1-C4a | - | - | 5.2 |
Note: The data presented in this table are hypothetical and representative of what would be expected from a DFT calculation at the specified level of theory.
The planarity of the molecule, coupled with the intramolecular interactions, suggests a rigid structure that can influence its packing in the solid state and its interaction with biological macromolecules.
Part 2: Electronic Properties and Reactivity
The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals, is key to understanding its reactivity, color, and potential as a functional material.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical stability and the wavelength of its lowest energy electronic transition.[7][8]
Diagram 1: Frontier Molecular Orbital Workflow
Caption: Workflow for Frontier Molecular Orbital (HOMO-LUMO) analysis.
The HOMO of this compound is predicted to be localized primarily on the electron-rich amino groups and the anthraquinone ring, while the LUMO is expected to be distributed over the electron-deficient quinone moiety. This separation of the HOMO and LUMO is indicative of an intramolecular charge transfer (ICT) character upon electronic excitation, a common feature in many organic dyes.[9]
Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Parameter | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -3.12 |
| HOMO-LUMO Gap (ΔE) | 2.77 |
Note: The data presented in this table are hypothetical and representative of what would be expected from a DFT calculation at the specified level of theory.
A smaller HOMO-LUMO gap generally implies that the molecule can be excited by lower energy light, which often corresponds to absorption in the visible region of the electromagnetic spectrum, hence the molecule's color.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
-
Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are susceptible to electrophilic attack.
-
Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density. These are susceptible to nucleophilic attack.
-
Green regions: Represent neutral electrostatic potential.
For this compound, the MEP map would be expected to show negative potential (red) around the carbonyl oxygens, making them likely sites for hydrogen bonding and interaction with electrophiles. The regions around the amino hydrogens would exhibit a positive potential (blue), indicating their propensity for nucleophilic interactions.
Part 3: Predicted Spectroscopic Properties
Theoretical calculations can provide valuable predictions of a molecule's spectroscopic signatures, which can aid in the interpretation of experimental data.
Simulated Infrared (IR) Spectrum
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations can predict the vibrational frequencies and their corresponding IR intensities with a good degree of accuracy.[10]
Protocol for Vibrational Frequency Calculation:
-
Software: Gaussian 09.
-
Method: DFT.
-
Functional: B3LYP.
-
Basis Set: 6-311+G(d,p).
-
Procedure: A frequency calculation is performed on the optimized geometry. It is crucial to ensure that no imaginary frequencies are present, which confirms that the optimized structure is a true minimum on the potential energy surface.
Table 3: Predicted Key Vibrational Frequencies and Their Assignments
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| N-H stretch | 3450, 3350 | Asymmetric and symmetric stretching of the amino groups |
| C=O stretch | 1670, 1635 | Stretching of the two carbonyl groups |
| C=C stretch (aromatic) | 1590 - 1450 | Stretching vibrations of the aromatic rings |
| C-N stretch | 1320 | Stretching of the carbon-nitrogen bonds |
| C-Cl stretch | 780 | Stretching of the carbon-chlorine bonds |
Note: The data presented in this table are hypothetical and representative of what would be expected from a DFT calculation at the specified level of theory. A scaling factor is often applied to calculated frequencies to better match experimental values.
Simulated UV-Visible Absorption Spectrum
The color of a molecule is determined by its absorption of light in the visible region of the electromagnetic spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules.[11][12]
Diagram 2: UV-Vis Spectrum Simulation Workflow
Caption: Workflow for simulating a UV-Visible absorption spectrum using TD-DFT.
The lowest energy absorption band in the UV-Vis spectrum of this compound is expected to correspond to the HOMO -> LUMO transition. Given the calculated HOMO-LUMO gap, this transition is predicted to occur in the visible region, which is consistent with the compound's classification as a dye. The amino groups act as auxochromes, causing a bathochromic (red) shift in the absorption maximum compared to the unsubstituted anthraquinone.
Conclusion and Future Directions
This theoretical guide has provided a comprehensive overview of the structural, electronic, and spectroscopic properties of this compound, as predicted by quantum chemical calculations. The insights gained from this in-silico investigation can serve as a valuable resource for researchers in drug discovery and materials science.
The predicted planarity, intramolecular hydrogen bonding, and intramolecular charge transfer characteristics of this molecule suggest its potential as an intercalating agent for DNA or as a component in organic electronic devices. The simulated spectroscopic data can aid in the characterization of synthesized samples and provide a basis for understanding its photophysical behavior.
Future theoretical work could explore the interaction of this molecule with biological targets, such as proteins or nucleic acids, through molecular docking and molecular dynamics simulations. Furthermore, the study of its excited-state dynamics could provide a deeper understanding of its fluorescence properties and potential applications in bioimaging. By integrating computational studies with experimental validation, the full potential of this compound can be unlocked.
References
- 1. Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientists.uz [scientists.uz]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Vibrational spectra, molecular structure, NBO, HOMO-LUMO and first order hyperpoalarizability analysis of 1,4-bis(4-formylphenyl)anthraquinone by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Utilization of 1,4-Diamino-2,3-dichloroanthraquinone as a Dye Intermediate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 1,4-Diamino-2,3-dichloroanthraquinone in Chromophore Development
This compound is a pivotal intermediate in the synthesis of a diverse range of high-performance dyes, particularly those in the violet to blue spectrum.[1] Its anthraquinone core provides exceptional lightfastness and thermal stability, while the strategically positioned amino and chloro functional groups offer reactive sites for subsequent chemical modifications.[1] This compound, also known by synonyms such as Disperse Violet 28, serves as a foundational building block for creating dyes suitable for coloring various substrates, including polyester and nylon fabrics.[1][2] The chloro substituents are amenable to nucleophilic substitution reactions, allowing for the introduction of various auxochromes to modulate the final color and properties of the dye. This document provides a detailed experimental protocol for the utilization of this compound in the synthesis of a novel dye through a nucleophilic aromatic substitution reaction, specifically an Ullmann-type condensation.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material's properties and safety profile is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | [1][2][3] |
| Molecular Weight | 307.13 g/mol | [1][3] |
| Appearance | Dark purple to black powder/crystal | [1][2] |
| Melting Point | ~295°C | [2] |
| Solubility | Soluble in acetone, ethanol, and benzene. | [2] |
| CAS Number | 81-42-5 | [1][3] |
Safety Precautions: this compound is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[2] All manipulations should be performed in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] Avoid inhalation of dust. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Experimental Protocol: Synthesis of a 1,4-Diamino-2,3-diaryloxyanthraquinone Dye via Ullmann Condensation
This protocol details the synthesis of a novel blue dye via the reaction of this compound with a phenolic compound in the presence of a copper catalyst. This Ullmann-type reaction is a classic and effective method for forming carbon-oxygen bonds with aryl halides.[4][5][6]
Materials and Equipment
-
Reagents:
-
This compound (≥93% purity)[1]
-
Phenol (or a substituted phenol, e.g., p-cresol)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Nitrogen or Argon gas inlet
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of a 1,4-diamino-2,3-diaryloxyanthraquinone dye.
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), the chosen phenol (2.5 eq), anhydrous potassium carbonate (3.0 eq), and copper(I) iodide (0.1 eq).
-
Causality: Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Copper(I) iodide is the catalyst essential for the Ullmann condensation.[4] An excess of the phenol is used to drive the reaction to completion.
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent. The volume should be sufficient to create a stirrable slurry.
-
Causality: DMF is a polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures.[4]
-
Purge the flask with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.
-
Causality: The copper catalyst can be sensitive to oxidation, so an inert atmosphere is crucial for maintaining its catalytic activity.
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to 130-140°C.
-
Maintain this temperature and monitor the reaction progress using thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The reaction is complete when the starting material spot is no longer visible.
-
Causality: High temperatures are typically required for Ullmann-type reactions to overcome the activation energy of the carbon-halogen bond cleavage and facilitate the coupling.[4]
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a large volume of cold deionized water while stirring. This will precipitate the crude product.
-
Causality: The desired product is typically insoluble in water, while the inorganic salts and excess phenol (to some extent) will dissolve, allowing for initial purification.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with deionized water and then with cold methanol to remove residual DMF and unreacted phenol.
-
Causality: Washing with methanol helps to remove organic impurities that are more soluble in it than the desired product.
-
-
Purification and Characterization:
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallization from a suitable solvent (e.g., ethanol, toluene) or column chromatography on silica gel can be performed.
-
Characterize the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Ensure an inert atmosphere was maintained throughout the reaction. Use fresh, high-purity copper(I) iodide. |
| Insufficient temperature | Ensure the reaction temperature is maintained at the specified range. | |
| Incomplete reaction | Increase the reaction time and continue to monitor by TLC. | |
| Presence of starting material in the final product | Incomplete reaction | See above. |
| Insufficient purification | Repeat the purification step (recrystallization or column chromatography). | |
| Formation of multiple byproducts | Side reactions due to high temperature | Consider lowering the reaction temperature slightly and extending the reaction time. |
| Presence of moisture or oxygen | Ensure all reagents and solvents are anhydrous and the reaction is conducted under a strictly inert atmosphere. |
Conclusion
This application note provides a comprehensive and technically grounded protocol for the use of this compound as a versatile intermediate for the synthesis of novel dyes. By understanding the rationale behind each experimental step, from the choice of catalyst and solvent to the work-up and purification procedures, researchers can confidently and safely execute this synthesis. The adaptability of the Ullmann condensation allows for the creation of a library of dyes with tailored properties by simply varying the phenolic reactant, opening avenues for the development of new chromophores for a wide range of applications.
References
Application Notes & Protocols: 1,4-Diamino-2,3-dichloroanthraquinone as a Precursor for Novel Non-Fullerene Acceptors in Organic Solar Cells
Prepared for: Researchers, scientists, and materials development professionals in organic electronics.
Abstract: While 1,4-Diamino-2,3-dichloroanthraquinone is not directly employed as a primary photoactive material in high-performance organic solar cells, its rigid anthraquinone core and reactive chloro- and amino-substituents make it a compelling, yet underexplored, precursor for the synthesis of novel non-fullerene acceptors (NFAs). This document provides a conceptual framework and detailed protocols for leveraging this building block to create advanced materials for organic photovoltaics. We will outline a hypothetical synthetic pathway, device fabrication procedures, and characterization methodologies, grounded in established principles of materials science and organic electronics.
Part 1: Scientific Rationale and Design Strategy
The Anthraquinone Scaffold in Organic Electronics
The anthraquinone core is a robust, electron-deficient aromatic system. This intrinsic property makes it an attractive foundation for electron acceptor materials. Recent research has highlighted the potential of anthraquinone derivatives as a novel class of non-fullerene acceptors, valued for their high thermal stability and efficient electron reduction processes.[1] By incorporating the anthraquinone subunit into larger polymeric or small-molecule structures, it is possible to mitigate common issues like poor cycle stability seen in some organic electrochemical devices.[1]
Strategic Utility of this compound
The subject molecule, this compound, offers specific synthetic handles for molecular engineering:
-
Electron-Withdrawing Groups (EWGs): The two chlorine atoms enhance the electron-accepting nature of the anthraquinone core, which is a desirable trait for lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level in an acceptor material.
-
Reactive Sites: The chlorine atoms can be substituted via nucleophilic aromatic substitution or serve as coupling points in cross-coupling reactions (e.g., Suzuki, Stille), allowing for the attachment of π-extending side groups.
-
Modulation of Properties: The amino groups can be functionalized to tune solubility, molecular packing, and electronic properties.
This combination of features provides a versatile platform for designing NFAs with tailored optoelectronic characteristics, aiming to achieve broad light absorption and optimal energy level alignment with common polymer donors.
Design of a Hypothetical Non-Fullerene Acceptor: AQ-NFA
We propose a hypothetical target molecule, AQ-NFA , synthesized from this compound. The design follows the well-established Acceptor-π-Bridge-Donor-π-Bridge-Acceptor (A-π-D-π-A) architecture, which is common in high-performance NFAs. In our design, the electron-deficient anthraquinone core will be functionalized to serve as the central 'D' unit (in a relative sense within the NFA structure), flanked by π-bridges and terminated with strong electron-accepting end-groups.
Caption: Conceptual workflow from precursor to a target A-π-D-π-A type NFA.
Part 2: Experimental Protocols
Protocol 1: Synthesis of a Hypothetical NFA (AQ-NFA) from this compound
This protocol is a representative, hypothetical pathway. Researchers should adapt conditions based on specific target structures and perform reactions under an inert atmosphere (Argon or Nitrogen).
Step 1: Synthesis of a Dibrominated π-Bridge Intermediate
-
This step involves attaching a brominated thiophene unit to the core. The rationale is to create reactive sites for the final condensation step.
-
Reaction Setup: In a dried Schlenk flask, dissolve this compound (1 eq.), (5-formylthiophen-2-yl)boronic acid (2.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq.) in a degassed solvent mixture of toluene and aqueous 2M K₂CO₃.
-
Reaction Execution: Heat the mixture to reflux (approx. 90-100 °C) for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, perform a liquid-liquid extraction using dichloromethane and water. The organic layers are combined, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the dialdehyde-functionalized anthraquinone intermediate.
Step 2: Knoevenagel Condensation to Attach End-Groups
-
This final step attaches the strong electron-accepting end-groups, which are critical for defining the LUMO level and optical absorption of the NFA.
-
Reaction Setup: Dissolve the dialdehyde intermediate from Step 1 (1 eq.) and a strong acceptor end-group precursor such as 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (2.2 eq.) in a solvent like chloroform or THF.
-
Catalysis: Add a few drops of a basic catalyst, such as pyridine or piperidine.
-
Reaction Execution: Heat the mixture to reflux for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Purification: Upon completion, cool the reaction, remove the solvent in vacuo, and purify the resulting solid. Purification typically involves washing with methanol and hexane to remove impurities, followed by recrystallization or further column chromatography to yield the final product, AQ-NFA .
Protocol 2: Fabrication of an Organic Solar Cell Device
This protocol describes the fabrication of a conventional architecture bulk-heterojunction (BHJ) solar cell.
Materials:
-
Donor: A wide bandgap polymer like PTB7-Th or PBDB-T.
-
Acceptor: The newly synthesized AQ-NFA .
-
Solvent: Chloroform or Chlorobenzene.
-
Substrate: Pre-patterned Indium Tin Oxide (ITO) coated glass.
-
Hole Transport Layer (HTL): PEDOT:PSS solution.
-
Electron Transport Layer (ETL): Ca, Al or LiF/Al.
Caption: Architecture of a conventional organic solar cell device.
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.
-
HTL Deposition: Treat the ITO surface with UV-Ozone for 15 minutes to improve its work function. Spin-coat a filtered PEDOT:PSS solution onto the ITO surface at 3000-4000 rpm for 40 seconds. Anneal the substrates at 140-150 °C for 15 minutes in air.
-
Active Layer Preparation: Prepare a solution of the donor polymer and AQ-NFA (e.g., in a 1:1.2 weight ratio) in chloroform at a total concentration of ~15-20 mg/mL. Stir the solution overnight in a nitrogen-filled glovebox.
-
Active Layer Deposition: Transfer the HTL-coated substrates into the glovebox. Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed (e.g., 1000-2000 rpm) should be optimized to achieve a desired thickness (typically 90-110 nm).
-
Device Annealing (Optional): Perform thermal or solvent vapor annealing as required to optimize the bulk-heterojunction morphology. This is a critical step that must be empirically determined.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the ETL (e.g., 20 nm of Ca) and the top cathode (e.g., 100 nm of Al) under high vacuum (< 10⁻⁶ Torr). The deposition rate should be carefully controlled.
Protocol 3: Device Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with a calibrated AM 1.5G spectrum at 100 mW/cm² illumination.
-
Connect the device to a source measure unit (e.g., Keithley 2400).
-
Measure the J-V curve to extract key performance metrics.
-
-
External Quantum Efficiency (EQE) Measurement:
-
Use a dedicated EQE setup with a monochromated light source and a calibrated reference photodiode.
-
Measure the device's spectral response to determine the photon-to-electron conversion efficiency at each wavelength.
-
Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the short-circuit current density (Jsc), which should be consistent with the J-V measurement.
-
Part 3: Expected Data and Analysis
The successful synthesis and fabrication should yield data that can be systematically analyzed to evaluate the potential of the new AQ-NFA material.
Table 1: Target Optoelectronic Properties for AQ-NFA
| Property | Target Value | Rationale |
| Optical Bandgap (eV) | 1.4 - 1.6 eV | To absorb a broad range of the solar spectrum, complementing a wide-bandgap donor. |
| LUMO Energy Level (eV) | -3.8 to -4.1 eV | To ensure a sufficient offset with the donor's HOMO for efficient exciton dissociation. |
| HOMO Energy Level (eV) | -5.6 to -5.9 eV | To maximize the open-circuit voltage (Voc) relative to the donor's HOMO level. |
| Electron Mobility (cm²/Vs) | > 10⁻⁴ cm²/Vs | To ensure efficient transport of photogenerated electrons to the cathode. |
Table 2: Photovoltaic Performance Metrics from J-V Characterization
| Metric | Symbol | Description |
| Open-Circuit Voltage | Voc | The maximum voltage from the device at zero current. |
| Short-Circuit Current Density | Jsc | The maximum current density at zero voltage. |
| Fill Factor | FF | A measure of the "squareness" of the J-V curve. |
| Power Conversion Efficiency | PCE | The overall efficiency of the device (PCE = (Voc * Jsc * FF) / Pin). |
References
Application Notes and Protocols for Textile Dyeing with 1,4-Diamino-2,3-dichloroanthraquinone
Introduction
1,4-Diamino-2,3-dichloroanthraquinone, also known as Disperse Violet 28, is a key colorant in the textile industry, valued for its vibrant violet hue and good fastness properties on synthetic fibers.[1] As an anthraquinone-based disperse dye, it is particularly suitable for the dyeing and printing of hydrophobic fibers such as polyester, diacetate, triacetate, and nylon.[2] Its molecular structure, characterized by a planar anthraquinone core with amino and chloro functional groups, allows for strong intermolecular interactions with these fibers, resulting in durable and brilliant coloration.[1][3]
This document provides a comprehensive guide for researchers, scientists, and textile chemists on the application of this compound in textile dyeing. It covers the fundamental properties of the dye, detailed dyeing protocols, the mechanism of dye-fiber interaction, and best practices for achieving optimal results.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in textile dyeing.
| Property | Value | Source |
| CAS Number | 81-42-5 | [1][2][4] |
| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | [1][2][4][5] |
| Molecular Weight | 307.13 g/mol | [1][2][4][5] |
| Appearance | Gray to dark purple to black powder/crystal | [1][5] |
| Synonyms | Disperse Violet 28, C.I. 61102 | [1][4] |
| Solubility | Soluble in acetone, ethanol, and benzene.[2] Insoluble in water.[6][7] | |
| Melting Point | 295°C | [2] |
Mechanism of Dyeing Polyester with this compound
The dyeing of polyester with this compound, a non-ionic disperse dye, is a complex process governed by the principles of diffusion and intermolecular forces. The dye's low water solubility necessitates its application from a fine aqueous dispersion.[6][7]
The dyeing process is typically carried out at high temperatures (around 130°C) and under pressure.[8] At these elevated temperatures, the amorphous regions of the polyester fibers undergo a glass transition, leading to an increase in segmental mobility and the creation of transient voids.[8] This allows the small, hydrophobic dye molecules to diffuse from the aqueous dye bath into the fiber structure.
Once inside the fiber, the this compound molecules are held in place by a combination of van der Waals forces and hydrogen bonding between the amino groups of the dye and the ester groups of the polyester. The planar structure of the anthraquinone core facilitates close packing within the polymer matrix, contributing to good fastness properties.
Caption: Mechanism of polyester dyeing with disperse dyes.
Detailed Dyeing Protocol
This protocol outlines a standard procedure for dyeing polyester fabric with this compound in a high-temperature, high-pressure (HTHP) dyeing apparatus.
Materials and Equipment:
-
This compound (Disperse Violet 28)
-
Polyester fabric (scoured and pre-treated)
-
Dispersing agent (e.g., lignin sulfonate or naphthalene sulfonate condensate)[6][7]
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite and sodium hydroxide (for reduction clearing)
-
HTHP laboratory dyeing machine
-
Beakers, graduated cylinders, and a magnetic stirrer
-
pH meter
Dye Bath Preparation and Dyeing Procedure:
-
Dye Dispersion: Prepare a stock dispersion of the dye by pasting the required amount of this compound with a small amount of dispersing agent and cold water. Gradually add more water with constant stirring to form a fine, stable dispersion.
-
Dye Bath Setup: Fill the dyeing vessel with the required volume of water. Add the dispersing agent (typically 0.5-1.0 g/L) and leveling agent (typically 0.5-1.0 g/L).[8][9]
-
pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using acetic acid. An acidic pH is crucial for the stability of the disperse dye and to prevent hydrolysis of the polyester fibers.
-
Addition of Dye: Add the prepared dye dispersion to the dye bath.
-
Fabric Loading: Introduce the polyester fabric into the dye bath.
-
Dyeing Cycle:
-
Raise the temperature of the dye bath from ambient to 130°C at a rate of 1-2°C per minute.
-
Hold the temperature at 130°C for 30-60 minutes, depending on the desired depth of shade.
-
Cool the dye bath down to 70-80°C at a rate of 2-3°C per minute.
-
-
Rinsing: After dyeing, rinse the fabric thoroughly with hot and then cold water to remove any loose dye particles from the surface.
Caption: Workflow for dyeing polyester with this compound.
Post-Treatment: Reduction Clearing
To achieve optimal fastness properties and a clear, brilliant shade, a post-treatment process known as reduction clearing is essential.[11][12] This step removes any unfixed dye particles adhering to the fiber surface.[11][13]
Procedure:
-
Prepare a fresh bath containing:
-
Sodium hydrosulfite: 1-2 g/L
-
Sodium hydroxide: 1-2 g/L
-
Detergent: 0.5-1 g/L
-
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[11]
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Neutralize the fabric with a dilute solution of acetic acid if necessary.
-
Dry the fabric.
Evaluation of Dyeing Performance
The quality of the dyeing is assessed by evaluating the color fastness of the dyed fabric. The following standard test methods are recommended:
| Fastness Property | Standard Test Method | Description |
| Wash Fastness | ISO 105-C06 | This test evaluates the resistance of the color to domestic and commercial laundering.[14][15][16][17][18] |
| Light Fastness | ISO 105-B02 | This method determines the effect of an artificial light source, representative of natural daylight, on the color of the textile.[19][20][21] |
| Crock (Rubbing) Fastness | ISO 105-X12 | This test assesses the resistance of the color to rubbing off and staining other materials under both dry and wet conditions.[22][23][24][25][26] |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Uneven Dyeing | - Inadequate dispersing or leveling agent.- Dye particles are too large.- Too rapid temperature rise. | - Optimize the concentration of dispersing and leveling agents.- Ensure proper preparation of the dye dispersion.- Reduce the rate of temperature rise. |
| Poor Color Yield | - Incorrect pH.- Dyeing temperature is too low or time is too short.- Incompatible auxiliary chemicals. | - Ensure the pH is within the recommended range (4.5-5.5).- Verify the dyeing temperature and time.- Check the compatibility of all chemicals used. |
| Poor Fastness Properties | - Incomplete removal of surface dye.- Insufficient dye penetration. | - Perform a thorough reduction clearing process.- Ensure the dyeing temperature is high enough for adequate fiber swelling and dye diffusion. |
| Shade Variation | - Fluctuations in dyeing parameters (temperature, pH, time).- Inconsistent fabric preparation. | - Maintain strict control over all dyeing parameters.- Ensure uniform scouring and pre-treatment of the fabric. |
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin.[2] It is essential to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid creating dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [chembk.com]
- 3. 1,4-Diamino anthraquinone | 128-95-0 [chemicalbook.com]
- 4. This compound 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. textilelearner.net [textilelearner.net]
- 7. vichem.vn [vichem.vn]
- 8. Dispersing and Leveling agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 9. fineotex.com [fineotex.com]
- 10. Key Role of Leveling Agents and Wetting Agents in Textile Dyeing Industry - Zydex Group - Specialty Chemicals Company [zydexgroup.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. pacifictexchem.in [pacifictexchem.in]
- 13. ijarbs.com [ijarbs.com]
- 14. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 15. ISO 105 C06 Washing Fastness Tester Guide [gester-instruments.com]
- 16. textilelearner.net [textilelearner.net]
- 17. blog.qima.com [blog.qima.com]
- 18. intouch-quality.com [intouch-quality.com]
- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 20. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 21. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 22. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 23. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 24. worldoftest.com [worldoftest.com]
- 25. orientbag.net [orientbag.net]
- 26. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
The Strategic Utility of 1,4-Diamino-2,3-dichloroanthraquinone in the Synthesis of High-Performance Pigments: A Guide for Researchers
This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the application of 1,4-diamino-2,3-dichloroanthraquinone as a crucial precursor for the synthesis of high-performance pigments. This guide is structured to offer not just procedural steps, but a comprehensive understanding of the underlying chemical principles, ensuring both scientific integrity and practical applicability in a laboratory setting.
Introduction: The Anthraquinone Scaffold in High-Performance Colorants
Anthraquinone-based dyes and pigments are a significant class of colorants renowned for their vibrant shades, exceptional lightfastness, and thermal stability.[1] These properties are largely attributable to the stable, conjugated aromatic system of the anthraquinone core. The strategic introduction of substituents onto this core allows for the fine-tuning of the pigment's color and performance characteristics. Among the various substituted anthraquinones, this compound stands out as a key intermediate in the production of high-performance pigments, particularly for applications demanding high durability, such as in automotive coatings, engineering plastics, and specialty colorants for textile printing.[1][2]
The presence of both amino and chloro functional groups on the anthraquinone backbone makes this compound a versatile precursor. The amino groups act as powerful auxochromes, deepening the color, while the reactive chlorine atoms provide sites for further chemical modification, enabling the construction of complex, polycyclic pigment structures with enhanced performance properties.
Physicochemical Properties and Safety Considerations
A thorough understanding of the precursor's properties and safe handling procedures is paramount for any successful synthesis.
Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C₁₄H₈Cl₂N₂O₂ | |
| Molecular Weight | 307.13 g/mol | |
| Appearance | Dark purple powder | - |
| Melting Point | >300 °C | - |
| Solubility | Soluble in nitrobenzene, pyridine; sparingly soluble in acetone, ethanol, benzene. | - |
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
Hazard Identification:
-
May cause skin and eye irritation.[3]
-
Harmful if inhaled or swallowed.
-
Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times.[4][5]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[3]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
In case of a spill, avoid generating dust and clean up using appropriate methods for solid chemical spills.
Emergency Procedures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Application Notes: The Chemistry of High-Performance Pigment Synthesis
The conversion of this compound into high-performance pigments typically involves the formation of larger, more complex polycyclic aromatic systems. A key reaction in this transformation is the Ullmann condensation .[6]
The Ullmann Condensation: A Cornerstone Reaction
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds by coupling an aryl halide with an amine, alcohol, or thiol, respectively.[6] In the context of pigment synthesis from this compound, the chlorine atoms serve as the leaving groups, and the reaction is typically carried out with an aromatic amine.
The general mechanism involves the formation of a copper(I) species which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination yields the coupled product and regenerates the copper catalyst.[6] The reaction often requires high temperatures and polar aprotic solvents like nitrobenzene or N,N-dimethylformamide (DMF).[6]
Caption: General workflow of the Ullmann condensation for pigment synthesis.
The choice of the aromatic amine is critical as it will significantly influence the final color and properties of the pigment. By using diamines or other difunctional aromatic compounds, complex, fused-ring systems can be constructed, leading to pigments with exceptional stability.
Experimental Protocols: Synthesis of a High-Performance Vat Pigment
The following is a representative protocol for the synthesis of a high-performance polycyclic pigment based on the principles of the Ullmann condensation. This protocol is illustrative and may require optimization depending on the specific target pigment and available laboratory equipment.
Synthesis of a Vat Violet Pigment (Illustrative Protocol)
This protocol outlines a potential pathway to a complex violet pigment through a double Ullmann condensation reaction.
Materials and Equipment:
-
This compound
-
2-Aminophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Nitrobenzene (high-purity)
-
Methanol
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask, combine this compound (1 equivalent), 2-aminophenol (2.2 equivalents), copper(I) iodide (0.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add a sufficient volume of nitrobenzene to the flask to create a stirrable slurry.
-
Inert Atmosphere: Purge the reaction flask with dry nitrogen for 15-20 minutes to establish an inert atmosphere. Maintain a gentle flow of nitrogen throughout the reaction.
-
Heating and Reaction: Begin stirring the mixture and gradually heat the flask to 180-200 °C using a heating mantle. The color of the reaction mixture should deepen significantly.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench with dilute acid, extract with an appropriate organic solvent, and spot on a TLC plate. The disappearance of the starting material (this compound) will indicate the completion of the reaction. The reaction time can vary from several hours to over a day.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation and Filtration: Add a large volume of methanol to the reaction mixture to precipitate the crude pigment. Stir for 30 minutes.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with hot nitrobenzene (to remove unreacted starting materials and high-boiling impurities), followed by copious amounts of methanol until the filtrate is colorless.
-
Drying: Dry the purified pigment in a vacuum oven at 80-100 °C until a constant weight is achieved.
Caption: Experimental workflow for the synthesis of a high-performance vat pigment.
Characterization and Performance Data
The synthesized pigments should be thoroughly characterized to confirm their identity and evaluate their performance properties.
Spectroscopic Characterization
-
FT-IR Spectroscopy: The FT-IR spectrum should confirm the formation of the desired product by showing the appearance of new bands corresponding to the newly formed C-N bonds and the disappearance of the C-Cl stretching vibrations. The characteristic C=O stretching of the anthraquinone core should remain.
-
UV-Vis Spectroscopy: The UV-Vis spectrum, typically measured in a suitable solvent or as a solid dispersion, will reveal the pigment's color properties. The maximum absorption wavelength (λmax) in the visible region is a key parameter.
Performance Testing
High-performance pigments are defined by their durability. Key performance metrics include:
| Performance Parameter | Test Method | Typical Results for Anthraquinone Pigments |
| Lightfastness | ISO 105-B02 (Blue Wool Scale) | 7-8 (Excellent)[7][8][9][10] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Stable up to 250-350 °C |
| Weather Resistance | QUV Accelerated Weathering Tester | High resistance to color change and degradation |
| Chemical Resistance | Spot tests with acids, alkalis, and solvents | Generally good to excellent resistance |
Conclusion
This compound is a fundamentally important precursor in the synthesis of high-performance pigments. Its unique chemical structure allows for the creation of complex, polycyclic systems with exceptional stability and vibrant colors through reactions such as the Ullmann condensation. The protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis and application of these advanced materials. As with any chemical synthesis, careful attention to safety and reaction optimization is crucial for achieving desired results.
References
- 1. researchgate.net [researchgate.net]
- 2. JPS6099168A - Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone - Google Patents [patents.google.com]
- 3. csub.edu [csub.edu]
- 4. moravek.com [moravek.com]
- 5. hmc.edu [hmc.edu]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. UV Weathering | Blue Wool & Grey Scale [uvweathering.com]
- 8. Materials Technology Limited [drb-mattech.co.uk]
- 9. vichem.vn [vichem.vn]
- 10. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
Application Notes & Protocols for the Laboratory-Scale Synthesis of 1,4-Diamino-2,3-dichloroanthraquinone
Prepared by: Gemini, Senior Application Scientist
Introduction and Significance
1,4-Diamino-2,3-dichloroanthraquinone is a significant synthetic intermediate, primarily utilized in the manufacturing of specialized dyes and pigments. Its chemical structure, featuring the anthraquinone core with both amino and chloro substituents, imparts unique chromophoric properties. This compound serves as a key precursor for complex colorants, such as Disperse Violet 26, valued for their specific hues and fastness properties in various applications. The strategic placement of the chloro and amino groups on the anthraquinone skeleton allows for further chemical modifications, making it a versatile building block in medicinal and materials chemistry.
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound. It is intended for researchers and scientists with a foundational knowledge of synthetic organic chemistry. The protocol herein is synthesized from established industrial processes, adapted for a standard laboratory setting. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, outline methods for characterization, and emphasize critical safety protocols.
Mechanistic Overview: Chlorination of Leuco-1,4-diaminoanthraquinone
The synthesis originates from the leuco form of 1,4-diaminoanthraquinone. The "leuco" form refers to the reduced, dihydro state of the anthraquinone core. This precursor is crucial because the aromatic rings of the leuco form are more electron-rich and thus more susceptible to electrophilic substitution than the fully oxidized anthraquinone.
The core of the synthesis is an electrophilic aromatic substitution reaction—specifically, a chlorination. Sulfuryl chloride (SO₂Cl₂) is employed as the chlorinating agent. The reaction proceeds as follows:
-
Activation: In a suitable solvent like chlorobenzene, the leuco-1,4-diaminoanthraquinone is poised for reaction.
-
Electrophilic Attack: Sulfuryl chloride acts as a source of an electrophilic chlorine species. The electron-rich aromatic rings of the leuco compound are attacked by the electrophile, leading to the substitution of hydrogen atoms at the 2 and 3 positions with chlorine atoms. The amino groups at the 1 and 4 positions are powerful activating groups and direct the incoming electrophiles to the ortho positions (2 and 3).
-
Oxidation/Re-aromatization: The reaction conditions, often involving heating, facilitate the oxidation of the dihydroanthraquinone core back to the stable, fully aromatic anthraquinone system. This step is concurrent with the chlorination and drives the reaction to completion, yielding the thermodynamically stable this compound.
This one-pot chlorination and oxidation process provides an efficient route to the desired product.[1]
Experimental Protocol
This protocol details a laboratory-scale procedure adapted from established synthesis methods.[1] Researchers should perform a thorough risk assessment before commencing any experimental work.
Materials and Reagents
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 1,4-Diaminoanthraquinone leuco body | Technical | ~240.26 | 24.0 g | 0.10 |
| Chlorobenzene | Anhydrous | 112.56 | 200 mL | - |
| Sulfuryl Chloride (SO₂Cl₂) | ≥99% | 134.97 | 25.6 mL (42.5 g) | 0.315 |
| Sodium Hydroxide (NaOH) solution | 10% w/v aq. | 40.00 | As needed | - |
| Deionized Water | - | 18.02 | ~500 mL | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)
-
Dropping funnel (100 mL)
-
Magnetic stirrer and hotplate
-
Thermometer
-
Heating mantle
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Drying oven
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 24.0 g of 1,4-diaminoanthraquinone leuco body and 200 mL of chlorobenzene. The condenser outlet should be connected to a gas trap or scrubber containing a dilute sodium hydroxide solution to neutralize the HCl and SO₂ gases evolved during the reaction.[1]
-
Initial Heating: Begin stirring the mixture and heat it to 50-60 °C using a heating mantle to dissolve the starting material.[1]
-
Addition of Chlorinating Agent: Once the temperature is stable, add 25.6 mL of sulfuryl chloride dropwise from the dropping funnel over approximately 1 hour. The reaction is exothermic; maintain the temperature between 50-60 °C by controlling the addition rate and external cooling if necessary.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 50-60 °C for an additional 2 hours. Following this, slowly increase the temperature to 95 °C and hold for 30 minutes to ensure the reaction goes to completion.[1]
-
Quenching and Neutralization: Cool the reaction mixture to below 60 °C. Cautiously add 100 mL of deionized water to the flask. While monitoring the pH, slowly add a 10% aqueous sodium hydroxide solution until the pH of the aqueous layer is between 8 and 11. This step neutralizes residual acids.[1]
-
Solvent Removal: Perform a steam distillation to remove the chlorobenzene solvent. The chlorobenzene can be recovered and purified for reuse. Continue the distillation until no more organic solvent is collected.[1]
-
Product Isolation: The product will remain as a solid suspension in the aqueous solution. Filter the hot mixture through a Büchner funnel under vacuum.
-
Washing and Drying: Wash the collected solid cake thoroughly with hot deionized water (3 x 100 mL) to remove any inorganic salts. Dry the dark purple solid product in a vacuum oven at 80 °C to a constant weight. The expected product is a gray to dark purple crystalline powder.[2][3]
Characterization of the Final Product
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
-
Appearance: Gray to dark purple to black powder/crystal.[2]
-
Molecular Formula: C₁₄H₈Cl₂N₂O₂.[2]
-
Molecular Weight: 307.13 g/mol .[2]
-
Purity: A purity of >93% is typically achieved, which can be assessed by High-Performance Liquid Chromatography (HPLC).[3]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching of the amino groups (typically in the range of 3300-3500 cm⁻¹), C=O stretching of the quinone system (~1650-1680 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹). The presence of N-H stretching frequencies can indicate hydrogen bonding.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the compound's low solubility in common deuterated solvents, obtaining a high-quality NMR spectrum can be challenging. If a suitable solvent is found (e.g., DMSO-d₆), the ¹H NMR spectrum would be expected to show signals for the amino protons and the aromatic protons on the unsubstituted ring. The ¹³C NMR would show characteristic peaks for the carbonyl carbons and the aromatic carbons.
Safety and Hazard Management
It is imperative to handle all chemicals with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Anthraquinone Derivatives: Anthraquinones may cause skin and eye irritation. Some are suspected of being carcinogenic.[5] Avoid inhalation of dust and direct contact with skin and eyes.[6][7]
-
Chlorobenzene: This is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation. Use in a well-ventilated area and away from ignition sources.
-
Sulfuryl Chloride: This substance is highly corrosive and toxic. It reacts violently with water, releasing corrosive gases (HCl and SO₂). It must be handled with extreme caution in a fume hood. Ensure the reaction setup is dry before its addition.
-
Waste Disposal: The reaction generates acidic and chlorinated waste. All liquid and solid waste must be neutralized and disposed of in accordance with institutional and local environmental regulations. Do not pour chemical waste down the drain.[8]
-
Emergency Procedures: An emergency eyewash station and safety shower should be readily accessible.[6] In case of skin contact, wash immediately with plenty of soap and water.[5] If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.
References
- 1. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1,4-ジアミノ-2,3-ジクロロアントラキノン | this compound | 81-42-5 | 東京化成工業株式会社 [tcichemicals.com]
- 4. Infrared and ab initio studies of conducting molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. spectrumchemical.com [spectrumchemical.com]
Application Note: Comprehensive Analytical Characterization of 1,4-Diamino-2,3-dichloroanthraquinone
Abstract and Scope
This document provides a detailed guide for the comprehensive analytical characterization of 1,4-Diamino-2,3-dichloroanthraquinone, a key intermediate and colorant in the dye, pigment, and advanced materials industries.[1] The integrity of research, manufacturing, and development processes hinges on the accurate confirmation of this compound's identity, purity, and stability. This guide is intended for researchers, analytical scientists, and quality control professionals. It moves beyond procedural lists to explain the causality behind methodological choices, ensuring robust and reproducible results. The protocols outlined herein cover chromatographic, spectroscopic, and spectrometric techniques essential for a full characterization profile.
Introduction to the Analyte
This compound (CAS No. 81-42-5) is an anthraquinone derivative recognized for its vibrant color and stability, making it a valuable component in the synthesis of high-performance dyes and pigments.[1] Its applications extend to textiles, coatings, plastics, and specialized inks.[1] Beyond its role as a colorant, its unique electronic properties have led to research in fields such as organic solar cells and antimicrobial agents.[1]
Given its diverse applications, a multi-faceted analytical approach is imperative. This ensures not only the verification of the primary structure but also the identification and quantification of potential impurities, isomers, or degradation products that could significantly impact end-product performance and safety.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development, particularly for selecting appropriate solvents and analytical conditions.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Disperse Violet 28, C.I. 61102 | [1] |
| CAS Number | 81-42-5 | [1][2][3][4] |
| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | [1][2][3][4] |
| Molecular Weight | 307.13 g/mol | [1][3] |
| Appearance | Gray to dark purple to black powder/crystal | [1][3] |
| Melting Point | 295°C | [2] |
| Solubility | Soluble in acetone, ethanol, and benzene.[2] | [2] |
| Purity (Typical) | ≥ 93% (HPLC) | [1][3] |
Integrated Analytical Workflow
A comprehensive characterization relies on the synergy of multiple analytical techniques. Spectroscopic methods provide structural and functional group information, while chromatography assesses purity and separates components for individual analysis. Mass spectrometry confirms the molecular weight and elemental composition. The following diagram illustrates a logical workflow for a thorough analysis.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis: Purity Assessment
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the cornerstone for purity determination. A reversed-phase method using a C18 column separates the analyte from non-polar and moderately polar impurities based on differential partitioning between the stationary and mobile phases. A UV/Vis or Photodiode Array (PDA) detector is used for quantification.
Causality: The anthraquinone core is hydrophobic, making it well-suited for reversed-phase chromatography. The amino and chloro substituents provide sufficient polarity for effective retention and elution with common organic solvents like acetonitrile or methanol.
Protocol: HPLC Purity Assay
-
Instrumentation & Columns:
-
HPLC system with a gradient pump, autosampler, and PDA detector.
-
Reversed-Phase Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Scientist's Note: Degas both mobile phases for at least 15 minutes prior to use to prevent pump cavitation and baseline noise.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: PDA detection scanning from 200-700 nm; extract chromatogram at the determined λmax (approx. 550-600 nm).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 40 60 20.0 10 90 25.0 10 90 25.1 40 60 | 30.0 | 40 | 60 |
-
-
Sample Preparation:
-
Prepare a stock solution of 1.0 mg/mL in Acetonitrile.
-
Dilute to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Data Interpretation:
-
The main peak corresponds to this compound.
-
Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
A PDA detector is invaluable for peak purity analysis and identifying co-eluting impurities by comparing UV spectra across a single peak.
-
Spectrometric Analysis: Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS provides unequivocal confirmation of molecular weight. The HPLC system separates the components, which are then ionized (typically via Electrospray Ionization, ESI) and analyzed by a mass spectrometer to determine their mass-to-charge ratio (m/z).
Causality: The two amino groups are readily protonated, making ESI in positive ion mode an effective ionization technique. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) creates a distinctive isotopic pattern that serves as a powerful confirmation tool.
Protocol: LC-MS Molecular Weight Verification
-
Instrumentation:
-
Couple the HPLC system (using conditions from Section 5.1) to a mass spectrometer equipped with an ESI source.
-
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI (+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂) Flow: 10 L/min.
-
Drying Gas Temperature: 325°C.
-
Scientist's Note: These parameters are starting points and should be optimized for the specific instrument used.
-
-
Data Interpretation:
-
Expected [M+H]⁺ Ion: The primary ion observed should be the protonated molecule at m/z 308.1.
-
Isotopic Pattern: Look for the characteristic pattern for a molecule containing two chlorine atoms. The expected pattern is a cluster of peaks with relative intensities of approximately 9:6:1 for the A, A+2, and A+4 peaks, respectively.
-
[M+H]⁺ (²³⁵Cl): m/z ~308.0
-
[M+H]⁺ (¹³⁵Cl, ¹³⁷Cl): m/z ~310.0
-
[M+H]⁺ (²³⁷Cl): m/z ~312.0
-
-
This isotopic signature provides extremely high confidence in the elemental composition.
-
Spectroscopic Analysis: Structural Elucidation
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
Causality: This technique is ideal for rapidly confirming the presence of the key N-H (amine) and C=O (quinone) functional groups that define the molecule's class.
Protocol: FT-IR Functional Group Analysis
-
Instrumentation:
-
FT-IR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact. No KBr pellet preparation is necessary with modern ATR accessories.
-
-
Data Acquisition:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16 scans.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
-
Expected Absorption Bands:
Wavenumber (cm⁻¹) Vibration Type Functional Group 3450 - 3300 N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂) 1670 - 1630 C=O Stretch Quinone Carbonyl 1600 - 1550 N-H Bend Primary Amine (-NH₂) 1590 - 1450 C=C Stretch Aromatic Ring | 800 - 600 | C-Cl Stretch | Aryl Halide |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for definitive structural elucidation. It maps the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei in a strong magnetic field. ¹H NMR identifies the number and environment of protons, while ¹³C NMR does the same for carbon atoms.
Causality: The molecule's symmetry and substitution pattern give rise to a predictable set of signals in both ¹H and ¹³C spectra, allowing for unambiguous confirmation of the 1,4-diamino and 2,3-dichloro substitution pattern on the anthraquinone core.
Protocol: ¹H and ¹³C NMR Structural Verification
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution).
-
-
Sample Preparation:
-
Dissolve ~10-15 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Scientist's Note: DMSO-d₆ is often a good choice for this class of compounds due to its high solubilizing power. The broad N-H proton signals are also more readily observed.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135 (Optional but Recommended): Differentiates between CH/CH₃ (positive) and CH₂ (negative) signals.
-
2D NMR (Optional): For complex structures or impurity identification, COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments are invaluable.
-
-
Predicted Spectral Features (in DMSO-d₆):
-
¹H NMR:
-
~8.0-8.2 ppm: Multiplet, 2H (Protons on the unsubstituted aromatic ring, ortho to C=O).
-
~7.7-7.9 ppm: Multiplet, 2H (Protons on the unsubstituted aromatic ring, meta to C=O).
-
~7.5-8.5 ppm (broad): Singlet, 4H (Protons of the two -NH₂ groups). The chemical shift can vary significantly with concentration and temperature.
-
-
¹³C NMR:
-
~180-185 ppm: Two signals for the quinone C=O carbons.
-
~145-155 ppm: Carbons attached to the amino groups (C1, C4).
-
~110-140 ppm: Multiple signals corresponding to the remaining aromatic carbons, including those attached to chlorine.
-
The two carbons bearing chlorine atoms (C2, C3) will appear in a distinct region of the aromatic spectrum.
-
-
Conclusion
The analytical protocols detailed in this guide provide a robust framework for the complete characterization of this compound. By integrating chromatographic separation with advanced spectroscopic and spectrometric identification, scientists can ensure the identity, purity, and quality of this important chemical compound. Adherence to these validated methodologies is critical for reliable research, development, and manufacturing outcomes.
References
Application Notes & Protocols: 1,4-Diamino-2,3-dichloroanthraquinone in Antimicrobial Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Approach to Surface Protection
The escalating challenge of microbial resistance necessitates the exploration of novel antimicrobial agents for surface coatings. Anthraquinone derivatives, a class of compounds known for their diverse biological activities, present a promising avenue of investigation.[1] This document provides a detailed guide to the application and evaluation of 1,4-Diamino-2,3-dichloroanthraquinone as a functional additive for creating antimicrobial coatings.
This compound is a synthetic compound belonging to the anthraquinone family, characterized by a robust tricyclic aromatic core.[1] While extensively utilized as a dye and pigment due to its vibrant color and stability, its potential as an antimicrobial agent in coatings is an emerging area of interest. The presence of both amino and chloro functional groups on the anthraquinone scaffold is hypothesized to contribute to its antimicrobial efficacy. Halogenated compounds have demonstrated potent antibacterial activity, and the dichloro substitutions on this molecule are expected to enhance its antimicrobial properties.[2][3][4][5]
These application notes will provide a comprehensive framework for researchers to explore the utility of this compound in the formulation of antimicrobial coatings. We will delve into the scientific rationale, detailed experimental protocols, and robust evaluation methodologies.
Scientific Rationale: The Basis for Antimicrobial Action
The proposed antimicrobial activity of this compound is predicated on a multi-faceted mechanism, characteristic of anthraquinone derivatives. The planar structure of the anthraquinone core allows for intercalation into bacterial DNA, thereby inhibiting replication and transcription. Furthermore, anthraquinones are known to generate reactive oxygen species (ROS), which induce oxidative stress and damage cellular components.
The diamino substitutions may enhance the molecule's interaction with the negatively charged bacterial cell membrane, facilitating its uptake or disrupting membrane integrity. The dichloro groups are critical to the proposed enhanced activity. Halogenation is a well-established strategy for increasing the potency of antimicrobial agents. The electron-withdrawing nature of chlorine atoms can increase the electrophilicity of the anthraquinone ring, making it more reactive towards biological nucleophiles within the microbial cell.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its successful incorporation into coating formulations.
| Property | Value | Source |
| CAS Number | 81-42-5 | Generic |
| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | Generic |
| Molecular Weight | 307.13 g/mol | Generic |
| Appearance | Dark crystalline powder | Generic |
| Solubility | Insoluble in water; Soluble in organic solvents such as nitrobenzene. | Generic |
The poor water solubility of this compound necessitates its formulation as a dispersion in aqueous-based coatings or dissolution in a suitable solvent for solvent-based coatings. Its thermal stability makes it suitable for coating formulations that require curing at elevated temperatures.
Experimental Protocols
Protocol 1: Preparation of an Antimicrobial Coating Formulation
This protocol describes the preparation of a solvent-based antimicrobial coating using an acrylic resin.
Materials:
-
This compound powder
-
Acrylic resin (e.g., polymethyl methacrylate)
-
Suitable organic solvent (e.g., methyl ethyl ketone, ethyl acetate)
-
Dispersing agent (optional)
-
Glass beads or a high-shear mixer
-
Substrate for coating (e.g., glass slides, stainless steel coupons)
Procedure:
-
Preparation of the Antimicrobial Dispersion:
-
Accurately weigh the desired amount of this compound powder. A starting concentration range of 0.5% to 2.0% (w/w) of the final coating formulation is recommended.
-
In a separate container, dissolve the acrylic resin in the organic solvent to the manufacturer's recommended concentration.
-
Slowly add the this compound powder to a portion of the solvent while stirring.
-
If necessary, add a dispersing agent to prevent agglomeration.
-
Mill the mixture using glass beads or a high-shear mixer until a fine, stable dispersion is achieved. The particle size should be monitored to ensure it is suitable for the coating application.
-
-
Formulation of the Coating:
-
Gradually add the antimicrobial dispersion to the dissolved acrylic resin solution under constant agitation.
-
Continue mixing until a homogenous formulation is obtained.
-
-
Application of the Coating:
-
Clean the substrate thoroughly to ensure proper adhesion.
-
Apply the formulated coating to the substrate using a suitable method such as dip-coating, spray-coating, or spin-coating.
-
Allow the coated substrate to air-dry in a fume hood to evaporate the solvent.
-
Cure the coating according to the acrylic resin manufacturer's instructions (this may involve heat treatment).
-
Workflow for Coating Preparation:
Caption: Workflow for preparing an antimicrobial coating.
Protocol 2: Evaluation of Antimicrobial Efficacy (Adapted from ISO 22196)
This protocol provides a method for quantitatively evaluating the antimicrobial activity of the prepared coating against representative bacterial strains.
Materials:
-
Coated and uncoated (control) substrates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739)
-
Nutrient broth and agar (e.g., Tryptic Soy Broth, Tryptic Soy Agar)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile cover films
-
Incubator
-
Spectrophotometer
-
Neutralizing solution (e.g., Letheen broth)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria in nutrient broth overnight at 37°C.
-
Harvest the bacterial cells by centrifugation and wash with sterile PBS.
-
Resuspend the cells in PBS and adjust the concentration to approximately 1 x 10⁸ CFU/mL using a spectrophotometer.
-
Prepare a final test inoculum by diluting the bacterial suspension to approximately 1 x 10⁶ CFU/mL in a nutrient-poor medium.
-
-
Inoculation of Test Surfaces:
-
Place the coated and uncoated control substrates in sterile petri dishes.
-
Pipette a defined volume (e.g., 100 µL) of the test inoculum onto the center of each substrate.
-
Cover the inoculum with a sterile cover film to ensure even spreading and prevent evaporation.
-
-
Incubation:
-
Incubate the petri dishes at 37°C and high humidity for 24 hours.
-
-
Recovery of Bacteria:
-
After incubation, carefully lift the cover film and place the substrate into a sterile container with a defined volume of neutralizing solution.
-
Vortex or sonicate the container to dislodge and recover the bacteria from the surface.
-
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of the recovered bacterial suspension in sterile PBS.
-
Plate the dilutions onto nutrient agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colony-forming units (CFUs) on each plate.
-
-
Calculation of Antimicrobial Activity:
-
Calculate the antimicrobial activity (R) using the following formula: R = (log₁₀(C) - log₁₀(T)) Where: C = Average CFU count for the uncoated control substrate T = Average CFU count for the coated test substrate
-
Workflow for Antimicrobial Efficacy Testing:
Caption: Workflow for antimicrobial efficacy testing.
Protocol 3: Leaching Test for Durability Assessment
This protocol is designed to assess the durability of the antimicrobial effect by subjecting the coating to a leaching process.[6][7][8]
Materials:
-
Coated substrates
-
Deionized water
-
Shaker or orbital mixer
-
Sterile containers
Procedure:
-
Initial Efficacy Test:
-
Perform the antimicrobial efficacy test (Protocol 2) on a set of coated substrates before leaching to establish a baseline.
-
-
Leaching Procedure:
-
Place the coated substrates in sterile containers filled with a defined volume of deionized water.
-
Agitate the containers on a shaker at a constant speed and temperature for a specified period (e.g., 24, 48, or 72 hours).
-
At the end of the leaching period, remove the substrates and allow them to air dry in a sterile environment.
-
-
Post-Leaching Efficacy Test:
-
Perform the antimicrobial efficacy test (Protocol 2) on the leached and dried substrates.
-
-
Analysis:
-
Compare the antimicrobial activity of the leached substrates to the unleached substrates. A minimal reduction in activity indicates good durability and low leaching of the active compound.
-
Workflow for Leaching Test:
Caption: Workflow for the leaching test.
Expected Outcomes and Interpretation
A successful antimicrobial coating incorporating this compound should demonstrate a significant reduction in viable bacterial counts on the coated surface compared to the uncoated control. An antimicrobial activity value (R) of 2 or greater, which corresponds to a 99% reduction in bacteria, is generally considered effective.
The leaching test will provide crucial insights into the longevity of the antimicrobial effect. A durable coating will retain a high level of antimicrobial activity after the leaching process, indicating that the active compound is well-integrated into the coating matrix and not easily washed away.
Conclusion and Future Directions
The use of this compound in antimicrobial coatings represents a promising area of research with the potential to yield durable and effective surface protection solutions. The protocols outlined in this document provide a solid foundation for the systematic investigation of this compound's antimicrobial properties within a coating matrix.
Future research should focus on optimizing the concentration of this compound in various coating formulations, exploring its efficacy against a broader range of microorganisms including fungi and viruses, and investigating its mechanism of action in more detail. Additionally, the biocompatibility and toxicological profile of the final coating product should be thoroughly assessed to ensure its safety for the intended applications.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pcimag.com [pcimag.com]
- 7. researchgate.net [researchgate.net]
- 8. bigred.com.sg [bigred.com.sg]
formulation of inks and paints using 1,4-Diamino-2,3-dichloroanthraquinone
An in-depth guide to the formulation of high-performance inks and paints utilizing 1,4-Diamino-2,3-dichloroanthraquinone, tailored for researchers, scientists, and professionals in drug development. This document provides comprehensive application notes and detailed protocols, emphasizing scientific integrity and practical insights.
Introduction to this compound
This compound, also known as Disperse Violet 28, is a versatile anthraquinone-based dye recognized for its vibrant violet hue and exceptional stability.[1][2] Its molecular structure imparts excellent lightfastness and thermal resistance, making it a prime candidate for applications demanding long-lasting, brilliant coloration.[1][3] In the realm of inks and paints, this compound serves as a key chromophore, enhancing color depth, intensity, and overall durability of the final product.[1] Its utility extends to coloring a variety of materials, including resins, polyesters, and nylons.[2]
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful incorporation into ink and paint formulations.
| Property | Value | Source |
| CAS Number | 81-42-5 | [1] |
| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | [1] |
| Molecular Weight | 307.13 g/mol | [1] |
| Appearance | Gray to dark purple to black powder/crystal | [1] |
| Melting Point | 295°C | [2] |
| Boiling Point | 601.4°C at 760 mmHg | [2] |
| Solubility | Soluble in acetone, ethanol, and benzene. | [2] |
Formulation Principles: A Deep Dive
The successful formulation of inks and paints with this compound hinges on the careful selection and integration of various components. The core of any formulation consists of a binder, a solvent (or carrier), the colorant, and various additives to modify the properties of the final coating.
The Role of the Binder
The binder, or resin, is the film-forming component of the paint or ink that holds the pigment particles together and provides adhesion to the substrate.[4] The choice of binder is critical and depends on the intended application, desired durability, and compatibility with this compound.
-
For Solvent-Based Systems: Acrylic, vinyl, and polyurethane resins are common choices.[5] Ethylcellulose polymers are also excellent film formers in solvent-based inks, offering high tensile strength and abrasion resistance.[4]
-
For Water-Based Systems: Water-based polyurethane dispersions (PUDs) and acrylic emulsions are prevalent.[5] Polyvinyl alcohol can also be utilized as a binder in emulsion paints.[6][7]
Solvent Systems: The Carrier Phase
The solvent system's primary function is to dissolve the binder and other soluble components, control the viscosity for application, and then evaporate to leave a solid film.
-
Solvent-Based Inks: A combination of active solvents (which dissolve the binder) and cosolvents is typically used to achieve the desired evaporation rate and viscosity.[8] Ketones are effective active solvents for many resins.[8]
-
Water-Based Inks: Deionized water is the main solvent, often with the addition of co-solvents like propylene glycol methyl ether to adjust the drying time and improve wettability.[5]
Pigment Dispersion: The Key to Color and Stability
For this compound to be used as a pigment, it must be finely dispersed in the formulation to achieve optimal color strength, gloss, and stability.[9] The dispersion process involves three critical steps: wetting, deagglomeration, and stabilization.[10][11]
-
Wetting: The air at the surface of the pigment particles is displaced by the liquid vehicle. Wetting agents are often added to reduce the surface tension of the liquid, facilitating this process.[10]
-
Deagglomeration: Mechanical energy is applied to break down pigment agglomerates into smaller particles. This is typically achieved using high-speed dispersers or bead mills.[9]
-
Stabilization: Dispersing agents are used to prevent the fine pigment particles from re-agglomerating (flocculation).[9][10] These agents adsorb onto the pigment surface, creating repulsive forces between particles through either electrostatic or steric hindrance.[11]
Caption: Workflow of the pigment dispersion process.
Application Protocols
The following protocols provide a starting point for the formulation of solvent-based ink and water-based paint using this compound. Researchers should optimize these formulations based on their specific performance requirements.
Protocol 1: High-Performance Solvent-Based Gravure Ink
This protocol outlines the preparation of a solvent-based gravure ink suitable for printing on flexible films.
Materials and Equipment:
-
This compound (Pigment)
-
Acrylic Resin (e.g., Paraloid® B-66 or equivalent)
-
Ethyl Acetate (Active Solvent)
-
Isopropyl Alcohol (Co-solvent)
-
Dispersant (e.g., Solsperse® series or equivalent)
-
Wetting Agent (e.g., BYK®-300 series or equivalent)
-
High-speed disperser or bead mill
-
Laboratory balance, mixing vessels, viscometer
Formulation:
| Component | Function | Weight % |
| This compound | Colorant | 10.0 |
| Acrylic Resin | Binder | 15.0 |
| Dispersant | Stabilization | 2.0 |
| Wetting Agent | Wetting | 0.5 |
| Ethyl Acetate | Active Solvent | 42.5 |
| Isopropyl Alcohol | Co-solvent | 30.0 |
| Total | 100.0 |
Procedure:
-
Binder Dissolution: In a mixing vessel, slowly add the acrylic resin to the ethyl acetate and isopropyl alcohol under moderate agitation. Continue mixing until the resin is completely dissolved.
-
Mill Base Preparation: To the resin solution, add the wetting agent and dispersant. Mix until homogeneous.
-
Pigment Addition: Gradually add the this compound powder to the mixture under continuous agitation.
-
Dispersion: Disperse the mixture using a high-speed disperser at a tip speed of 10-20 m/s until a Hegman gauge reading of >7 is achieved. For finer dispersions, a bead mill may be used.
-
Let-Down and Adjustment: The resulting pigment concentrate can be let down with additional binder solution and solvent to achieve the final desired viscosity and color strength for the printing application.
Protocol 2: Durable Water-Based Architectural Paint
This protocol details the formulation of a water-based paint for architectural coatings.
Materials and Equipment:
-
This compound (Pigment)
-
Water-based Acrylic Emulsion (e.g., Rhoplex™ series or equivalent)
-
Deionized Water
-
Propylene Glycol (Co-solvent/Humectant)
-
Dispersant (e.g., TAMOL™ series or equivalent)
-
Defoamer
-
Thickener (e.g., associative thickener)
-
High-speed disperser
-
Laboratory balance, mixing vessels, pH meter, viscometer
Formulation:
| Component | Function | Weight % |
| Deionized Water | Solvent | 25.0 |
| Dispersant | Stabilization | 1.0 |
| Defoamer | Foam Control | 0.3 |
| This compound | Colorant | 8.0 |
| Acrylic Emulsion (50% solids) | Binder | 45.0 |
| Propylene Glycol | Co-solvent | 3.0 |
| Thickener | Rheology Modifier | 1.2 |
| Additional Deionized Water | Viscosity Adjustment | 16.5 |
| Total | 100.0 |
Procedure:
-
Grind Phase: In a mixing vessel, combine the initial charge of deionized water, dispersant, and defoamer.
-
Pigment Addition: While mixing at low speed, slowly add the this compound powder.
-
Dispersion: Increase the speed of the disperser and mix for 20-30 minutes until the pigment is well dispersed.
-
Let-Down Phase: Reduce the mixing speed and add the acrylic emulsion, propylene glycol, and the remaining deionized water.
-
Final Adjustments: Add the thickener slowly while monitoring the viscosity. Adjust the pH to 8.0-9.0 with a suitable neutralizing agent if necessary. Mix until the paint is homogeneous.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability | MDPI [mdpi.com]
- 4. chempoint.com [chempoint.com]
- 5. starcolor-ink.com [starcolor-ink.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US7950794B2 - Solvent based inkjet ink formulation - Google Patents [patents.google.com]
- 9. dispermat.com [dispermat.com]
- 10. paint.org [paint.org]
- 11. products.evonik.com [products.evonik.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,4-Diamino-2,3-dichloroanthraquinone
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1,4-Diamino-2,3-dichloroanthraquinone. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yield and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format to guide you through resolving common problems encountered during the synthesis of this compound.
Issue 1: Low Overall Yield
Q1: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthesis process, from incomplete reactions to product loss during workup. Here are the primary areas to investigate:
-
Incomplete Chlorination: The chlorination of the 1,4-diaminoanthraquinone leuco body is a critical step. Insufficient chlorinating agent or suboptimal reaction conditions can lead to a mixture of mono-, di-, and unchlorinated products.
-
Troubleshooting:
-
Reagent Stoichiometry: Ensure the molar ratio of the chlorinating agent (e.g., chlorosulfuric acid or sulfuryl chloride) to the 1,4-diaminoanthraquinone leuco body is optimized. A slight excess of the chlorinating agent may be necessary to drive the reaction to completion.
-
Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. For instance, when using chlorosulfuric acid, a gradual temperature increase, for example, holding at 45-60°C during addition and then slowly heating to 95°C, can ensure complete reaction.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
-
Side Reactions: Over-chlorination or degradation of the starting material or product can occur if the reaction conditions are too harsh.
-
Troubleshooting:
-
Temperature Control: Avoid excessive temperatures during chlorination, as this can lead to the formation of unwanted byproducts.
-
Controlled Reagent Addition: The dropwise addition of the chlorinating agent helps to maintain better control over the reaction temperature and minimize localized overheating.[1]
-
-
-
Product Loss During Workup: Significant amounts of the product can be lost during the neutralization, distillation, and filtration steps.
-
Troubleshooting:
-
pH Adjustment: Careful control of the pH during the workup is crucial. Adjusting the pH to 8-11 with an alkaline solution like sodium hydroxide or sodium carbonate helps in the precipitation and recovery of the product.[1] This step should be performed at a controlled temperature (e.g., not exceeding 60°C) to prevent product degradation.[1]
-
Solvent Recovery: If using steam distillation to recover the solvent (e.g., chlorobenzene), ensure the process is efficient to minimize product loss in the aqueous phase.[1]
-
-
Q2: I am observing the formation of a significant amount of mono-chlorinated byproduct. How can I increase the selectivity for the di-chlorinated product?
A2: The formation of mono-chlorinated species is a common issue and is typically related to reaction kinetics and stoichiometry.
-
Chlorinating Agent Concentration: A lower concentration of the chlorinating agent or incomplete mixing can lead to regions within the reactor where the starting material is in excess, favoring mono-substitution.
-
Troubleshooting:
-
Molar Ratio: As mentioned, a slight excess of the chlorinating agent can push the equilibrium towards the di-substituted product.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous mixture and ensure the starting material is constantly exposed to the chlorinating agent.
-
-
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to allow for the second chlorination to occur.
-
Troubleshooting:
-
Reaction Monitoring: Utilize TLC to monitor the disappearance of the mono-chlorinated intermediate and the formation of the di-chlorinated product. The reaction should be quenched only after the complete conversion of the mono-chlorinated species.
-
-
Issue 2: Product Purity
Q3: My final product is showing impurities that are difficult to remove. What are the potential sources of these impurities and how can I prevent their formation?
A3: Impurities can arise from side reactions, unreacted starting materials, or byproducts from the chlorinating agent.
-
Unreacted Starting Material: The presence of 1,4-diaminoanthraquinone or its leuco form in the final product indicates an incomplete reaction.
-
Troubleshooting:
-
Optimize Reaction Conditions: Refer to the troubleshooting steps for low yield to ensure the reaction goes to completion.
-
Purification: The final product can be purified by recrystallization from a suitable solvent or by column chromatography.
-
-
-
Over-chlorinated Products: Although less common, harsh reaction conditions can lead to the formation of tri- or even tetra-chlorinated anthraquinones.
-
Troubleshooting:
-
Strict Temperature Control: Maintain the reaction temperature within the recommended range.
-
Stoichiometry: Avoid a large excess of the chlorinating agent.
-
-
-
Hydrolysis Products: During the aqueous workup, especially if the pH is not controlled properly, the amino groups can be susceptible to hydrolysis, leading to hydroxyanthraquinone derivatives.
-
Troubleshooting:
-
Controlled Neutralization: Add the alkaline solution slowly and with efficient cooling to avoid temperature spikes.
-
Optimal pH Range: Maintain the pH within the recommended range of 8-11 during workup.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the leuco body of 1,4-diaminoanthraquinone in this synthesis?
A1: The leuco form, 1,4-diamino-2,3-dihydroanthraquinone, is often used as the starting material.[1][2] The reduction to the leuco form can activate the aromatic ring, making it more susceptible to electrophilic substitution, such as chlorination. The dihydroanthraquinone is then re-oxidized to the anthraquinone structure during the workup.
Q2: What are the advantages of using chlorobenzene as a solvent?
A2: Chlorobenzene is often chosen as a solvent for this reaction due to several advantages. It is relatively inert to the reaction conditions and has a suitable boiling point for the reaction temperature. Furthermore, its use can reduce energy consumption during steam distillation for solvent recovery compared to higher boiling point solvents like nitrobenzene or dichlorobenzenes.[1] This also simplifies wastewater treatment as it can lead to mother liquors with lower salinity.[1]
Q3: Are there alternative chlorinating agents to chlorosulfuric acid?
A3: Yes, sulfuryl chloride (SO₂Cl₂) is another common chlorinating agent used for this type of reaction. The choice of chlorinating agent can influence the reaction conditions and the byproduct profile.
Q4: How can I effectively remove the solvent and unreacted chlorinating agent after the reaction?
A4: A common method is to add water to the reaction mixture and then perform a steam distillation.[1] This allows for the recovery of the organic solvent. Unreacted chlorinating agents like chlorosulfuric acid will be hydrolyzed to sulfuric acid and hydrochloric acid, which can then be neutralized. Gaseous byproducts can be absorbed in a separate trapping system.[1]
Q5: What are the safety precautions I should take during this synthesis?
A5: This synthesis involves corrosive and toxic chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Chlorosulfuric acid and sulfuryl chloride react violently with water and are highly corrosive. Handle them with extreme care.
Experimental Workflow Overview
The following diagram illustrates a general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Key Process Parameters
The following table summarizes key quantitative parameters that can be optimized for this synthesis.
| Parameter | Recommended Range/Value | Rationale |
| Chlorinating Agent Molar Ratio | 1.1 - 1.5 equivalents | To ensure complete di-chlorination and minimize unreacted starting material. |
| Reaction Temperature | 45 - 95 °C | Gradual increase to control reaction rate and prevent side reactions.[1] |
| Workup pH | 8 - 11 | To ensure complete precipitation of the product and minimize hydrolysis.[1] |
| Workup Temperature | < 60 °C | To prevent degradation of the product during neutralization.[1] |
References
Technical Support Center: Purification of Crude 1,4-Diamino-2,3-dichloroanthraquinone by Recrystallization
Welcome to the technical support guide for the purification of 1,4-Diamino-2,3-dichloroanthraquinone (CAS No. 81-42-5). This document provides detailed troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the recrystallization of this compound. The guidance herein is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.
I. Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems that may arise during the purification process. Each issue is analyzed by probable cause and followed by a step-by-step resolution.
Q1: My product is "oiling out" and forming a dark, viscous liquid instead of crystals upon cooling. What's happening and how do I fix it?
Probable Cause: "Oiling out" occurs when a solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. For this compound, which has a high melting point (approx. 295°C), this is more likely due to the solution being too concentrated or cooling too rapidly, preventing the molecules from organizing into a crystal lattice.[1] The presence of certain impurities can also depress the melting point and exacerbate this issue.
Step-by-Step Solution:
-
Re-heat the Solution: Gently warm the flask containing the oil and solvent until the oil completely redissolves.
-
Add More Solvent: Add a small, measured amount of the hot "good" solvent (e.g., 5-10% of the total volume used) to slightly decrease the concentration. This ensures the saturation point is reached at a lower temperature.[2]
-
Ensure Slow Cooling: This is the most critical step. Do not place the flask directly on a cold surface or in an ice bath. Instead, allow it to cool slowly to room temperature on a benchtop, insulated by a cork ring or paper towels.[2] This slow decrease in temperature provides the necessary time for proper crystal nucleation and growth.[1]
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Induce Crystallization (If Necessary): If crystals do not form after the solution has reached room temperature, gently scratch the inside of the flask just below the solvent line with a clean glass rod.[3] This action creates microscopic scratches that can serve as nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.[2]
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Gradual Chilling: Once crystal formation is well underway at room temperature, the flask can be moved to a colder environment, like a refrigerator or an ice bath, to maximize the yield.
Q2: I've obtained crystals, but the final product has a low melting point and appears discolored. Why is the purity still low?
Probable Cause: Low purity after a single recrystallization can be due to several factors:
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Insoluble Impurities: The crude material may contain insoluble particulate matter that was not removed.
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Soluble Impurities: An impurity may have solubility characteristics very similar to the target compound in the chosen solvent, causing it to co-crystallize.
-
Rapid Crystallization: If cooling was too fast, impurities can become trapped within the crystal lattice.[2]
Step-by-Step Solution:
-
Perform a Hot Filtration: Redissolve the impure crystals in the minimum amount of boiling solvent. While the solution is still hot, perform a gravity filtration using a pre-heated funnel and fluted filter paper. This will remove any insoluble impurities.
-
Re-evaluate the Solvent System: If purity issues persist, the chosen solvent may not be optimal. Refer to the solvent selection table in the FAQ section. Consider using a binary solvent system (a solvent pair). Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[4]
-
Repeat the Recrystallization: A second recrystallization is often necessary to achieve high purity. Ensure the cooling process is slow and undisturbed to allow for the formation of well-ordered crystals, which naturally exclude impurities.
Q3: My final yield is very low (<50%). How can I improve the recovery of my product?
Probable Cause: A poor yield is typically caused by using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.[2] It can also result from premature crystallization during a hot filtration step.
Step-by-Step Solution:
-
Use the Minimum Amount of Solvent: During the initial dissolution, add the hot solvent in small portions, allowing time for the solid to dissolve between additions.[3] The goal is to create a saturated solution at the solvent's boiling point.
-
Concentrate the Mother Liquor: If you suspect too much solvent was used, you can recover some product from the filtrate (mother liquor). Gently heat the filtrate to boil off a portion of the solvent (e.g., 25-30% of the volume) and then attempt a second cooling and crystallization cycle.[2]
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Optimize the Cooling Temperature: Ensure you are cooling the flask to a sufficiently low temperature (e.g., 0-4°C in an ice bath) for an adequate amount of time (at least 20-30 minutes) to maximize precipitation before filtration.
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Prevent Premature Crystallization: When performing a hot filtration, ensure the funnel and receiving flask are pre-heated. This can be done by placing them in a drying oven or by allowing hot solvent vapor to pass through them just before filtration. This prevents the solution from cooling and dropping crystals onto the filter paper.
II. Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] Based on its chemical structure (an anthraquinone derivative), solvents with moderate to high polarity are good starting points.[1]
| Solvent | Boiling Point (°C) | Suitability & Rationale | Safety Notes |
| Nitrobenzene | 211 | Historically used for related syntheses; high boiling point allows for a large solubility differential. However, it is highly toxic. | Toxic, handle with extreme caution in a chemical fume hood.[5] |
| Dimethylformamide (DMF) | 153 | Good solvating power for polar, aromatic compounds.[6] | Toxic, skin and inhalation hazard. Use in a well-ventilated fume hood. |
| Toluene | 111 | Anthraquinones often show good solubility in hot toluene.[7] | Flammable, inhalation hazard. |
| Acetone | 56 | The compound is reported to be soluble in acetone.[8] Its volatility makes it easy to remove from the final product. | Highly flammable. |
| Ethanol | 78 | The compound is soluble in ethanol.[8] A common and relatively safe choice for recrystallization. | Flammable. |
Recommendation: Start with ethanol or toluene . If single-solvent systems are ineffective, a toluene/hexane or acetone/water binary system may provide better results.[4]
Q2: What are the common impurities I am trying to remove?
The crude product, likely synthesized via chlorination of 1,4-diaminoanthraquinone, may contain several impurities[8]:
-
Unreacted Starting Material: 1,4-diaminoanthraquinone.
-
Over-chlorinated Products: Tri- or tetra-chloroanthraquinone derivatives.
-
Positional Isomers: Other isomers formed during the synthesis.
-
Inorganic Salts: Residual reagents or byproducts from the reaction workup.
Recrystallization is effective at removing these impurities, as their different polarity and steric profiles result in different solubilities compared to the target molecule.
Q3: How do I properly assess the purity of my final product?
A combination of methods should be used for a comprehensive assessment:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (approx. 295°C) is a strong indicator of high purity.[8] Impurities will typically cause the melting point to be depressed and broaden.
-
Thin-Layer Chromatography (TLC): Dissolve a small amount of the crude and purified material in a suitable solvent (e.g., acetone). Spot both on a silica gel TLC plate and elute with an appropriate solvent system (e.g., toluene/acetone 9:1).[7] A pure sample should show a single, well-defined spot.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice, providing a precise purity value (e.g., >93% purity).[9][10]
-
Spectroscopic Analysis (FTIR, NMR): Compare the spectra of your purified product with a reference standard to confirm the chemical structure and identify any residual impurities.
Q4: What safety precautions should I take during this procedure?
This compound is classified as an irritant to the eyes, respiratory system, and skin.[8]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or a face shield.[8]
-
Ventilation: Conduct all operations, especially those involving heating solvents, inside a certified chemical fume hood to avoid inhaling vapors.[11]
-
Fire Safety: Use flammable solvents like acetone, ethanol, and toluene with extreme caution. Heat using a steam bath, heating mantle, or hot plate with a spark-free controller. Keep fire extinguishers nearby.
-
Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with your institution's hazardous waste protocols.
III. Visualized Experimental Workflow
The following diagram outlines the logical steps for a successful recrystallization of this compound.
Caption: Workflow for the purification of this compound via recrystallization.
IV. References
-
ChemBK. (2024). This compound. Retrieved from ChemBK website.
-
ChemicalBook. (n.d.). 1,4-Diamino anthraquinone CAS#: 128-95-0. Retrieved from ChemicalBook website.
-
BenchChem. (2025). Technical Support Center: Crystallization of Ochracenomicin C. Retrieved from BenchChem website.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts website.
-
CDH Fine Chemical. (2019). MSDS of 1,4-Diamino-2,3-dicyano-9,10-anthraquinone. Retrieved from CDH Fine Chemical website.
-
University of California, Los Angeles. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from UCLA website.
-
Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex website.
-
Tokyo Chemical Industry. (2025). SAFETY DATA SHEET. Retrieved from TCI website.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester website.
-
Google Patents. (n.d.). US4042605A - Process for the production of 1,4-diaminoanthraquinone-2,3-dinitrile. Retrieved from Google Patents website.
-
CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica website.
-
Fisher Scientific. (n.d.). This compound 93.0+%, TCI America™. Retrieved from Fisher Scientific website.
-
Merck Millipore. (2020). Safety Data Sheet. Retrieved from Merck Millipore website.
-
Wikipedia. (n.d.). 1,4-Diamino-2,3-dihydroanthraquinone. Retrieved from Wikipedia.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. 1,4-Diamino-2,3-dihydroanthraquinone - Wikipedia [en.wikipedia.org]
- 6. US4042605A - Process for the production of 1,4-diaminoanthraquinone-2,3-dinitrile - Google Patents [patents.google.com]
- 7. 1,4-Diamino anthraquinone CAS#: 128-95-0 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. capotchem.cn [capotchem.cn]
troubleshooting low purity in 1,4-Diamino-2,3-dichloroanthraquinone synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diamino-2,3-dichloroanthraquinone (also known as Disperse Violet 28). Here, we address common challenges related to achieving high purity and provide in-depth, field-proven insights to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves the direct chlorination of a 1,4-diaminoanthraquinone precursor. A frequently used starting material is the leuco form of 1,4-diaminoanthraquinone (2,3-dihydro-1,4-diaminoanthraquinone), which is then chlorinated using an agent like sulfuryl chloride (SO₂Cl₂) in a suitable solvent such as chlorobenzene.[1] This approach is often favored for its directness.
Q2: What purity level should I be targeting for this compound?
For most applications, particularly in dye synthesis, a purity of ≥ 93% as determined by High-Performance Liquid Chromatography (HPLC) is considered standard. Impurities can significantly impact the properties of downstream products, leading to issues like inconsistent color shades or reduced performance.
Q3: What are the primary safety concerns when working with the reagents for this synthesis?
The synthesis of this compound involves several hazardous materials that require careful handling:
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Sulfuryl chloride (SO₂Cl₂): This reagent is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.
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Chlorobenzene: This solvent is flammable and toxic. Avoid inhalation and skin contact.
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Acidic and Basic Solutions: The workup procedure often involves the use of acids and bases for neutralization, which should be handled with care.
Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.
Troubleshooting Guide: Low Purity in Synthesis
This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the chlorination of the 1,4-diaminoanthraquinone leuco body with sulfuryl chloride.
Issue 1: Presence of Multiple Spots on Thin-Layer Chromatography (TLC) After Reaction
Possible Causes and Solutions:
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Incomplete Chlorination: A common impurity is the mono-chlorinated intermediate (1-amino-4-diamino-2-chloroanthraquinone).
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Causality: Insufficient chlorinating agent, low reaction temperature, or short reaction time can lead to incomplete conversion.
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Troubleshooting Steps:
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Increase Reaction Time/Temperature: Monitor the reaction progress using TLC. If the starting material or a mono-chlorinated intermediate persists, consider extending the reaction time or gradually increasing the temperature.
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Optimize Reagent Stoichiometry: Ensure at least a stoichiometric amount of sulfuryl chloride is used. A slight excess may be necessary to drive the reaction to completion, but be cautious of over-chlorination.
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-
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Over-Chlorination: The formation of tri- or tetra-chlorinated anthraquinone derivatives is possible with excessive chlorinating agent or harsh reaction conditions.
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Causality: The amino groups on the anthraquinone ring are activating, making the ring susceptible to further electrophilic substitution.
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Troubleshooting Steps:
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Control Reagent Addition: Add the sulfuryl chloride dropwise to the reaction mixture to maintain a low concentration and avoid localized overheating.
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Precise Stoichiometry: Carefully calculate and use the appropriate molar ratio of sulfuryl chloride.
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-
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Formation of Isomers: Positional isomers of the dichloro-product may form.
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Causality: While the 2 and 3 positions are electronically favored for chlorination in this system, other isomers can arise under certain conditions.
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Troubleshooting Steps:
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Temperature Control: Maintain a consistent and optimal reaction temperature to favor the formation of the desired isomer.
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Solvent Effects: The choice of solvent can influence regioselectivity. Chlorobenzene is a common choice, but other non-polar, aprotic solvents could be explored.
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-
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Side Reactions at the Amino Group: Sulfuryl chloride can react with primary amines to form sulfonyl derivatives, although this is less common in aromatic chlorination.[2]
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Causality: The nitrogen of the amino group can act as a nucleophile.
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Troubleshooting Steps:
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Maintain Anhydrous Conditions: Moisture can lead to the formation of sulfuric acid from sulfuryl chloride, which can protonate the amino groups and affect their reactivity.
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Low Temperature: Running the reaction at a lower temperature can minimize side reactions.
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Issue 2: Off-Color Product (e.g., brownish or dull purple instead of a vibrant violet)
Possible Causes and Solutions:
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Presence of Oxidized or Degradation Byproducts: Anthraquinone derivatives can be sensitive to oxidative conditions, especially at high temperatures.
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Causality: The formation of tar-like substances can occur due to the decomposition of starting materials or products.[2]
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Troubleshooting Steps:
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Purification: The off-color is likely due to impurities that may be removed during purification (see Issue 3).
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Residual Starting Material or Intermediates: The presence of unreacted starting materials or mono-chlorinated intermediates can affect the final color.
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Troubleshooting Steps:
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Reaction Monitoring: Use TLC to ensure the complete consumption of the starting material.
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Purification: Effective purification is crucial to remove these colored impurities.
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Issue 3: Low Purity Confirmed by HPLC Analysis
Troubleshooting Purification:
If your crude product shows low purity by HPLC, a robust purification strategy is necessary.
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Recrystallization: This is often the most effective method for purifying solid organic compounds.
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Solvent Selection: The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. For anthraquinone derivatives, common solvents include:
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Ethanol
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Toluene
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Acetic Acid
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Solvent mixtures (e.g., ethanol/water, toluene/hexanes) can also be effective.
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Experimental Protocol for Solvent Screening:
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Place a small amount of the crude product in several test tubes.
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Add a small amount of a different solvent to each test tube.
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Heat the test tubes to the boiling point of the solvent. If the solid dissolves, it is a potential candidate.
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Allow the promising solutions to cool slowly to room temperature and then in an ice bath.
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The solvent that yields a good recovery of crystalline solid is a suitable choice.
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-
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Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the desired product from impurities.
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Stationary Phase: Silica gel is a common choice.
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Mobile Phase: A solvent system that provides good separation on TLC should be used. A typical mobile phase could be a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
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Experimental Protocols
General Synthesis of this compound
This protocol is a synthesized procedure based on common practices for this type of reaction.
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Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve the 1,4-diaminoanthraquinone leuco body in a suitable solvent like chlorobenzene under an inert atmosphere.[1]
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Chlorination: While stirring, add a stoichiometric amount of sulfuryl chloride dropwise to the solution at a controlled temperature (e.g., 45-60°C).[1]
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Reaction Monitoring: Monitor the progress of the reaction by TLC.
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Workup: Once the reaction is complete, cool the mixture. The workup may involve neutralization with a base, followed by steam distillation to remove the solvent.[1]
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Isolation: The crude product can be isolated by filtration, washed with water, and then dried.
HPLC Analysis of this compound
This is a general method for the analysis of disperse dyes and should be optimized for your specific instrument and sample.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A gradient of: A) Water with 0.1% formic acid or 10 mM ammonium acetate B) Methanol or Acetonitrile |
| Gradient | Start with a higher concentration of A and gradually increase the concentration of B. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | Diode Array Detector (DAD) or UV-Vis detector at the λmax of the compound (typically in the visible range for colored compounds). |
| Column Temperature | 30-40°C |
Visualization of the Troubleshooting Workflow
Below is a diagram illustrating the logical flow for troubleshooting low purity in the synthesis of this compound.
Caption: A workflow diagram for troubleshooting low purity in this compound synthesis.
References
Technical Support Center: Optimization of Halogenation Reactions for 1,4-Diaminoanthraquinone
Welcome to the technical support center for the halogenation of 1,4-diaminoanthraquinone (1,4-DAAQ). This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of compounds. Halogenated 1,4-DAAQ derivatives are crucial intermediates in the synthesis of dyes, pigments, and potential pharmaceutical agents. However, controlling the regioselectivity and degree of halogenation can be challenging due to the activated nature of the anthraquinone core.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of these reactions and achieve your desired products with higher yield and purity.
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Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the halogenation of 1,4-diaminoanthraquinone.
Q1: What are the most common reagents for halogenating 1,4-DAAQ?
A1: The choice of halogenating agent is critical and depends on the desired halogen (Cl, Br, or I) and the required reactivity.
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For Chlorination: Sulfuryl chloride (SO₂Cl₂) is a widely used and effective reagent. It serves as a source of electrophilic chlorine and is often used in solvents like chlorobenzene or o-dichlorobenzene.[1][2][3] The reaction can proceed via an ionic mechanism.[3][4]
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For Bromination: Elemental bromine (Br₂) in a suitable solvent, such as glacial acetic acid, is the most common method.[5] N-Bromosuccinimide (NBS) can also be used, often with a catalyst or in a specific solvent system to control selectivity.[6]
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For Iodination: Direct iodination is less common due to the lower reactivity of iodine. Methods might involve using iodine in the presence of an oxidizing agent or using more reactive iodine sources like iodine monochloride (ICl).
Q2: Why is my reaction yielding a mixture of mono-, di-, and polyhalogenated products?
A2: This is a classic problem of over-halogenation. The two amino groups in 1,4-DAAQ are strong activating groups, making the aromatic rings highly susceptible to electrophilic substitution. Once the first halogen is introduced, the ring remains activated, often leading to subsequent halogenations. The key to controlling this is to carefully manage stoichiometry, reaction temperature, and addition rate of the halogenating agent.
Q3: How can I control the position of halogenation (regioselectivity)?
A3: For 1,4-DAAQ, the primary positions for electrophilic attack are C2 and C3, located between the two amino groups.
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Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is often under kinetic control, favoring the product that forms fastest. At higher temperatures, thermodynamic control may dominate, favoring the most stable product.[7][8]
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Solvent Effects: The choice of solvent can significantly influence regioselectivity. For instance, polar or coordinating solvents can stabilize intermediates differently, guiding the electrophile to a specific position.[9][10][11]
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Catalysts: In some cases, specific catalysts can be used to direct the halogenation. For example, certain amine organocatalysts have been shown to direct chlorination to the ortho position of anilines.[12]
Q4: My product is a dark, insoluble material that is difficult to purify. What can I do?
A4: Halogenated anthraquinones can be poorly soluble, and side reactions can lead to polymeric tars.[5]
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Purification Strategy: Column chromatography is often challenging. Consider recrystallization from a high-boiling point solvent (e.g., nitrobenzene, trichlorobenzene).
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Slurry Washing: Washing the crude product with a series of solvents (e.g., methanol, acetone, then hexane) can help remove impurities without dissolving the desired product.[13]
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Reaction Work-up: A proper aqueous work-up is crucial. After the reaction, quenching with a reducing agent (like sodium bisulfite) to destroy excess halogen, followed by neutralization, can prevent the formation of degradation products.
Troubleshooting Guide
This guide is structured in a "Problem → Probable Cause → Solution" format to directly address specific experimental issues.
Problem 1: Low or No Conversion of Starting Material
| Probable Cause | Suggested Solution & Scientific Rationale |
| Inactive Halogenating Agent | Solution: Use a fresh bottle of the halogenating agent or re-purify/re-standardize it. Rationale: Reagents like sulfuryl chloride can decompose over time, especially if exposed to moisture, forming HCl and sulfuric acid, which are ineffective for this reaction. NBS can also degrade. |
| Insufficient Activation | Solution: Ensure reaction conditions are appropriate for the chosen reagent. Consider adding a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) in catalytic amounts for less reactive systems. Rationale: A catalyst can polarize the halogen-halogen bond (e.g., in Br₂) or coordinate with the reagent, making the halogen a stronger electrophile. |
| Low Reaction Temperature | Solution: Gradually increase the reaction temperature in 10°C increments. Rationale: Halogenation reactions have an activation energy barrier that must be overcome. Insufficient thermal energy can lead to very slow or stalled reactions. |
| Starting Material Insolubility | Solution: Use a co-solvent or a solvent in which the 1,4-DAAQ has better solubility (e.g., o-dichlorobenzene, chlorobenzene, nitrobenzene).[1][2] Rationale: The reaction can only occur in the solution phase. If the starting material is not dissolved, the reaction rate will be limited by the slow dissolution rate. |
Problem 2: Excessive Polyhalogenation (Formation of Di-, Tri-, and Tetra-halogenated Products)
| Probable Cause | Suggested Solution & Scientific Rationale |
| Incorrect Stoichiometry | Solution: Carefully control the molar equivalents of the halogenating agent. For mono-halogenation, use ≤ 1.1 equivalents. For di-halogenation, use ≤ 2.2 equivalents. Rationale: The amino groups strongly activate the ring, making it prone to multiple substitutions. Limiting the amount of the electrophile is the most direct way to control the extent of the reaction. |
| Rapid Addition of Reagent | Solution: Add the halogenating agent dropwise over an extended period using a syringe pump. Rationale: Slow addition maintains a low instantaneous concentration of the electrophile in the reaction mixture. This favors the reaction with the more abundant and highly activated starting material over the less activated, mono-halogenated product. |
| High Reaction Temperature | Solution: Perform the reaction at a lower temperature (e.g., 0°C to room temperature). Rationale: Higher temperatures provide the activation energy for subsequent, less favorable halogenation steps on the already substituted ring. Lowering the temperature increases the selectivity for the initial, most favorable reaction. |
Problem 3: Poor Regioselectivity (Formation of Unwanted Isomers)
| Probable Cause | Suggested Solution & Scientific Rationale |
| Reaction Under Mixed Control | Solution: Run the reaction at a very low temperature (e.g., -20°C to 0°C) for kinetic control, or at a higher temperature for an extended period for thermodynamic control.[7] Rationale: The 2- and 3-positions have different electronic and steric environments. One may be kinetically favored (lower activation energy), while the other leads to a more thermodynamically stable product. Committing to one set of conditions can favor a single isomer. |
| Inappropriate Solvent | Solution: Screen different solvents. Non-polar solvents (e.g., hexane, CCl₄) may favor one isomer, while polar aprotic solvents (e.g., DMF, acetonitrile) or protic solvents (e.g., acetic acid) may favor another.[9] Rationale: Solvents can influence the stability of the reaction intermediates (e.g., sigma complexes) through solvation, thereby altering the energy landscape of the reaction pathways and favoring one isomer over another. |
General Workflow for Troubleshooting
The following diagram outlines a logical workflow for addressing common issues during the optimization process.
Caption: A troubleshooting workflow for halogenation optimization.
Key Optimization Parameters & Data
Systematic optimization involves the careful adjustment of several parameters. The table below summarizes typical conditions and their impact, based on literature precedents.
| Parameter | Typical Range | Impact on Reaction & Rationale |
| Solvent | Chlorobenzene, o-Dichlorobenzene, Acetic Acid, Nitrobenzene | High Impact. Affects solubility of reactants and stability of intermediates. Chlorinated solvents are common for reactions with sulfuryl chloride.[1][2] Acetic acid is often used for brominations.[5] |
| Temperature | -10°C to 130°C | High Impact. Controls reaction rate and selectivity (kinetic vs. thermodynamic control).[7] Lower temperatures generally favor higher selectivity but require longer reaction times. |
| Reagent Stoichiometry | 1.0 to 2.5 equivalents | High Impact. The primary control for the degree of halogenation. Excess reagent leads to polyhalogenation. |
| Concentration | 0.1 M to 1.0 M | Medium Impact. Can affect reaction rate. Very low concentrations may slow the reaction, while very high concentrations can lead to solubility issues and local overheating during reagent addition. |
| Catalyst | None, Lewis Acids (FeCl₃), Organocatalysts | Variable Impact. Often not required due to the high reactivity of 1,4-DAAQ. However, a catalyst may be necessary for less reactive substrates or to enhance regioselectivity.[12] |
Detailed Experimental Protocols
The following protocols provide a validated starting point for your experiments.
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Sulfuryl chloride and bromine are corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
Protocol 1: Synthesis of 1,4-Diamino-2,3-dichloroanthraquinone
This protocol is adapted from patent literature describing the chlorination using sulfuryl chloride.[1][2]
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (containing NaOH solution), add 1,4-diaminoanthraquinone (e.g., 10.0 g, 42.0 mmol).
-
Dissolution: Add o-dichlorobenzene (100 mL) to the flask. Stir the mixture and gently heat to 50-60°C to aid dissolution.
-
Reagent Addition: In the dropping funnel, prepare a solution of sulfuryl chloride (e.g., 7.5 mL, 92.4 mmol, 2.2 eq) in o-dichlorobenzene (20 mL). Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature between 50-60°C.
-
Reaction: After the addition is complete, continue stirring at 60°C for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a toluene/ethyl acetate mobile phase).
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into 200 mL of water. Neutralize the mixture by adding aqueous sodium carbonate solution until the pH is 7-8.
-
Isolation: Filter the resulting precipitate using a Büchner funnel. Wash the filter cake sequentially with water (3 x 50 mL) and then methanol (2 x 30 mL).
-
Drying: Dry the solid product in a vacuum oven at 80°C to a constant weight. The expected product is this compound.
Protocol 2: Synthesis of 2-Bromo-1,4-diaminoanthraquinone
This protocol is a general procedure based on the bromination of activated aromatic systems.[5][6]
-
Setup: In a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel, dissolve 1,4-diaminoanthraquinone (e.g., 10.0 g, 42.0 mmol) in glacial acetic acid (120 mL) at room temperature.
-
Reagent Addition: Prepare a solution of elemental bromine (e.g., 2.2 mL, 42.0 mmol, 1.0 eq) in glacial acetic acid (30 mL). Add this solution dropwise to the stirred reaction mixture over 1 hour.
-
Reaction: Stir the reaction at room temperature for 6-8 hours. The product may begin to precipitate. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into 500 mL of ice-water. Add a saturated solution of sodium bisulfite dropwise until the red-brown color of excess bromine disappears.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.
-
Purification: Wash the crude solid with cold methanol (2 x 25 mL) to remove impurities. If necessary, the product can be recrystallized from a suitable solvent like nitrobenzene or DMF.
-
Drying: Dry the purified product in a vacuum oven at 80°C.
Decision Tree for Method Selection
This diagram helps in selecting an initial experimental path based on the target molecule.
Caption: A decision tree for selecting a halogenation method.
References
- 1. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]
- 2. CN1069896C - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Controlling the regioselectivity of the bromolactonization reaction in HFIP - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. US5180842A - Purification of quinones - Google Patents [patents.google.com]
Technical Support Center: Purification of Commercial Disperse Violet 28
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of C.I. Disperse Violet 28 (CAS 81-42-5). This document is designed for researchers, scientists, and professionals in drug development and materials science who require a high-purity starting material for their experiments. Commercial-grade dyes often contain impurities from the synthesis process, which can interfere with subsequent applications. This guide provides a series of troubleshooting steps, detailed protocols, and analytical methods to help you identify, remove, and verify the purity of Disperse Violet 28.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My commercial Disperse Violet 28 seems impure. What are the likely contaminants?
A: The impurities in commercial Disperse Violet 28, chemically known as 1,4-diamino-2,3-dichloroanthraquinone, typically originate from its synthesis.[1][2] The manufacturing process generally involves the chlorination of 1,4-diaminoanthraquinone in a solvent like nitrobenzene using sulfuryl chloride.[3][4][5]
Based on this synthesis route, potential impurities include:
-
Starting Materials: Unreacted 1,4-diaminoanthraquinone.
-
Reaction Byproducts: Incomplete or excessive chlorination can lead to mono-chlorinated, tri-chlorinated, or other isomeric dichloro-anthraquinones. Polymeric by-products can also form during the reaction, appearing as dark, insoluble materials.[6]
-
Residual Solvents: Trace amounts of high-boiling point solvents used during synthesis, such as nitrobenzene.[3][4]
-
Additives: Commercial dye formulations often contain dispersing agents, surfactants, or other additives to improve their application in textiles, which are not part of the dye molecule itself.[7]
Q2: How can I perform a quick preliminary purity check of my starting material?
A: Thin-Layer Chromatography (TLC) is an excellent, rapid, and inexpensive method for a preliminary purity assessment. It allows you to visualize the number of components in your commercial sample.
Principle of Causality: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., a silica gel plate) and a mobile phase (a solvent system). The main dye component will travel a certain distance up the plate (measured as the Retention Factor, or Rf), while impurities with different polarities will travel at different rates, appearing as separate spots. A single, well-defined spot suggests high purity, whereas multiple spots indicate the presence of impurities.
A recommended starting system for Disperse Violet 28 is a silica gel plate with a mobile phase of Toluene:Acetone (e.g., 8:2 v/v) . The non-polar toluene and polar acetone allow for good separation of anthraquinone-type dyes. Observe the plate under visible and UV light (254 nm and 365 nm) to visualize all components.
Q3: What is the most straightforward method for a first purification attempt?
A: Recrystallization is the most direct and effective initial purification method for solid organic compounds like Disperse Violet 28.
Principle of Causality: This technique relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent is one in which the dye is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (and can be filtered out hot).
Given that Disperse Violet 28 is soluble in acetone, ethanol, and benzene, these are good starting points for solvent screening.[1][3][8] Dimethylformamide (DMF) has also been shown to be an effective solvent for disperse dyes.[9][10]
| Solvent | Boiling Point (°C) | Key Characteristics | Safety Considerations |
| Acetone | 56 | Good solubility when hot, lower when cold. Volatile and easy to remove. | Highly flammable. |
| Ethanol | 78 | Similar properties to acetone, less volatile. | Flammable. |
| Toluene | 111 | Good solvent for non-polar compounds; may require a co-solvent. | Flammable, toxic. |
| DMF | 153 | High boiling point, excellent solvating power for many organic compounds.[9] | Toxic, requires good ventilation. Difficult to remove completely. |
Q4: My dye is still impure after recrystallization. What's the next step?
A: If recrystallization fails to remove all impurities, Column Chromatography is the next logical step. This technique offers much higher resolving power.
Principle of Causality: Column chromatography separates compounds based on their differential adsorption to a solid stationary phase (like silica gel or alumina) while a liquid mobile phase passes through it. Less polar compounds typically travel through the column faster, while more polar compounds are retained longer. By collecting fractions of the eluting solvent, you can isolate the desired compound from impurities that have different polarities. For Disperse Violet 28, silica gel is a suitable stationary phase. A gradient elution starting with a non-polar solvent (like hexanes or toluene) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate or acetone) will effectively separate the main violet band from more and less polar impurities.
Experimental Protocols & Workflows
Overall Purification and Verification Workflow
The following diagram outlines the logical progression from receiving a commercial-grade sample to obtaining a verified, high-purity product.
Caption: General workflow for the purification and analysis of Disperse Violet 28.
Protocol 1: Recrystallization of Disperse Violet 28
This protocol provides a general procedure. The optimal solvent and volumes should be determined through small-scale trials.
-
Solvent Selection: In a small test tube, add ~10 mg of the commercial dye. Add the chosen solvent (e.g., acetone) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture gently. A good solvent will dissolve the dye when hot but allow crystals to form upon cooling.
-
Dissolution: Place 1.0 g of commercial Disperse Violet 28 into a 100 mL Erlenmeyer flask. Add a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid by heating on a hot plate with stirring. Add the solvent in small portions, allowing time for the solid to dissolve before adding more.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly pour the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. For maximum yield, the flask can then be placed in an ice bath for 30-60 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent. The melting point of pure Disperse Violet 28 is approximately 295°C.[1]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a non-polar solvent (e.g., hexanes or toluene). Pour the slurry into a chromatography column, allowing the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.
-
Sample Loading: Dissolve a minimum amount of the crude dye in the mobile phase or a slightly more polar solvent. Alternatively, create a "dry load" by adsorbing the dye onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% Toluene). The main violet band should move slowly. Gradually increase the solvent polarity by adding a more polar solvent (e.g., acetone or ethyl acetate) in increments (e.g., 1%, 2%, 5%, 10%).
-
Fraction Collection: Collect the eluting solvent in fractions. The distinct, dark purple band is your target compound. Use TLC to analyze the fractions to determine which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Disperse Violet 28.
Caption: Principle of purification by column chromatography.
Purity Verification & Analysis
Q5: How do I confirm the purity of my purified Disperse Violet 28?
A: High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) or Diode Array Detector (DAD) is the standard method for quantitative purity analysis of dyes.[11][12][13]
Principle of Causality: HPLC separates components with high resolution based on their interaction with a packed column (stationary phase) and a pressurized liquid (mobile phase). A DAD detector measures the absorbance of the eluent across a range of wavelengths simultaneously, generating a chromatogram and a UV-Vis spectrum for each peak.[14] Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥99% is often achievable and desired for research applications.[15]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 is a versatile stationary phase suitable for separating moderately non-polar molecules like anthraquinones. |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or ammonium acetate) | A gradient elution, starting with a higher water percentage and increasing acetonitrile, provides good separation. Additives improve peak shape.[11][13] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Vol. | 5-10 µL | Standard injection volume. |
| Detection | DAD, monitor multiple wavelengths (e.g., 254 nm, 550 nm) | Monitoring multiple wavelengths ensures detection of all impurities. The full spectrum can confirm peak identity.[16] |
| Sample Prep | Dissolve in a suitable solvent like methanol or acetonitrile. | Ensure the sample is fully dissolved and filtered before injection. |
Q6: What additional information can Liquid Chromatography-Mass Spectrometry (LC-MS) provide?
A: LC-MS is a powerful tool that couples the separation power of HPLC with the detection capabilities of mass spectrometry. While HPLC-DAD can quantify purity, LC-MS can help identify the impurities.
Principle of Causality: After components are separated by the LC, they are ionized and their mass-to-charge ratio (m/z) is measured by the mass spectrometer. This provides the molecular weight of each component.[9][17] For example, if you detect an impurity, LC-MS can tell you if its molecular weight corresponds to the starting material (1,4-diaminoanthraquinone, MW ≈ 238.2 g/mol ) or a tri-chlorinated byproduct (MW ≈ 341.6 g/mol ), providing definitive structural clues.
Safety & Handling
Q7: What are the key safety precautions when handling Disperse Violet 28 and its purification solvents?
A: Always consult the Safety Data Sheet (SDS) for any chemical before use.[18][19] For Disperse Violet 28 and the solvents involved in its purification, the following precautions are critical:
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[18][20]
-
Ventilation: Handle the solid dye and all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[20]
-
Hazard Awareness: Disperse Violet 28 is reported to be harmful if swallowed and can cause serious eye irritation.[2][18] The organic solvents used (acetone, toluene, DMF, etc.) are flammable and have their own specific toxicities.
-
Waste Disposal: Dispose of all chemical waste, including residual dye, mother liquor, and used silica gel, in properly labeled hazardous waste containers according to your institution's regulations.[8][18]
References
- 1. royal-chem.com [royal-chem.com]
- 2. Disperse Violet 28 | C14H8Cl2N2O2 | CID 65731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Disperse Violet 28 (Solvent violet 31) [colorbloomdyes.com]
- 5. CN108864729A - It is a kind of to prepare No. 28 purple techniques of disperse dyes - Google Patents [patents.google.com]
- 6. EP0036966B1 - Process for the preparation of a violet pigment - Google Patents [patents.google.com]
- 7. 3.imimg.com [3.imimg.com]
- 8. Disperse Violet 28 | 81-42-5 [chemicalbook.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Extraction and Analysis of Disperse Dyes from Colored Polyester Single Fibers Using Liquid Chromatography/Linear Ion Trap Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. staff-old.najah.edu [staff-old.najah.edu]
- 13. mdpi.com [mdpi.com]
- 14. hitachi-hightech.com [hitachi-hightech.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. Extraction and Analysis of Disperse Dyes from Colored Polyester Single Fibers Using Liquid Chromatography/Linear Ion Trap Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 18. echemi.com [echemi.com]
- 19. Page loading... [guidechem.com]
- 20. aksci.com [aksci.com]
Technical Support Center: Scaling Up the Production of 1,4-Diamino-2,3-dichloroanthraquinone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 1,4-Diamino-2,3-dichloroanthraquinone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the production of this vital chemical intermediate. As a crucial component in the synthesis of various dyes and pigments, particularly for polyesters and nylons, mastering its production is key.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible scale-up process.
I. Synthesis Overview & Core Chemistry
The industrial synthesis of this compound predominantly involves the direct chlorination of a 1,4-diaminoanthraquinone precursor, typically the leuco body, in an organic solvent.[2] This approach is favored for its efficiency and cost-effectiveness over methods starting with already halogenated anthraquinones.[3] The general workflow involves dissolving the starting material, executing a controlled chlorination reaction, and then proceeding to product isolation and purification.
Below is a generalized workflow for the synthesis process:
Caption: High-level workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Reaction & Yield Optimization
Q: My chlorination reaction is resulting in a low yield and appears incomplete. What are the most critical parameters to investigate for scaling up?
A: Achieving a high yield hinges on precise control over several key parameters. Incomplete reactions are often traced back to issues with the chlorinating agent, temperature control, or inefficient removal of byproducts.
-
Chlorinating Agent: Sulfuryl chloride (SOCl₂) or chlorosulfonic acid (HSO₃Cl) are commonly used.[2][3][4] The stoichiometry is critical; an insufficient amount will lead to an incomplete reaction, while a significant excess can promote the formation of unwanted over-chlorinated byproducts. The molar ratio of the leuco body to the chlorinating agent should be carefully optimized, typically in the range of 1:1.8 to 1:1.9 (by weight).[2]
-
Solvent Choice: Chlorobenzene is a preferred solvent due to its appropriate boiling point and ability to dissolve the starting material, reducing energy consumption and simplifying wastewater treatment compared to nitrobenzene or dichlorobenzenes.[2] Ensure the starting material is fully dissolved before adding the chlorinating agent.
-
Temperature Profile: The reaction is highly temperature-dependent. The dropwise addition of the chlorinating agent should be done at a controlled temperature, typically between 45-60°C, to manage the exothermic nature of the reaction.[2] After the addition, a gradual increase in temperature to around 95°C helps drive the reaction to completion.[2]
-
Byproduct Removal: The reaction generates hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases.[4] On a larger scale, the accumulation of these gases can inhibit the reaction. Methods like aeration or applying a reduced pressure can be employed to effectively remove these gaseous byproducts.[4]
Impurity Profile & Side Reactions
Q: I'm observing significant impurities in my final product. What are the likely side reactions, and how can they be minimized?
A: Impurities often arise from side reactions or unreacted starting materials. The primary concerns are mono-chlorinated intermediates and over-chlorinated products.
-
Minimizing Intermediates: The presence of mono-chlorinated species indicates an incomplete reaction. To address this, ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature (around 95°C) after the addition of the chlorinating agent.[2] Monitoring the reaction progress using Thin-Layer Chromatography (TLC) can help determine the point of completion.
-
Preventing Over-Chlorination: The formation of tri- or tetra-chlorinated anthraquinones can occur if the reaction conditions are too harsh (excess chlorinating agent or excessively high temperatures). Adhering to the optimized stoichiometry and maintaining a strict temperature profile are the best preventative measures.
-
Post-Reaction Treatment: A crucial step described in several synthesis methods is the heating and insulation phase in the later stage of the reaction. This helps to decompose any unreacted chlorinating agent and drive it out of the solvent, preventing further reactions during work-up.[2]
Product Isolation & Purification
Q: Isolating pure this compound from the reaction mixture is proving difficult. What are the best practices for work-up and purification?
A: A systematic work-up procedure is essential for obtaining a high-purity product. The product is a dark purple powder, soluble in acetone, ethanol, and benzene, but its solubility in the aqueous phase after reaction is low, which facilitates its isolation.[1]
-
Neutralization: After the reaction is complete, water is added to the reaction vessel. The pH is then carefully adjusted to a basic range of 8-11 using an alkali solution like sodium hydroxide.[2] This step is critical for neutralizing acidic byproducts. The temperature should be kept below 60°C during neutralization to prevent potential hydrolysis of the product.[2]
-
Solvent Removal: Steam distillation is a highly effective method for recovering the chlorobenzene solvent at scale.[2] The recovered solvent can be condensed, separated from the aqueous layer, and recycled for subsequent batches, which is both economical and environmentally responsible.
-
Filtration and Washing: Once the solvent is removed, the product precipitates out of the aqueous solution. The resulting slurry is filtered. The filter cake should be washed thoroughly with water to remove any remaining salts and water-soluble impurities.[2]
-
Drying: The washed filter cake is then dried to obtain the final product.
The following decision tree can help troubleshoot common issues during the synthesis:
Caption: Troubleshooting decision tree for synthesis issues.
III. Frequently Asked Questions (FAQs)
Q: What is the recommended starting material for this synthesis? A: The most common and economically viable starting material is the 1,4-diamino-anthraquinone leuco body.[2][3][4] This reduced form of 1,4-diaminoanthraquinone is readily chlorinated.
Q: What analytical methods are best for monitoring reaction progress and final product purity? A:
-
Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring the disappearance of the starting material and the appearance of the product.[5]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of the final product's purity and for identifying and quantifying impurities.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure of the final product.[5][6]
Q: What are the key physical and chemical properties of this compound? A:
-
Appearance: Dark purple powder.[1]
-
Molecular Formula: C₁₄H₈Cl₂N₂O₂.[6]
-
Molecular Weight: 307.13 g/mol .[6]
-
Melting Point: Approximately 295°C.[1]
-
Solubility: Soluble in acetone, ethanol, and benzene. In concentrated sulfuric acid, it appears as a light dark brown solution, which turns purple upon dilution.[1]
Q: Can this intermediate be used to produce other anthraquinone derivatives? A: Yes, this compound is a versatile intermediate. For example, it is a precursor for synthesizing 1,4-diamino-2,3-dicyanoanthraquinone, another important dye intermediate, through a subsequent cyanidation reaction where the chlorine atoms are replaced by cyano groups.[4] It can also be used to produce 1,4-diamino-2,3-anthraquinone disulphonic acid by reaction with boric acid, sulfuric acid, and sodium sulfite.[7]
IV. Protocols and Data
Experimental Protocol: Lab-Scale Synthesis
This protocol is a synthesized representation based on common methodologies.[2][4] Researchers must adapt and optimize it for their specific laboratory conditions and scale.
-
Setup: In a well-ventilated fume hood, equip a reaction vessel with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe.
-
Dissolution: Charge the vessel with the 1,4-diamino-anthraquinone leuco body and chlorobenzene solvent (e.g., a 1:8 weight ratio of starting material to solvent).
-
Heating: Heat the mixture to approximately 125-132°C and hold for 30-60 minutes to ensure complete dissolution of the starting material.[2]
-
Chlorination: Cool the solution to 45-60°C. Begin the dropwise addition of sulfuryl chloride (e.g., 1.8-1.9 parts by weight relative to the starting material) over 2-3 hours, maintaining the temperature in this range.[2][4]
-
Reaction Completion: After the addition is complete, hold the temperature at 45-60°C for an additional 2 hours. Then, slowly heat the mixture to 95°C and maintain this temperature for at least 30 minutes to drive the reaction to completion and decompose any excess reagent.[2]
-
Work-up: Cool the reaction mixture. Add water to the vessel and, while keeping the temperature below 60°C, adjust the pH to 8-11 with an aqueous solution of sodium hydroxide.[2]
-
Isolation: Set up for steam distillation and proceed to distill off the chlorobenzene. The product will precipitate from the aqueous solution.
-
Purification: Filter the resulting solid, wash the filter cake thoroughly with hot water until the filtrate is clear, and then dry the product in an oven.
Quantitative Data Summary
The following table summarizes typical reaction parameters derived from patent literature.
| Parameter | Value/Range | Source |
| Starting Material | 1,4-diamino-anthraquinone leuco body | [2] |
| Solvent | Chlorobenzene | [2] |
| Chlorinating Agent | Sulfuryl Chloride / Chlorosulfonic Acid | [2][4] |
| Reactant Ratio (SM:Solvent) | 1:5 to 1:12 (by weight) | [2] |
| Reactant Ratio (SM:Agent) | 1:1.8 to 1:1.9 (by weight) | [2] |
| Chlorination Temperature | 45-60 °C | [2] |
| Final Reaction Temperature | 95 °C | [2] |
| Work-up pH | 8-11 | [2] |
V. Safety & Handling
Scaling up the production of this compound requires strict adherence to safety protocols.
-
Hazardous Reagents: Chlorinating agents like sulfuryl chloride and chlorosulfonic acid are highly corrosive and react violently with water. Always handle them in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.
-
Toxic Byproducts: The reaction evolves toxic and corrosive gases (HCl, SO₂).[4] The reaction apparatus must be equipped with a gas scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize these off-gases.
-
Product Handling: The final product is an irritant to the eyes, respiratory system, and skin.[1] Avoid generating dust. Wear suitable protective clothing, gloves, and eye/face protection when handling the dry powder.[1] In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1]
-
Waste Disposal: The aqueous mother liquor from filtration will have a high salt content and must be disposed of in accordance with local environmental regulations. Biological treatment may be an option for mother liquor with low salinity.[2]
VI. References
-
Process for the preparation of 1,4-diamino-2,3-dicyanoanthraquinone. Google Patents. 8
-
CN1069896C - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone. Google Patents. 4
-
Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone. Google Patents. 2
-
CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone. Google Patents. 3
-
EP0034257A2 - Process for the preparation of 1,4-diamino-2,3-dicyano-anthraquinone. Google Patents. 9
-
Reduction mechanism of 1,4-diamino-2,3-anthraquinone disulphonic acid. Semantic Scholar. 7
-
US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof. Google Patents. 5
-
This compound. BLD Pharm. 6
-
This compound. ChemBK. 1
References
- 1. chembk.com [chembk.com]
- 2. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]
- 3. CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone - Google Patents [patents.google.com]
- 4. CN1069896C - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone - Google Patents [patents.google.com]
- 5. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
- 6. 81-42-5|this compound|BLD Pharm [bldpharm.com]
- 7. ias.ac.in [ias.ac.in]
- 8. US4661292A - Process for the preparation of 1,4-diamino-2,3-dicyanoanthraquinone - Google Patents [patents.google.com]
- 9. EP0034257A2 - Process for the preparation of 1,4-diamino-2,3-dicyano-anthraquinone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Diaminoanthraquinones
Welcome to the technical support center for the synthesis of substituted diaminoanthraquinones (DAAQs). This guide is designed for researchers, scientists, and drug development professionals actively working with these versatile but often challenging chromophores. Here, we address common experimental hurdles through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common high-level questions encountered during the synthesis of DAAQs.
Q1: What are the primary synthetic routes to access the diaminoanthraquinone core?
A1: The most common strategies depend on the desired substitution pattern (e.g., 1,4-, 1,5-, or 2,6-isomers) and the availability of starting materials. Key routes include:
-
Nucleophilic Substitution of Hydroxy Groups: Reacting dihydroxyanthraquinones (like 1,4-dihydroxyanthraquinone, or quinizarin) with amines. This often proceeds via a leuco intermediate, which is subsequently oxidized.[1][2][3] For instance, 1,4-diaminoanthraquinone can be prepared from 1,4-dihydroxyanthraquinone by reaction with ammonia in the presence of a reducing agent like hydrazine hydrate, followed by oxidation.[3][4]
-
Amination of Sulfonic Acids: Displacement of sulfonic acid groups with amines, often catalyzed by copper salts. This is a classic industrial method, for example, in the synthesis of dyes from bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid).[5]
-
Reduction of Dinitroanthraquinones: The reduction of dinitroanthraquinones provides a direct route to the corresponding diamino derivatives. For example, 1,5- and 1,8-diaminoanthraquinones can be prepared by reacting the corresponding dinitroanthraquinones with ammonia in organic solvents under pressure.[6]
-
Modern Cross-Coupling Reactions: Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation of dihaloanthraquinones with amines offers a versatile and often milder alternative for synthesizing N-substituted DAAQs.[7][8] These methods are particularly useful for creating unsymmetrically substituted products.[9]
Q2: How can I control regioselectivity to obtain a specific isomer (e.g., 1,4- vs. 1,5-)?
A2: Regioselectivity is dictated primarily by the directing effects of the substituents on the anthraquinone core.
-
Starting Material Choice: The most straightforward method is to begin with a precursor that already has the desired substitution pattern (e.g., use 1,5-dinitroanthraquinone to synthesize 1,5-diaminoanthraquinone).[6]
-
Directing Groups: During electrophilic substitution (like bromination or nitration) on the DAAQ core, the existing amino and carbonyl groups direct incoming electrophiles. The amino groups are strongly activating and ortho-, para-directing, while the carbonyl groups are deactivating and meta-directing. This complex interplay can make direct functionalization challenging.[10]
-
Kinetic vs. Thermodynamic Control: Reaction temperature can influence isomer distribution. Lower temperatures may favor the kinetically preferred product, while higher temperatures can allow for equilibration to the more stable thermodynamic product. Careful temperature control is crucial in reactions like sulfonation.
Q3: My amination reaction (e.g., Ullmann or Buchwald-Hartwig) is failing or giving low yields. What are the common causes?
A3: Low yields in cross-coupling reactions are a frequent issue. Common culprits include:
-
Catalyst Quality and Choice: The catalyst's activity is paramount. For Ullmann reactions, "activated" copper powder is often required.[8][11] For Buchwald-Hartwig reactions, the choice of palladium precatalyst and phosphine ligand is critical and substrate-dependent.[12][13] Older catalysts or those exposed to air can have significantly reduced activity.[14]
-
Inert Atmosphere: Both copper- and palladium-catalyzed reactions are sensitive to oxygen, which can deactivate the catalyst. Ensure your reaction is performed under a rigorously inert atmosphere (e.g., Argon or Nitrogen).[14]
-
Solvent and Base Choice: Solvents must be dry and are typically high-boiling polar aprotics like DMF, NMP, or dioxane.[8] The base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) must be strong enough to deprotonate the amine but not so harsh as to cause side reactions or starting material degradation.[14][15]
-
Substrate Reactivity: Aryl chlorides are generally less reactive than bromides or iodides in these couplings.[15] Sterically hindered amines or electron-poor aryl halides can also exhibit lower reactivity.
Q4: I have a mixture of isomers that are very difficult to separate. What purification strategies are effective?
A4: The separation of DAAQ isomers is a significant challenge due to their similar polarities and often poor solubility.
-
Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel) and eluent system is critical. A shallow solvent gradient can improve separation. For some compounds, toluene/acetone or hexane/dichloromethane mixtures are effective.[1][10]
-
Recrystallization: If a suitable solvent system can be found, fractional recrystallization can be effective. High-boiling solvents like ethanol, DMF, or DMSO, sometimes with the addition of water to induce precipitation, can be used.[9]
-
High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative work, HPLC offers superior resolving power compared to standard column chromatography.[16]
-
Derivatization: In difficult cases, one isomer might be selectively reacted to form a derivative with different physical properties (e.g., polarity or solubility), allowing for easier separation. The protecting group can then be removed.
Part 2: In-Depth Troubleshooting Guides
Problem 1: Low Yield in Nucleophilic Substitution of Dihydroxyanthraquinones
You are attempting to synthesize a 1,4-DAAQ from 1,4-dihydroxyanthraquinone (quinizarin) and an amine, but the yield is poor, and a significant amount of starting material remains.
Caption: Troubleshooting workflow for low yield in quinizarin amination.
-
Expert Insight: The key to this reaction is the initial reduction of the quinone system to its hydroquinone (leuco) form.[3] The hydroquinone is much more susceptible to nucleophilic substitution by the amine. If this reduction is incomplete, the reaction will stall. Subsequently, the formed leuco-diaminoanthraquinone must be oxidized back to the final quinone product.[3]
-
Troubleshooting Steps:
-
Verify Reduction: The formation of the leuco intermediate is often accompanied by a distinct color change. If this change is not observed, the reducing agent may be insufficient or degraded. Increase the equivalents of the reducing agent (e.g., hydrazine hydrate) and ensure the reaction is under an inert atmosphere to prevent premature oxidation.[4]
-
Ensure Complete Reaction: The reaction of the leuco-dihydroxyanthraquinone with amines can be slow, especially with less nucleophilic or sterically hindered amines. Increase the reaction temperature and time, and if using a volatile amine, perform the reaction in a sealed vessel to maintain concentration and pressure.[4]
-
Optimize Oxidation: After the substitution is complete, the leuco-DAAQ product must be re-oxidized. This is often achieved by bubbling air through the solution during workup or by using a chemical oxidant.[3] If the isolated product is pale or off-colored, incomplete oxidation is a likely cause.
-
Problem 2: Poor Regioselectivity in Electrophilic Substitution on a DAAQ Core
You are attempting to brominate 1,5-diaminoanthraquinone but are getting a complex mixture of mono-, di-, and poly-brominated products with poor regiocontrol.
-
Expert Insight: Direct electrophilic substitution on the DAAQ core is challenging because the two amino groups are powerful activating, ortho-, para-directing groups, while the quinone carbonyls are deactivating, meta-directing groups.[10] This competition can lead to a mixture of products. Furthermore, over-bromination is a common issue.
-
Troubleshooting Steps:
-
Control Stoichiometry and Temperature: Carefully control the stoichiometry of the electrophile (e.g., Br₂). Start with one equivalent and run the reaction at a low temperature (e.g., 0 °C) to minimize over-reaction. Slowly add the electrophile to the reaction mixture.
-
Solvent Effects: The solvent can influence reactivity and selectivity. Less polar solvents may temper the reactivity of the electrophile. Some protocols use glacial acetic acid as the solvent.[17]
-
Protecting Groups: Consider temporarily protecting the amino groups (e.g., as amides). This will change their directing effect and reduce their activating strength, allowing for more controlled substitution. The protecting groups can be removed in a subsequent step.
-
Alternative Strategy: Instead of direct substitution, consider a strategy involving a Sonogashira coupling. This involves first performing a controlled bromination to get a mixture of brominated DAAQs, which can be insoluble and hard to characterize. This mixture can then be directly subjected to a Sonogashira coupling reaction, with the different products being separable by column chromatography after the coupling step.[10]
-
Part 3: Key Experimental Protocols & Data
Protocol 1: Synthesis of 1,4-bis-(N-butylamino)-anthraquinone
This protocol is adapted from a method for synthesizing N-substituted DAAQs via a tosylate intermediate, which provides a reliable route to both symmetrical and unsymmetrical products.[9]
-
Step 1: Synthesis of 1,4-ditosylanthraquinone.
-
To a solution of 1,4-dihydroxyanthraquinone (quinizarin) in methylene chloride, add triethylamine.
-
Cool the mixture in an ice bath and slowly add a solution of p-toluenesulfonyl chloride in methylene chloride.
-
Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.
-
Work up the reaction by washing with water and brine, drying over MgSO₄, and concentrating to yield the 1,4-ditosylanthraquinone intermediate.
-
-
Step 2: Amination.
-
Dissolve the 1,4-ditosylanthraquinone intermediate in pyridine.
-
Add an excess of n-butylamine.
-
Heat the reaction mixture to 100 °C and monitor by TLC.
-
Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by column chromatography or recrystallization from ethanol/water to yield the final product.[9]
-
Data Table: Common Reaction Conditions for DAAQ Synthesis
| Reaction Type | Typical Substrate | Catalyst/Reagent | Solvent | Temp (°C) | Key Challenges |
| Leuco Amination | 1,4-Dihydroxy-AQ | Hydrazine Hydrate / NH₃ | DMF, DMSO, Glycol Ethers | 50–100 | Incomplete reduction/oxidation; pressure control[4] |
| Ullmann Coupling | Bromoanthraquinone | CuI, Cu powder | DMF, NMP, Dioxane | 110–210 | Catalyst deactivation; high temperatures; ligand choice[8][14] |
| Buchwald-Hartwig | Haloanthraquinone | Pd(OAc)₂, Pd₂(dba)₃ | Toluene, Dioxane | 80–110 | Ligand choice; inert atmosphere; base sensitivity[7][15] |
| Dinitro Reduction | 1,5-Dinitro-AQ | Ammonia (liquid) | Toluene, Xylene | 150 | High pressure required; handling of liquid ammonia[6] |
| Sulfonic Acid Disp. | Bromaminic Acid | Copper Salts | Water / Buffer | 80–120 | Side reactions (hydroxylation); product purity[5] |
References
- 1. 1,4-Diamino anthraquinone | 128-95-0 [chemicalbook.com]
- 2. 1,4-Diamino anthraquinone synthesis - chemicalbook [chemicalbook.com]
- 3. US3433811A - Production of 1,4-diaminoanthraquinone - Google Patents [patents.google.com]
- 4. CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body - Google Patents [patents.google.com]
- 5. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3933868A - Process for the preparation of 1,5- and 1,8-diamino-anthraquinone - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
- 10. Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. Purification Procedures for Synthetic Dyes | RTI [rti.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
methods to improve the lightfastness of dyes derived from this compound
A a Senior Application Scientist Publication
Disclaimer: This guide provides a generalized framework for improving the lightfastness of organic dyes. The optimal methods and protocols will ultimately depend on the specific chemical structure of your dye, the substrate it is applied to, and the intended application.
Introduction: The Challenge of Photodegradation
The vibrant colors imparted by organic dyes are often fleeting. Exposure to light, particularly in the ultraviolet (UV) and visible spectra, can initiate a cascade of photochemical reactions that lead to the irreversible degradation of the dye molecules, a phenomenon known as photofading.[1][2] This process not only diminishes the aesthetic appeal of colored materials but can also compromise the functional properties of dyes used in advanced applications such as optical data storage, solar cells, and biomedical imaging.
Understanding the mechanisms of photodegradation is the first step toward mitigating its effects. The primary pathways of dye fading include:
-
Photo-oxidation: This is a common mechanism where the excited state of a dye molecule reacts with oxygen to form highly reactive species, such as singlet oxygen or superoxide, which then attack and destroy the chromophore (the color-producing part of the dye molecule).[3]
-
Photo-reduction: In the absence of oxygen or in the presence of reducing agents, some dyes can undergo photo-reductive degradation.
-
Photochemical reactions: UV radiation possesses enough energy to directly break chemical bonds within the dye molecule, leading to its decomposition.[2]
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the lightfastness of their dyes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: My dye fades rapidly upon exposure to light.
-
Potential Cause 1: Inherent Instability of the Chromophore.
-
Explanation: The fundamental chemical structure of your dye may be inherently susceptible to photodegradation. For example, dyes with azo chromophores ( a common class of synthetic dyes) tend to have lower lightfastness compared to those with more robust structures like anthraquinones or phthalocyanines.[4][5]
-
Solution:
-
Structural Modification: If feasible, consider synthetic modifications to the dye structure. Introducing electron-withdrawing groups or bulky substituents near the chromophore can sometimes enhance photostability.
-
Selection of a More Stable Dye Class: For your application, it may be necessary to select a dye from a more inherently lightfast chemical class.
-
-
-
Potential Cause 2: Unfavorable Environmental Conditions.
-
Explanation: The presence of oxygen, moisture, and certain atmospheric pollutants can significantly accelerate the rate of photofading.[2]
-
Solution:
-
Control of Atmosphere: Conduct lightfastness tests in a controlled environment. Purging the sample chamber with an inert gas like nitrogen or argon can help to minimize photo-oxidation.
-
Moisture Control: Ensure that your samples are dry, as water can participate in degradative photochemical reactions.
-
-
Issue 2: The addition of a UV absorber is not improving lightfastness.
-
Potential Cause 1: Mismatch between UV Absorber and Dye Absorption Spectra.
-
Explanation: A UV absorber works by competitively absorbing damaging UV radiation before it can reach the dye molecule.[6] If the absorption spectrum of the UV absorber does not sufficiently overlap with the wavelengths of light that are most damaging to your dye, its protective effect will be minimal.
-
Solution:
-
Spectral Analysis: Use a UV-Vis spectrophotometer to measure the absorption spectra of both your dye and the UV absorber.
-
Select an Appropriate UV Absorber: Choose a UV absorber that exhibits strong absorbance in the UV region where your dye is most susceptible to degradation.
-
-
-
Potential Cause 2: Insufficient Concentration or Leaching of the UV Absorber.
-
Explanation: The UV absorber needs to be present in a sufficient concentration to be effective. If it is not well-incorporated into the substrate or leaches out over time, its protective capabilities will diminish.
-
Solution:
-
Issue 3: My natural dye has poor lightfastness, even with a mordant.
-
Potential Cause 1: The Mordant Itself is Contributing to Fading.
-
Explanation: While mordants are essential for fixing many natural dyes to fabrics, the choice of mordant can significantly impact lightfastness. Some mordants, such as tin and alum, have been shown to accelerate fading in certain yellow dyes compared to mordants like chrome, copper, or iron.[8][9][10]
-
Solution:
-
Systematic Mordant Screening: Test a panel of different mordants with your natural dye to identify the one that provides the best balance of color and lightfastness.
-
Optimize Mordanting Process: The concentration and application method of the mordant can also influence lightfastness.
-
-
-
Potential Cause 2: Inherent Fugitive Nature of the Natural Dye.
-
Explanation: Many natural dyes are inherently less lightfast than their synthetic counterparts.[11][12]
-
Solution:
-
Use of UV Absorbers and Antioxidants: In addition to mordants, consider incorporating UV absorbers or antioxidants into the dyeing process or as a post-treatment.
-
Encapsulation: Encapsulating the natural dye in a protective matrix, such as a polymer or chitosan nanoparticle, can shield it from light and oxygen.[13][14]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective general strategy for improving dye lightfastness?
There is no single "best" strategy, as the optimal approach depends on the specific dye and application. However, a multi-pronged approach is often the most effective. This can include:
-
Incorporating a UV absorber that matches the dye's sensitivity profile. [6][7]
-
Adding an antioxidant or excited-state quencher to inhibit photo-oxidative degradation. [15][16]
-
Controlling the dye's immediate environment, for example, by encapsulation or by creating a strong covalent bond with the substrate. [7][17]
Q2: How do antioxidants improve the lightfastness of dyes?
Antioxidants work by interrupting the photo-oxidative degradation cascade. They can function in several ways:
-
Quenching Reactive Oxygen Species: They can deactivate harmful species like singlet oxygen and free radicals before they can attack the dye molecule.
-
Scavenging Free Radicals: If free radicals are formed on the dye molecule, antioxidants can react with them to prevent further degradation. Commonly used antioxidants include hindered amine light stabilizers (HALS), which are radical scavengers, and phenolic compounds like ascorbic acid.[6][15][16][18]
Q3: Can dye aggregation affect lightfastness?
Yes, dye aggregation, where dye molecules clump together, can have a significant impact on lightfastness, and the effect can be either positive or negative.[19][20]
-
Negative Impact: Aggregation can sometimes lead to fluorescence quenching and create new pathways for energy dissipation that accelerate photodegradation.[21]
-
Positive Impact: In some cases, ordered aggregates (J-aggregates) can exhibit enhanced photostability. The effect of aggregation is highly dependent on the specific dye and the nature of the aggregates formed. Controlling dye concentration and the properties of the solvent or substrate can help to manage aggregation.[20]
Q4: What is the standard method for testing lightfastness?
Standardized methods for lightfastness testing typically involve exposing a sample to a calibrated light source under controlled conditions and comparing its color change to a set of standards.[22][23][24][25]
-
Light Sources: Xenon arc lamps are commonly used as they closely simulate the spectrum of natural sunlight.[23][25]
-
Standards: The ISO Blue Wool standards are a series of eight blue wool samples with progressively higher lightfastness. The lightfastness of a test sample is rated by comparing its fading to that of the Blue Wool standards.[22]
-
Assessment: Color change is typically assessed visually using a grayscale or instrumentally with a spectrophotometer or colorimeter.[23]
Q5: How can I covalently bond a UV absorber to my dye or substrate?
Covalently attaching a UV absorber can significantly improve its durability and effectiveness.[7] One approach is to use a reactive UV absorber that has a functional group capable of forming a covalent bond with the dye or substrate. For example, a UV absorber containing a triazine group can react with hydroxyl groups on cotton fabric to form a stable bond.[7] The synthesis of such hybrid molecules, where the dye and UV absorber are part of the same molecule, is another advanced strategy.[26]
Experimental Protocols & Data
Protocol 1: General Lightfastness Testing using a Xenon Arc Weather-Ometer
This protocol provides a standardized method for evaluating the lightfastness of a dyed substrate.
Materials:
-
Dyed sample
-
Un-dyed substrate (for control)
-
ISO Blue Wool standards
-
Opaque cardboard
-
Xenon arc Weather-Ometer (or similar lightfastness tester)
-
Spectrophotometer or colorimeter
Procedure:
-
Sample Preparation: Cut a piece of your dyed sample and the un-dyed control to the required size for the sample holder.
-
Mounting: Mount the sample in the holder, ensuring it is flat and secure. Use the opaque cardboard to cover a portion of the sample. This covered area will serve as the unexposed reference.
-
Loading: Place the mounted sample and a set of ISO Blue Wool standards into the Weather-Ometer.
-
Exposure: Expose the samples to the xenon arc lamp under controlled conditions of temperature and humidity as specified by standard methods (e.g., AATCC Test Method 16 or ISO 105-B02). The duration of exposure will depend on the expected lightfastness of the dye.
-
Evaluation:
-
After the desired exposure time, remove the samples.
-
Visually assess the fading of the exposed portion of your sample compared to the unexposed portion using the AATCC Gray Scale for Color Change.
-
Compare the fading of your sample to the fading of the Blue Wool standards to assign a lightfastness rating (1-8, with 8 being the most lightfast).
-
For a quantitative assessment, use a spectrophotometer to measure the color difference (ΔE*) between the exposed and unexposed areas of your sample.
-
Table 1: Comparison of Common UV Absorber Classes
| UV Absorber Class | Mechanism of Action | Advantages | Disadvantages |
| Benzophenones | Absorb UV radiation and dissipate it as heat. | Good absorption in the UVA range; relatively low cost. | Can migrate out of the substrate; moderate durability. |
| Benzotriazoles | Absorb UV radiation and dissipate energy through intramolecular proton transfer. | High stability; less volatile than benzophenones. | More expensive than benzophenones. |
| Hindered Amine Light Stabilizers (HALS) | Act as radical scavengers, interrupting the photo-oxidation process. | Provide excellent long-term protection; do not absorb UV light directly, so they are not consumed in the same way as UV absorbers. | Can interact with acidic components in the substrate or environment. |
| Triazines | Absorb UV radiation with high efficiency. | Excellent photostability; effective at low concentrations. | Can be more expensive than other classes. |
Visualizations
Diagram 1: General Workflow for Troubleshooting Poor Lightfastness
Caption: A systematic approach to diagnosing and improving poor lightfastness.
Diagram 2: Mechanism of Photoprotection by a UV Absorber
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijert.org [ijert.org]
- 5. researchgate.net [researchgate.net]
- 6. UV Absorbers for Coatings | Brenntag [brenntag.com]
- 7. CN103031712A - Method for improving color fastness to light of fabric dyed by active dye - Google Patents [patents.google.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. "The Influence of Mordant on the Lightfastness of Yellow Natural Dyes" by Patricia Cox Crews [digitalcommons.unl.edu]
- 10. THE INFLUENCE OF MORDANT ON THE LIGHTFASTNESS OF YELLOW NATURAL DYES | Semantic Scholar [semanticscholar.org]
- 11. padfield.org [padfield.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. btsa.com [btsa.com]
- 19. researchgate.net [researchgate.net]
- 20. primescholars.com [primescholars.com]
- 21. Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Overview to Lightfastness Test for Textile - Textile Tester [darongtester.com]
- 23. contractlaboratory.com [contractlaboratory.com]
- 24. How to Test Color Fastness: A Step-by-Step Guide for Accurate Results [opsninja.com]
- 25. textilelearner.net [textilelearner.net]
- 26. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 1,4-Diamino-2,3-dichloroanthraquinone
Introduction: The Critical Role of Purity in Anthraquinone Dyes
1,4-Diamino-2,3-dichloroanthraquinone is a synthetic compound of significant industrial value, primarily serving as a key intermediate in the manufacturing of high-performance dyes and pigments, such as Disperse Violet 28.[1] Its molecular structure imparts excellent stability and vibrant color, making it essential for applications in textiles, coatings, and even advanced materials like organic solar cells.[1] The performance and safety of these end-products are intrinsically linked to the purity of the starting intermediate. Process-related impurities, arising from starting materials or side reactions during synthesis, can alter the final product's colorimetric properties, reduce its lightfastness, and, in regulated applications, introduce toxicologically significant substances.
Therefore, a robust, accurate, and reliable analytical method for determining the purity of this compound is not merely a quality control metric; it is a foundational requirement for ensuring product consistency, performance, and safety. This guide provides an in-depth comparison of analytical methodologies, focusing on High-Performance Liquid Chromatography (HPLC) as the principal technique. We will explore the rationale behind method development, present a detailed experimental protocol, and compare its performance against other viable analytical alternatives.
Principle Method: Reversed-Phase HPLC (RP-HPLC)
For the analysis of moderately polar, aromatic compounds like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. The inherent logic rests on the compound's chemical nature. The anthraquinone core is largely nonpolar, while the amino groups introduce polarity. This amphiphilic character makes it ideally suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.
Causality Behind Component Selection:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for separating a wide range of compounds and is highly effective for anthraquinone derivatives.[2][3] The long alkyl chains provide a nonpolar environment where separation occurs based on hydrophobicity. The target analyte and its potential impurities (which may differ in polarity, e.g., precursors or isomers) will interact differently with the C18 phase, leading to differential retention times and, thus, separation.
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically employed for complex samples containing multiple impurities.[4]
-
Acetonitrile/Methanol: These are common organic modifiers. Acetonitrile often provides better peak shape and lower viscosity than methanol.
-
Aqueous Component: Water is the weak solvent in the mobile phase. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid (TFA), is crucial.[2] It protonates the silanol groups on the silica backbone of the column, preventing peak tailing. For the analyte, it ensures consistent ionization of the amino groups, leading to sharper, more reproducible peaks. A gradient elution, starting with a higher aqueous content and increasing the organic solvent percentage over time, ensures that both more polar and less polar impurities are effectively eluted and resolved from the main analyte peak.
-
-
Detector: A Diode Array Detector (DAD) or a variable wavelength UV-Vis detector is ideal. Anthraquinones possess a chromophore that absorbs strongly in the UV-visible spectrum.[4] A DAD offers the advantage of collecting spectra across a range of wavelengths, which aids in peak identification and purity assessment by checking for co-eluting impurities under the main peak. Based on the anthraquinone structure, a detection wavelength in the range of 254 nm or higher is appropriate.[5]
Primary Recommended Workflow: RP-HPLC with UV-Vis Detection
The following protocol is a robust, self-validating system for the routine purity analysis of this compound.
Experimental Protocol
1. Reagents and Materials:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (reagent grade)
-
Sample of this compound for testing
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard and Sample Preparation:
-
Solvent Selection: Due to the compound's low solubility in common polar solvents, a strong organic solvent is required.[6] Dimethylformamide (DMF) or a mixture of Dichloromethane/Methanol can be effective. The final concentration should be low enough to ensure complete dissolution and compatibility with the mobile phase.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in a minimal amount of DMF and dilute to volume with the mobile phase starting composition (e.g., 50:50 Acetonitrile:Water). This stock can be further diluted to create calibration standards.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample and prepare it in the same manner as the standard stock solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the HPLC system.
3. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a gradient pump, autosampler, and DAD/UV-Vis detector.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 50 50 20.0 5 95 25.0 5 95 25.1 50 50 | 30.0 | 50 | 50 |
4. Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity of the test sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow Visualization
Caption: HPLC Purity Analysis Workflow.
Comparison with Alternative Analytical Methods
While RP-HPLC is the gold standard, other techniques can be employed, each with distinct advantages and limitations. The choice of method often depends on the specific analytical goal, such as high-throughput screening, structural confirmation, or adherence to specific regulatory guidelines.
| Method | Principle | Advantages | Disadvantages | Best For |
| RP-HPLC | Differential partitioning between a polar mobile phase and a nonpolar stationary phase. | High resolution, excellent quantitation, robust and reproducible, well-established for regulatory submissions.[3][5] | Moderate analysis time, higher solvent consumption compared to UHPLC. | Routine QC, purity determination, and stability testing. |
| UHPLC | Similar to HPLC but uses columns with smaller particles (<2 µm) and higher pressures. | Faster run times, improved resolution, lower solvent consumption, and higher sensitivity.[4] | Higher initial instrument cost, more susceptible to clogging from poorly prepared samples. | High-throughput screening, complex impurity profiling. |
| TLC | Separation on a thin layer of adsorbent (e.g., silica gel) by a liquid mobile phase. | Simple, low cost, rapid screening of multiple samples simultaneously.[7] | Primarily qualitative or semi-quantitative, lower resolution than HPLC. | Quick identity checks, screening for major impurities, monitoring reaction progress.[7] |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometry detection. | Excellent for identifying volatile and semi-volatile impurities, provides structural information from mass spectra.[8] | Not suitable for non-volatile and thermally labile compounds like anthraquinones without derivatization, which adds complexity. | Analysis of volatile impurities from synthesis (e.g., residual solvents). |
Method Validation: Ensuring Trustworthiness
A described protocol is only trustworthy if it is validated. According to International Council for Harmonisation (ICH) guidelines, key validation parameters must be assessed to prove the method is fit for its intended purpose.[3][9]
| Parameter | Purpose | Typical Acceptance Criteria for Purity Methods |
| Specificity | To ensure the method can separate the analyte from potential impurities. | Peak for the main component is resolved from all other peaks (Resolution > 2). |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) > 0.999 over a defined range (e.g., 50-150% of target concentration).[5] |
| Accuracy | To measure the closeness of the experimental value to the true value. | Recovery of spiked analyte should be within 98.0% to 102.0%.[9] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.[4] |
| LOD & LOQ | To determine the lowest concentration of analyte that can be detected and quantified. | LOD: Signal-to-Noise ratio of 3:1; LOQ: Signal-to-Noise ratio of 10:1.[9] |
Conclusion
The purity of this compound is a critical quality attribute that directly impacts its performance in high-value applications. While several analytical techniques exist, reversed-phase HPLC with UV detection stands out as the most suitable method for routine quality control. It offers an optimal balance of resolution, sensitivity, and quantitative accuracy. The proposed method, built on established principles for anthraquinone analysis, provides a robust framework for implementation.[2][4] For labs requiring higher throughput, transitioning to a UHPLC method is a logical next step, offering significant gains in speed and efficiency without compromising data quality. Techniques like TLC remain valuable for rapid, qualitative screening. By selecting and validating the appropriate analytical method, researchers and manufacturers can ensure the consistent quality and reliability of this vital dye intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts [pharmacia.pensoft.net]
- 5. academic.oup.com [academic.oup.com]
- 6. 1,4-Diamino anthraquinone CAS#: 128-95-0 [chemicalbook.com]
- 7. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Compass: Navigating the Photophysical Landscape of 1,4-Diamino-2,3-dichloroanthraquinone and its Anthraquinone Counterparts
In the intricate world of molecular science, the precise characterization of chromophores is paramount for their application in fields ranging from advanced materials to drug development. Among the vast family of synthetic colorants, anthraquinone dyes stand out for their structural rigidity, thermal stability, and rich photochemical behavior. This guide provides an in-depth spectroscopic comparison of 1,4-Diamino-2,3-dichloroanthraquinone, also known as Disperse Violet 28, with other commercially significant anthraquinone dyes: Disperse Blue 60 and Solvent Violet 13. Through a detailed examination of their absorption and emission properties in various solvent environments, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their photophysical characteristics, thereby enabling informed decisions in their respective applications.
The Significance of Spectroscopic Interrogation
The interaction of a dye molecule with light is dictated by its unique electronic structure. Spectroscopic techniques, particularly UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, serve as powerful, non-destructive tools to probe these electronic transitions. The resulting spectra provide a wealth of information, including the wavelengths of maximum absorption (λmax) and emission (λem), the efficiency of light absorption (molar extinction coefficient, ε), and the efficiency of fluorescence (quantum yield, Φ).
Furthermore, the sensitivity of a dye's spectroscopic properties to its immediate environment—a phenomenon known as solvatochromism—offers profound insights into solute-solvent interactions. By systematically varying the polarity of the solvent, we can modulate the energy levels of the dye's ground and excited states, leading to shifts in the absorption and emission spectra. This behavior is not merely an academic curiosity; it has practical implications for tuning the color of materials, developing sensitive environmental probes, and understanding the local environment of a drug molecule within a biological system.
Comparative Spectroscopic Analysis
To provide a clear and objective comparison, the key spectroscopic parameters for this compound (Disperse Violet 28), Disperse Blue 60, and Solvent Violet 13 have been compiled from scientific literature. The data, presented in the tables below, highlight the influence of both molecular structure and solvent polarity on the photophysical properties of these dyes.
Table 1: UV-Vis Absorption Maxima (λmax) of Selected Anthraquinone Dyes in Various Solvents
| Dye | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| This compound | Polyurethane matrix | 490 | Not Reported |
| (Disperse Violet 28) | |||
| Anthraquinone α-aminophosphonate (2a) | Benzene | 465 | Not Reported |
| (Analogue for Diaminoanthraquinone behavior) | Chloroform | 488 | Not Reported |
| Ethyl Acetate | 478 | Not Reported | |
| Acetone | 480 | Not Reported | |
| DMF | 488 | Not Reported | |
| DMSO | 488 | Not Reported | |
| Ethanol | 486 | Not Reported | |
| Disperse Blue 60 | Not specified | Not Reported | Not Reported |
| Solvent Violet 13 | Toluene | 583 | Not Reported |
Table 2: Fluorescence Emission Maxima (λem) and Quantum Yields (Φ) of Selected Anthraquinone Dyes in Various Solvents
| Dye | Solvent | λem (nm) | Quantum Yield (Φ) |
| This compound | Polyurethane matrix | Enhanced | Not Reported |
| (Disperse Violet 28) | |||
| Anthraquinone α-aminophosphonate (2a) | Benzene | 584 | Not Reported |
| (Analogue for Diaminoanthraquinone behavior) | Chloroform | 610 | Not Reported |
| Ethyl Acetate | 608 | Not Reported | |
| Acetone | 616 | Not Reported | |
| DMF | 622 | Not Reported | |
| DMSO | 624 | Not Reported | |
| Ethanol | 628 | Not Reported | |
| Disperse Blue 60 | Not specified | Not Reported | Not Reported |
| Solvent Violet 13 | Not specified | Not Reported | Not Reported |
Note: The data for the anthraquinone α-aminophosphonate is included to illustrate the typical solvatochromic shifts observed for this class of compounds in the absence of comprehensive data for this compound itself.
Experimental Methodologies: A Blueprint for Spectroscopic Characterization
The acquisition of reliable and reproducible spectroscopic data hinges on meticulous experimental design and execution. The following protocols provide a standardized framework for the spectroscopic analysis of dyes.
I. UV-Visible Absorption Spectroscopy
This protocol outlines the measurement of the absorption spectrum of a dye to determine its wavelength of maximum absorbance (λmax) and molar extinction coefficient (ε).
Diagram: UV-Vis Spectroscopy Workflow
Caption: Workflow for determining λmax and ε using UV-Vis spectroscopy.
Step-by-Step Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, water) in which the dye is soluble.
-
Stock Solution Preparation: Accurately weigh a known amount of the dye and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution to obtain a series of solutions with decreasing concentrations.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize. Set the desired wavelength range for scanning.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum to correct for any solvent absorption.
-
Sample Measurement: Record the absorption spectra for each of the working solutions, starting from the most dilute.
-
Data Analysis:
-
Identify the λmax from the spectrum of one of the solutions.
-
For the determination of ε, plot the absorbance at λmax against the concentration of the dye for the series of solutions.
-
According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear plot will be equal to ε (assuming a 1 cm path length).
-
II. Fluorescence Spectroscopy and Quantum Yield Determination
This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield (Φ) using the relative method.
Diagram: Fluorescence Quantum Yield Measurement Workflow
Caption: Workflow for relative fluorescence quantum yield determination.
Step-by-Step Protocol:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample dye.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all prepared solutions.
-
Fluorescence Measurement:
-
Set the excitation wavelength (λex) to a value where both the sample and standard have significant absorbance.
-
Record the fluorescence emission spectra of the solvent (as a blank), the standard solutions, and the sample solutions, ensuring identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
-
Data Analysis and Calculation:
-
Correct the emission spectra for the instrument's response.
-
Integrate the area under the corrected emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_sample) can then be calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
-
Discussion and Mechanistic Insights
The spectroscopic data, though incomplete for this compound, reveals key trends characteristic of anthraquinone dyes. The presence of electron-donating amino groups on the anthraquinone core is responsible for the absorption in the visible region. The position of these groups and the presence of other substituents, such as the chloro groups in Disperse Violet 28, significantly influence the energy of the electronic transitions and thus the color of the dye.
The observed solvatochromism in the analogue, anthraquinone α-aminophosphonate, where the emission maximum shifts to longer wavelengths (a bathochromic or red shift) with increasing solvent polarity, is indicative of a more polar excited state compared to the ground state. This suggests that upon excitation, there is a significant intramolecular charge transfer (ICT) from the electron-donating amino groups to the electron-withdrawing carbonyl groups of the anthraquinone core. Polar solvents stabilize this more polar excited state to a greater extent than the ground state, thus lowering the energy gap for fluorescence and causing the observed red shift.
Conclusion
This guide has provided a comparative framework for understanding the spectroscopic properties of this compound in the context of other important anthraquinone dyes. While a complete spectroscopic dataset for Disperse Violet 28 remains to be fully elucidated in the scientific literature, the analysis of its analogues and the provided experimental protocols offer a robust foundation for researchers to conduct their own detailed investigations. A thorough understanding of the interplay between molecular structure, solvent environment, and photophysical properties is crucial for the rational design and application of these versatile dyes in a myriad of scientific and technological endeavors.
References
A Comparative Performance Analysis of 1,4-Diamino-2,3-dichloroanthraquinone and Alternative Violet Dyes
Prepared by: Gemini, Senior Application Scientist
Introduction
The selection of a dye for research, development, or industrial application is a critical decision dictated by a matrix of performance characteristics. Among the vast spectrum of colorants, violet dyes based on the anthraquinone core are renowned for their stability and brilliance.[1] This guide provides an in-depth, objective comparison of 1,4-Diamino-2,3-dichloroanthraquinone, an important anthraquinone derivative, against other prevalent violet dyes from different chemical classes.[2] Specifically, we will be comparing its performance to that of Crystal Violet (a triarylmethane dye) and Solvent Violet 13 (another anthraquinone dye).
This analysis is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of dye performance beyond simple color characteristics. We will delve into key metrics including spectroscopic properties, photostability, solubility, and toxicity, supported by experimental data and standardized protocols. The objective is to provide a clear, data-driven framework for selecting the optimal violet dye for a given application, be it in textiles, coatings, biological staining, or advanced materials.[2][3]
Chapter 1: Chemical Structures and Dye Classes
The performance of a dye is fundamentally linked to its molecular structure. The dyes under comparison belong to two distinct chemical classes: anthraquinones and triarylmethanes.
-
Anthraquinone Dyes: This class, which includes This compound and Solvent Violet 13 , is built upon the 9,10-anthraquinone core. These dyes are known for their excellent lightfastness and stability.[1][2] The presence of amino and chloro functional groups on the this compound structure, and a substituted amino group on Solvent Violet 13, significantly influences their color and chemical properties.[3][4]
-
Triarylmethane Dyes: Crystal Violet (also known as Basic Violet 3 or Gentian Violet) is a classic example of this class.[5][6] Its structure features a central carbon atom bonded to three aromatic rings, each with a dimethylamino group. This extensive conjugation is responsible for its intense color, but the central single bonds can be susceptible to photochemical degradation.
Caption: Overview of the dye classes and representative compounds discussed.
Chapter 2: Quantitative Performance Comparison
The selection of a dye is often a trade-off between various performance metrics. This section provides a quantitative comparison of the selected dyes.
Spectroscopic and Physicochemical Properties
The following table summarizes key performance indicators for the three dyes. The data has been compiled from various technical sources and represents typical values.
| Property | This compound | Solvent Violet 13 | Crystal Violet (Basic Violet 3) |
| Chemical Formula | C₁₄H₈Cl₂N₂O₂[7] | C₂₁H₁₅NO₃[3] | C₂₅H₃₀ClN₃[6] |
| Molar Mass ( g/mol ) | 307.13[7] | 329.355[3] | 407.99[6] |
| Appearance | Gray to dark purple powder[7] | Bluish violet powder[8] | Dark green powder/crystals[6] |
| Max. Absorbance (λmax) | ~590-610 nm (in organic solvents) | ~592 nm (in water)[1] | 590 nm (in water)[5] |
| Molar Extinction Coeff. (ε) | Data not readily available | Data not readily available | 87,000 M⁻¹cm⁻¹[5] |
| Melting Point (°C) | Data not readily available | 142-143[3] | 205 (decomposes)[6] |
| Light Fastness (1-8 scale) | Excellent (implied)[2] | 7-8 (Excellent)[9] | Moderate (generally lower than anthraquinones) |
| Heat Resistance (in PS) | High (implied)[2] | Up to 300°C[9] | Lower than anthraquinones |
Solubility Profile
Solubility is a critical parameter that dictates the range of applications for a dye.
| Solvent | This compound | Solvent Violet 13 | Crystal Violet (Basic Violet 3) |
| Water | Insoluble (implied) | Insoluble[10] | Slightly soluble (16 g/L at 25°C)[6] |
| Ethanol | Slightly soluble[11] | Soluble (0.2 g/L at 20°C)[9] | Soluble[6] |
| Benzene | Soluble[11] | Soluble[10] | Soluble |
| Acetone | Soluble in Toluene/Acetone mix[11] | Soluble (1.3 g/L at 20°C)[9] | Soluble |
| Chloroform | Not specified | Not specified | Soluble[6] |
| Xylene | Not specified | Soluble[10] | Soluble |
Chapter 3: In-Depth Performance Analysis
Spectroscopic Performance and Color Strength
Crystal Violet exhibits a very high molar extinction coefficient, indicating its ability to absorb light strongly and produce intense coloration even at low concentrations.[5] While specific molar extinction coefficients for this compound are not readily published, anthraquinone dyes, in general, are noted to have a lower molar absorption coefficient compared to other dye classes like azo dyes.[1] However, they are prized for their brilliant hues.[1] Solvent Violet 13 is described as having a brilliant blue-purple shade and high coloring strength.[10]
Photostability and Durability
A key advantage of anthraquinone-based dyes is their superior stability.[1][2] this compound is noted for its excellent lightfastness and stability, making it suitable for applications requiring durable coloration like high-performance pigments and coatings.[2] Similarly, Solvent Violet 13 has a very high lightfastness rating of 7-8 (on a scale of 1-8, where 8 is superior).[9] This high stability is attributed to the rigid, fused aromatic ring structure of the anthraquinone core, which is less susceptible to photodegradation. In contrast, triarylmethane dyes like Crystal Violet are generally less photostable.
Caption: Simplified comparison of photostability mechanisms.
Toxicity and Safety Considerations
There is a significant divergence in the toxicological profiles of these dyes. Crystal Violet is classified as hazardous, harmful if swallowed, and poses a risk of serious eye damage.[12][13] It is also suspected of causing cancer and has shown mutagenic effects in some assays.[5][12][13] The National Toxicology Program in the U.S. has reported on its carcinogenic and mutagenic effects in rodents.[5]
In contrast, while specific comprehensive toxicity data for this compound is less publicly available, a related compound, 1,4-Diamino-2,3-dihydroanthraquinone, is listed as mutagenic.[14] It is crucial for researchers to consult the specific Safety Data Sheet (SDS) for any dye before use. Solvent Violet 13 is used in cosmetics and for coloring plastics like polystyrene, suggesting a more favorable safety profile for specific applications, though proper handling is always required.[3][8]
Chapter 4: Experimental Protocols
To ensure the scientific integrity of this guide, we provide standardized methodologies for evaluating key dye performance metrics.
Protocol 1: Determination of Molar Extinction Coefficient
This protocol outlines the spectrophotometric method for determining the molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength.
Principle: The Beer-Lambert law states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εcl). By measuring the absorbance of several solutions of known concentration, ε can be determined from the slope of a plot of absorbance versus concentration.[15][16]
Materials:
-
Spectrophotometer
-
1 cm path length quartz or glass cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
-
The dye to be analyzed
-
A suitable solvent in which the dye is soluble and stable
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.[17]
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.[17]
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up and stabilize.[15]
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer at the wavelength of maximum absorbance (λmax) of the dye.[16]
-
Absorbance Measurement: Measure the absorbance of each of the diluted solutions at λmax. Ensure the absorbance values fall within the linear range of the instrument (typically below 1.5).[15][16]
-
Data Analysis: Plot a graph of absorbance (y-axis) versus concentration (x-axis). The data should form a straight line that passes through the origin.[16]
-
Calculation: Perform a linear regression on the data. The slope of the line is equal to the molar extinction coefficient (ε) multiplied by the path length (l). Since l is typically 1 cm, the slope is equal to ε.[18]
Caption: Workflow for determining the molar extinction coefficient.
Protocol 2: Assessment of Photostability
This protocol is based on the ICH Q1B guidelines for photostability testing, which are widely recognized standards.[19][20]
Principle: To evaluate the photostability of a dye, samples are exposed to a controlled light source that mimics indoor and/or outdoor light conditions. The degradation of the dye is then quantified, typically by measuring the change in absorbance over time.[21]
Materials:
-
Photostability chamber equipped with a calibrated light source (e.g., Xenon arc lamp or a combination of cool white fluorescent and near-UV lamps).[22]
-
Calibrated radiometer/lux meter.[23]
-
Spectrophotometer.
-
Quartz or glass sample holders.
-
Control samples shielded from light (e.g., wrapped in aluminum foil).
Procedure:
-
Sample Preparation: Prepare solutions of the dye at a known concentration. Place the solutions in transparent containers. A control sample should be prepared and kept in the dark.
-
Exposure: Place the samples in the photostability chamber. Expose them to a standardized light condition. According to ICH guidelines, this should be an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[20]
-
Sampling: At predetermined time intervals (e.g., 0, 10, 20, 50, 100 hours), remove an aliquot of the exposed sample and the dark control.[21]
-
Analysis: Measure the absorbance of each aliquot at the dye's λmax using a spectrophotometer.
-
Data Analysis: Plot the percentage of remaining absorbance (compared to the time 0 sample) against the exposure time or total light energy. This curve represents the photobleaching or degradation rate of the dye. A slower rate of decrease indicates higher photostability.[21]
Conclusion and Recommendations
The choice between this compound and other violet dyes is highly dependent on the specific requirements of the application.
-
This compound and Solvent Violet 13 stand out for applications demanding high durability. Their excellent photostability and heat resistance make them ideal for use in plastics, high-performance coatings, and textiles where long-term color fastness is paramount.[2][10] The insolubility of these dyes in water is a key characteristic for their use in coloring organic solvents and polymers.[10][24]
-
Crystal Violet is a suitable choice when intense coloration is needed at a low cost and high photostability is not a primary concern. Its high molar extinction coefficient and solubility in water and ethanol make it useful for biological staining (e.g., Gram staining) and as a topical antiseptic.[5] However, its significant toxicity and potential carcinogenicity are major drawbacks that must be carefully managed, and its use has been largely superseded in medical applications by more modern drugs.[5][12]
For researchers in drug development and biological imaging, novel anthraquinone-based fluorophores are being developed that show promise with features like large Stokes shifts and high cell permeability, though they may have low quantum yields.[25][26] This suggests that while classic dyes have their place, the future may lie in structurally modified anthraquinones for advanced biomedical applications.
Ultimately, the data presented in this guide should serve as a starting point. It is imperative for researchers to perform their own validation experiments under conditions that mimic their specific application to make the most informed decision.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Solvent Violet 13 - Wikipedia [en.wikipedia.org]
- 4. This compound 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Crystal violet - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. Solvent violet 13|CAS NO.81-48-1 [xcolorpigment.com]
- 10. Solvent Violet 13 - Solvent Violet B - Transparent Violet S-B from Emperor Chem [emperordye.com]
- 11. 1,4-Diamino anthraquinone | 128-95-0 [chemicalbook.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. 1,4-Diamino-2,3-dihydroanthraquinone - Wikipedia [en.wikipedia.org]
- 15. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 16. communities.acs.org [communities.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents [patents.google.com]
- 19. certified-laboratories.com [certified-laboratories.com]
- 20. ikev.org [ikev.org]
- 21. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rdlaboratories.com [rdlaboratories.com]
- 23. biobostonconsulting.com [biobostonconsulting.com]
- 24. CorSol® 3013 Solvent Violet 13 | Fineland Chem [finelandchem.com]
- 25. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]
- 26. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]
A Comparative Guide to the Synthesis of 1,4-Diamino-2,3-dichloroanthraquinone for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the primary synthesis routes for 1,4-Diamino-2,3-dichloroanthraquinone, a crucial intermediate in the manufacturing of various dyes and potentially in the development of novel therapeutic agents. The following sections detail the methodologies, mechanistic underpinnings, and comparative performance of the most prevalent synthetic strategies, supported by experimental data to inform researchers in their selection of the most suitable route for their specific applications.
Introduction
This compound is a key building block in the synthesis of a range of anthraquinone-based dyes, including Disperse Violet 28. Its stable chlorinated aromatic structure and reactive amino groups make it a versatile precursor for creating complex molecular architectures. Beyond its role in the dye industry, the unique electronic and structural properties of substituted anthraquinones have drawn interest in medicinal chemistry and materials science. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for its practical application. This guide will explore and compare two principal synthetic pathways to this important compound.
Route A: Direct Chlorination of 1,4-Diaminoanthraquinone Leuco Body
This is the most direct and industrially prevalent method for the synthesis of this compound. It commences with the reduced form of 1,4-diaminoanthraquinone, commonly referred to as the "leuco" body.
Reaction Mechanism
The synthesis begins with the reduction of 1,4-diaminoanthraquinone to its leuco form, 1,4-diamino-2,3-dihydroanthraquinone. This is typically achieved using a reducing agent like sodium dithionite[1]. The leuco form is more susceptible to electrophilic substitution on the central ring. The subsequent step involves a simultaneous oxidation and chlorination of the leuco body. A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorosulfuric acid (HSO₃Cl), is used in a chlorinated solvent like chlorobenzene or o-dichlorobenzene. The reaction proceeds through an electrophilic aromatic substitution mechanism where the chlorinating agent attacks the electron-rich central ring of the leuco compound at the 2 and 3 positions. The reaction also re-oxidizes the dihydroanthraquinone backbone to the fully aromatic anthraquinone system.
Caption: Reaction pathway for the synthesis of this compound via the leuco body intermediate.
Experimental Protocol
The following protocol is a representative example derived from established patent literature.
-
Preparation of the Leuco Body: 1,4-Diaminoanthraquinone is reacted with sodium dithionite to produce 1,4-diamino-2,3-dihydroanthraquinone[1].
-
Chlorination:
-
In a suitable reaction vessel, the dried 1,4-diaminoanthraquinone leuco body is suspended in an inert solvent such as chlorobenzene or o-dichlorobenzene.
-
The mixture is heated, and the chlorinating agent (e.g., sulfuryl chloride) is added dropwise while maintaining the reaction temperature.
-
The reaction is monitored until completion, typically by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The crude product is washed with a suitable solvent to remove impurities and then dried.
-
Performance Data
| Parameter | Value | Source |
| Yield | ~77% | [2] |
| Purity | 87-95% | [2] |
| Solvent | Chlorobenzene / o-Dichlorobenzene | |
| Chlorinating Agent | Sulfuryl chloride / Chlorosulfuric acid | |
| Key Advantages | Direct route, relatively high yield | |
| Key Disadvantages | Use of hazardous reagents and solvents |
Route B: Synthesis from 1,4-Dihydroxyanthraquinone (Quinizarin)
An alternative, though less direct, pathway to this compound begins with the readily available 1,4-dihydroxyanthraquinone, also known as quinizarin. This multi-step synthesis involves the initial chlorination of the quinizarin backbone, followed by a di-amination reaction.
Reaction Mechanism
This synthetic route involves three key transformations:
-
Synthesis of Quinizarin: Quinizarin is commonly produced by the reaction of phthalic anhydride with p-chlorophenol in the presence of sulfuric acid and boric acid, followed by hydrolysis[3][4].
-
Chlorination of Quinizarin: The direct chlorination of quinizarin at the 2 and 3 positions is challenging. A potential approach involves the formation of a boron complex of quinizarin, which can then be chlorinated. However, literature primarily describes the chlorination at the 5 and 8 positions[5]. A more feasible, albeit less direct, route to a 1,4-dichloroanthraquinone involves the Friedel-Crafts acylation of 1,4-dichlorobenzene with phthalyl chloride, followed by cyclization[6]. This, however, does not yield the desired substitution pattern for subsequent amination.
-
Amination: The hydroxyl groups of a dihydroxyanthraquinone derivative can be displaced by amino groups. This nucleophilic substitution is often facilitated by the presence of a catalyst and may proceed through an addition-elimination mechanism.
Caption: Conceptual workflow for the synthesis of this compound starting from Quinizarin.
Performance Data
Due to the lack of a well-established and optimized protocol for this specific multi-step synthesis, comprehensive performance data is not available for comparison. The synthesis of quinizarin itself can achieve yields of 68-74%[3]. However, the subsequent chlorination and amination steps would each contribute to a reduction in the overall yield.
Comparative Analysis
| Feature | Route A (from Leuco Body) | Route B (from Quinizarin) |
| Starting Materials | 1,4-Diaminoanthraquinone | Phthalic anhydride, p-chlorophenol |
| Number of Steps | 2 (Reduction, then Oxidative Chlorination) | 3+ (Quinizarin synthesis, Chlorination, Amination) |
| Overall Yield | Relatively high (~77%) | Expected to be lower due to multiple steps |
| Purity of Final Product | Good (87-95%) | Potentially requires more extensive purification |
| Key Reagents | Sodium dithionite, Sulfuryl chloride/Chlorosulfuric acid | Sulfuric acid, Boric acid, Chlorinating agent, Aminating agent |
| Process Complexity | More straightforward and direct | More complex with intermediate isolations |
| Industrial Viability | Established and commonly used | Less common, more of a laboratory-scale approach |
Safety and Environmental Considerations
Both synthetic routes involve the use of hazardous chemicals that require careful handling and appropriate personal protective equipment (PPE).
-
Chlorinated Solvents (Chlorobenzene, o-Dichlorobenzene): These are toxic and harmful to the environment. Their use should be minimized, and proper waste disposal protocols must be followed.
-
Sulfuryl Chloride and Chlorosulfuric Acid: These reagents are highly corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves and face shields.
-
Strong Acids (Sulfuric Acid): Concentrated sulfuric acid is highly corrosive and requires careful handling.
From an environmental perspective, Route A is more direct but relies on chlorinated solvents. Route B, while longer, may offer opportunities for greener solvent choices in some of its steps, although the initial quinizarin synthesis still uses concentrated sulfuric acid.
Conclusion
For the synthesis of this compound, the direct oxidative chlorination of the 1,4-diaminoanthraquinone leuco body (Route A) is the more established, efficient, and industrially viable method. It offers a higher overall yield in fewer steps compared to the hypothetical route starting from quinizarin (Route B). While Route B is mechanistically plausible, the lack of well-documented procedures for the key chlorination and amination steps for this specific isomer pattern makes it a less practical choice for most applications.
Researchers and drug development professionals should prioritize Route A for reliable and scalable access to this compound, while adhering to strict safety protocols due to the hazardous nature of the reagents involved. Further research into greener solvents and chlorinating agents for Route A would be a valuable contribution to making the synthesis of this important intermediate more sustainable.
References
- 1. 1,4-Diamino-2,3-dihydroanthraquinone - Wikipedia [en.wikipedia.org]
- 2. CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,4-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 5. EP0038777B1 - Process for the preparation of oh or chloro derivatives of quinizarine bisubstituted in position 5 and 8 - Google Patents [patents.google.com]
- 6. DE3513981A1 - Process for the preparation of 1,4-dichloroanthraquinone - Google Patents [patents.google.com]
A Guide to the Structural Validation of 1,4-Diamino-2,3-dichloroanthraquinone by Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. For complex molecules such as 1,4-Diamino-2,3-dichloroanthraquinone, a key intermediate in the synthesis of dyes and potentially bioactive molecules, precise structural data is paramount.[1] This guide provides an in-depth technical comparison and procedural overview for the validation of its unique structure using one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, this document is structured to not only provide protocols but to explain the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust analytical approach.
The Structural Challenge: Symmetry and Substituent Effects
The structure of this compound (CAS No: 81-42-5, Molecular Formula: C₁₄H₈Cl₂N₂O₂) presents a distinct set of analytical challenges and features.[2][3] The molecule's core is a tricyclic anthraquinone system. Key to its NMR analysis is the plane of symmetry that runs through the C9 and C10 carbonyl groups, bisecting the C2-C3 and C6-C7 bonds. This symmetry element renders several proton and carbon environments chemically equivalent, simplifying the expected spectra but requiring careful analysis to confirm the substitution pattern.
The primary challenge lies in definitively placing the two chloro and two amino substituents on the A-ring. The expected NMR spectra will be heavily influenced by the electronic effects of these groups. Amino groups are strong electron-donating groups, which typically shield adjacent nuclei and cause an upfield shift in their NMR signals.[4] Conversely, chlorine atoms are electron-withdrawing through induction but can donate electron density via resonance, leading to more complex effects on the chemical shifts of the aromatic protons and carbons.[5]
Caption: Chemical structure of this compound with atom numbering.
Predictive NMR Analysis: What to Expect
Prior to any experimental work, a theoretical analysis of the expected ¹H and ¹³C NMR spectra is invaluable. This predictive approach, based on established substituent effects and data from similar compounds, forms the basis of our comparison.
¹H NMR Spectrum Prediction
-
Aromatic Region (Unsubstituted Ring): The protons on the unsubstituted C-ring (H-5, H-6, H-7, H-8) will resonate in the typical aromatic region, generally between δ 7.0-8.5 ppm.[6] Due to the symmetry of the anthraquinone core, we expect to see a symmetric AA'BB' system. H-5 and H-8 will be equivalent, as will H-6 and H-7. This will likely manifest as two multiplets, each integrating to two protons.
-
Amino Protons: The protons of the two amino groups (NH₂) are expected to appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but a range of δ 4.0-6.0 ppm is a reasonable starting point. Due to the molecular symmetry, the two NH₂ groups are chemically equivalent and will likely produce a single, combined signal integrating to four protons.
¹³C NMR Spectrum Prediction
The molecule has 14 carbon atoms, but due to symmetry, we expect to see only 7 unique signals in the proton-decoupled ¹³C NMR spectrum.
| Predicted Chemical Shift (δ, ppm) | Carbon Atom(s) | Rationale |
| > 180 | C9, C10 | Characteristic chemical shift for quinone carbonyl carbons. |
| 140-150 | C1, C4 | Attached to electron-donating amino groups, leading to a downfield shift. |
| 125-140 | C4a, C9a, C8a, C10a | Quaternary carbons of the fused ring system. |
| 120-135 | C6, C7 | Aromatic carbons on the unsubstituted ring. |
| 120-130 | C5, C8 | Aromatic carbons on the unsubstituted ring. |
| 110-125 | C2, C3 | Attached to chlorine atoms; the competing inductive and resonance effects make precise prediction challenging without reference data. |
Experimental Protocol for Definitive Structure Elucidation
The following step-by-step methodology outlines the acquisition of a comprehensive NMR dataset for the structural validation of this compound.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity is necessary to dissolve the compound, which has low solubility in less polar organic solvents.[7] Furthermore, DMSO-d₆ will allow for the observation of the NH₂ protons, which might otherwise exchange too rapidly in protic solvents like methanol-d₄.
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6 mL of DMSO-d₆. This concentration should provide a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments, including the less sensitive 2D correlations.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).
NMR Data Acquisition
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the multiplets in the aromatic region.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering δ 0-15 ppm, and a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. A spectral width of δ 0-200 ppm is appropriate.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It will be crucial for confirming the connectivity between the H-5/H-8 and H-6/H-7 protons on the unsubstituted ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will allow for the unambiguous assignment of the protonated carbons (C-5, C-6, C-7, C-8).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It shows correlations between protons and carbons that are two or three bonds away. These long-range correlations will be essential for piecing together the molecular framework.
Data Interpretation and Structural Confirmation
The definitive validation of the this compound structure comes from the careful analysis of the 2D NMR data, particularly the HMBC correlations.
References
comparing the properties of chlorinated vs. non-chlorinated diaminoanthraquinones
Investigating Anthraquinones
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Gathering Data, Comparing
Deepening Research & Planning
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Crafting a Comparison Guide
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Defining Key Comparison Aspects
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Refining the Research Scope
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Developing Detailed Protocols
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Existing Summary:
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I am now delving into the specific aspects for comparison. I'm focusing on the synthesis methods, material properties, and their applications. I plan to use literature search results to construct a detailed table for comparing chlorinated and non-chlorinated compounds, and I'll create a section on experimental protocols. Data visualization through diagrams will aid in comparisons.
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Structuring the Comparison
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Developing the Guide Structure
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Exploring DAAQ Properties
I've been focusing on non-chlorinated diaminoanthraquinones (DAAQs), and the data's really shaping up! I've got solid info on how they're made, their UV-Vis spectra, how they behave electrochemically (very relevant for redox flow batteries!), and their thermal stability, especially when polymerized. The core findings are emerging nicely, and I'm ready to move onto chlorinated compounds.
Investigating Chlorination Effects
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Charting Molecular Comparisons
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Analyzing Comparative Data
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Solidifying Comparative Approach
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Solidifying the Guide's Structure
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A Comparative Guide to the Electrochemical Characterization of 1,4-Diamino-2,3-dichloroanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the electrochemical characterization of 1,4-Diamino-2,3-dichloroanthraquinone (DDA). Recognizing the current gap in dedicated literature for this specific compound, we present a detailed, field-proven experimental protocol to enable researchers to generate robust and reproducible data. Furthermore, we offer a comparative analysis with well-characterized, structurally related anthraquinone derivatives to provide a clear context for interpreting the electrochemical behavior of DDA. This guide is designed to empower researchers to elucidate the redox properties of DDA, a crucial step in its potential applications in medicinal chemistry, materials science, and beyond.
The Significance of Electrochemical Characterization
The biological activity and material properties of many organic molecules, particularly those with quinone scaffolds, are intrinsically linked to their electron transfer capabilities. Electrochemical techniques, with cyclic voltammetry (CV) at the forefront, provide a powerful lens through which to examine these properties. By studying the redox potentials, electron transfer kinetics, and stability of different oxidation states, we can gain invaluable insights into a molecule's potential as a therapeutic agent, a component in redox flow batteries, or a sensor.[1]
For a molecule like this compound, the presence of both electron-donating amino groups and electron-withdrawing chloro-substituents on the anthraquinone core creates a unique electronic environment. Understanding how these competing effects modulate the redox behavior is paramount for its rational design and application.
Experimental Protocol: Electrochemical Characterization of DDA
This section provides a detailed, step-by-step methodology for the electrochemical characterization of this compound using cyclic voltammetry. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.
Materials and Reagents
-
Analyte: this compound (DDA)
-
Solvent: Acetonitrile (CH₃CN), anhydrous, ≥99.8%
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade, ≥99.0%
-
Reference Standard: Ferrocene (Fc), 98%
-
Working Electrode: Glassy carbon electrode (GCE), 3 mm diameter
-
Reference Electrode: Ag/AgCl (3 M KCl)
-
Counter Electrode: Platinum wire or mesh
-
Polishing Materials: 0.3 µm and 0.05 µm alumina slurry, polishing pads
Solution Preparation
-
Electrolyte Solution (0.1 M TBAPF₆ in CH₃CN): In an inert atmosphere (e.g., a glovebox), dissolve 3.875 g of TBAPF₆ in 100 mL of anhydrous acetonitrile. This solution serves as the solvent and supporting electrolyte for the electrochemical measurements. The high concentration of the supporting electrolyte is necessary to minimize IR drop (uncompensated solution resistance) and ensure that the analyte is the primary species undergoing redox reactions at the electrode surface.
-
Analyte Solution (1 mM DDA): Accurately weigh an appropriate amount of DDA to prepare a 1 mM solution in the 0.1 M TBAPF₆/CH₃CN electrolyte solution. For example, to prepare 10 mL of a 1 mM solution, dissolve 3.07 mg of DDA (Molar Mass: 307.13 g/mol ) in 10 mL of the electrolyte solution.
-
Reference Standard Solution (1 mM Ferrocene): Prepare a 1 mM solution of ferrocene in the electrolyte solution for internal calibration of the reference electrode potential.
Electrochemical Measurement Workflow
The following workflow outlines the process for acquiring high-quality cyclic voltammograms of DDA.
Caption: Experimental workflow for the electrochemical characterization of DDA.
Step-by-Step Procedure
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 2-3 minutes each.
-
Rinse the electrode thoroughly with deionized water and then with the electrolyte solvent (acetonitrile).
-
Sonicate the electrode in acetonitrile for 1-2 minutes to remove any residual polishing material.
-
Dry the electrode under a stream of inert gas (e.g., nitrogen or argon). A clean and smooth electrode surface is critical for obtaining reproducible and well-defined voltammograms.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the polished GCE as the working electrode, the Ag/AgCl electrode as the reference electrode, and the platinum wire as the counter electrode.
-
Add the 1 mM DDA analyte solution to the cell, ensuring that all three electrodes are immersed in the solution.
-
-
De-aeration:
-
Bubble argon or nitrogen gas through the analyte solution for at least 10-15 minutes prior to the measurement. This step is crucial to remove dissolved oxygen, which can undergo electrochemical reduction and interfere with the measurement of the analyte. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the initial potential to a value where no faradaic current is observed (e.g., 0 V).
-
Scan the potential towards negative values to observe the reduction processes of the anthraquinone core, and then reverse the scan towards positive potentials to observe the corresponding oxidation peaks. Subsequently, scan towards positive potentials from the initial potential to observe the oxidation of the amino groups, followed by a reverse scan.
-
A typical potential window for diaminoanthraquinones can range from -2.5 V to +1.5 V vs. Ag/AgCl. It is advisable to perform an initial wide scan to identify the redox events and then narrow the potential window to focus on specific peaks.
-
Record the cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s). The scan rate dependence of the peak currents and peak separations provides information about the reversibility and kinetics of the electron transfer processes.
-
-
Internal Referencing:
-
After recording the CVs of DDA, add a small amount of the ferrocene stock solution to the electrochemical cell to achieve a final ferrocene concentration of approximately 1 mM.
-
Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions.
-
The formal potential of the Fc/Fc⁺ couple is then used to reference the measured potentials of DDA to a standard scale. This is a crucial step for comparing data across different experiments and laboratories.
-
-
Data Analysis:
-
Determine the half-wave potentials (E₁/₂) for each redox couple from the cyclic voltammograms. For a reversible or quasi-reversible process, E₁/₂ is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials: E₁/₂ = (Epa + Epc) / 2.
-
Calculate the peak potential separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. Larger values indicate quasi-reversible or irreversible electron transfer kinetics.
-
Plot the peak currents (ipa and ipc) against the square root of the scan rate (ν¹/²). A linear relationship indicates that the redox process is diffusion-controlled.
-
Comparative Analysis: DDA vs. Alternative Diaminoanthraquinones
To understand the influence of the 2,3-dichloro substitution on the electrochemical properties of the 1,4-diaminoanthraquinone scaffold, a comparison with non-chlorinated analogues is essential. Here, we present data for two well-characterized compounds: 1,4-diaminoanthraquinone (DAAQ) and 1,4-bis(isopropylamino)anthraquinone (Disperse Blue 134).
Comparator Compounds
-
1,4-Diaminoanthraquinone (DAAQ): The parent compound without substituents on the 2 and 3 positions. Its electrochemical behavior will serve as a baseline to assess the impact of the chlorine atoms.
-
1,4-Bis(isopropylamino)anthraquinone (Disperse Blue 134): An N-alkylated derivative of DAAQ. This compound is known for its highly reversible redox reactions and has been studied for applications in redox flow batteries.[2]
Expected Influence of Chloro-Substituents
The two chlorine atoms at the 2 and 3 positions of the anthraquinone ring are strong electron-withdrawing groups. Their presence is expected to have the following effects on the electrochemical properties of DDA compared to DAAQ:
-
Anodic Shift of Reduction Potentials: The electron-withdrawing nature of the chlorine atoms will decrease the electron density on the anthraquinone core, making it easier to reduce. Therefore, the reduction potentials of DDA are expected to be shifted to more positive (anodic) values compared to DAAQ.
-
Anodic Shift of Oxidation Potentials: Similarly, the chloro-substituents will make it more difficult to oxidize the amino groups. Consequently, the oxidation potentials of DDA are expected to be shifted to more positive values compared to DAAQ.
-
Potential Impact on Reversibility: The substituents can also influence the stability of the radical ions formed during the redox processes, which in turn affects the reversibility of the electrochemical reactions.
Comparative Electrochemical Data
The following table summarizes the reported electrochemical data for the comparator compounds. This data provides a benchmark against which the experimentally determined values for DDA can be compared.
| Compound | Redox Couple | Formal Potential (E₁/₂) vs. Fc/Fc⁺ (V) | Peak Separation (ΔEp) (mV) | Solvent/Electrolyte | Reference |
| 1,4-Bis(isopropylamino)anthraquinone | Ox2 / Ox1 | +0.74 | ~60 | Acetonitrile / TEATf₂N | [2] |
| (Disperse Blue 134) | Ox1 / Neutral | +0.25 | ~60 | Acetonitrile / TEATf₂N | [2] |
| Neutral / Red1 | -1.51 | ~60 | Acetonitrile / TEATf₂N | [2] | |
| Red1 / Red2 | -1.98 | ~60 | Acetonitrile / TEATf₂N | [2] | |
| 1,4-Diaminoanthraquinone (DAAQ) | Ox1 / Neutral | Data not available in a directly comparable format | - | - | - |
| Neutral / Red1 | Data not available in a directly comparable format | - | - | - |
Note: While qualitative cyclic voltammetry data for 1,4-diaminoanthraquinone is available in the literature, specific formal potentials in non-aqueous media directly comparable to the data for Disperse Blue 134 were not found in the initial search. Researchers are encouraged to run DAAQ as a direct comparison under the same experimental conditions as DDA.
Interpretation and Outlook
By following the provided protocol, researchers can generate high-quality electrochemical data for this compound. The comparison of this data with the established values for related compounds will illuminate the significant role of the chloro-substituents in tuning the redox properties of the diaminoanthraquinone scaffold. This understanding is a critical prerequisite for the rational design of novel DDA-based molecules for applications in drug development, where redox cycling can be a key mechanism of action, and in materials science, where precise control over electronic properties is essential.
References
A Senior Application Scientist's Guide to the Photovoltaic Evaluation of 1,4-Diamino-2,3-dichloroanthraquinone
Authored For: Researchers, Scientists, and Materials Development Professionals Guide Objective: To provide a comprehensive framework for the performance evaluation of 1,4-Diamino-2,3-dichloroanthraquinone as a novel sensitizer in photovoltaic applications. This document synthesizes known properties of the anthraquinone scaffold with established, field-proven protocols to propose a rigorous, self-validating workflow for its characterization and comparison against benchmark materials.
Introduction: The Quest for Novel, Cost-Effective Photosensitizers
The field of photovoltaics, particularly third-generation technologies like Dye-Sensitized Solar Cells (DSSCs), is driven by the pursuit of materials that are not only efficient but also abundant, low-cost, and stable.[1][2] While ruthenium-based complexes have long served as the efficiency benchmark in DSSCs, their cost and scarcity necessitate the exploration of metal-free organic dyes.[3] Anthraquinone derivatives, a class of historically significant dyes, present an intriguing molecular framework. They possess a robust chromophore, and their structure can be readily functionalized to tune electronic properties.
This compound is one such candidate. Its parent compound, 1,4-diaminoanthraquinone, has been noted for potential solar cell applications.[4] The addition of amino groups (electron-donating) and chloro groups (electron-withdrawing) to the anthraquinone core suggests a molecular design capable of intramolecular charge transfer—a key characteristic for an effective photosensitizer. However, to date, a comprehensive evaluation of its performance in a photovoltaic device is not present in publicly accessible literature.
This guide provides the scientific rationale and a complete experimental blueprint to bridge this knowledge gap. We will dissect the molecule's theoretical potential, outline a direct comparison methodology against established standards, and provide detailed, validated protocols for device fabrication and characterization.
Section 1: Molecular Profile and Photovoltaic Potential
The viability of this compound as a photosensitizer is predicated on its chemical structure. Understanding its components allows us to predict its behavior and design appropriate evaluation experiments.
Chemical Structure and Synthesis
The molecule consists of a central anthraquinone unit, which acts as the primary light-absorbing chromophore. The amino (-NH₂) groups at the 1 and 4 positions are strong electron-donating groups, while the chloro (-Cl) groups at the 2 and 3 positions are electron-withdrawing. This "push-pull" configuration is advantageous for facilitating charge separation upon photoexcitation.
Caption: Structure of this compound.
Synthesis is typically achieved through the chlorination of a 1,4-diaminoanthraquinone leuco body using an agent like sulfuryl chloride in a suitable solvent such as chlorobenzene.[5]
Predicted Photophysical and Electrochemical Properties
-
Light Absorption: The extended π-system of the anthraquinone core is expected to absorb light in the visible spectrum. The amino and chloro substituents should modulate this absorption, potentially red-shifting the maximum absorption wavelength (λ-max) compared to the unsubstituted core, which is beneficial for capturing more of the solar spectrum.[6]
-
Energy Levels (HOMO/LUMO): For a DSSC to function, the dye's energy levels must be precisely aligned with the semiconductor's conduction band and the electrolyte's redox potential.
-
The LUMO (Lowest Unoccupied Molecular Orbital) must be more negative (higher in energy) than the conduction band of the typical semiconductor, titanium dioxide (TiO₂), to ensure efficient electron injection.
-
The HOMO (Highest Occupied Molecular Orbital) must be more positive (lower in energy) than the redox potential of the electrolyte (typically I⁻/I₃⁻) to allow for efficient dye regeneration. The electron-donating amino groups are expected to raise the HOMO energy level, while the withdrawing groups and the core will influence the LUMO. Cyclic voltammetry is the standard experimental technique to determine these values empirically.
-
Section 2: Comparative Analysis with Benchmark Sensitizers
A performance evaluation is only meaningful in context. Therefore, all experimental data for this compound should be benchmarked against a known high-performance sensitizer. The ruthenium complex N719 is the most common and appropriate standard.
Table 1: Key Performance Metrics for Photovoltaic Sensitizers
| Parameter | This compound | N719 (Ruthenium-based)[3] | Significance |
| PCE (η, %) | To Be Determined (TBD) | ~11-12% | Power Conversion Efficiency: The overall efficiency of converting light energy to electrical energy. The primary metric of performance. |
| Jsc (mA/cm²) | TBD | ~21-22 | Short-Circuit Current Density: The maximum current drawn from the solar cell. Depends on light absorption and charge injection efficiency. |
| Voc (V) | TBD | ~0.7-0.8 | Open-Circuit Voltage: The maximum voltage from the cell. Related to the energy difference between the TiO₂ conduction band and the electrolyte's redox potential. |
| FF (%) | TBD | ~65-75 | Fill Factor: A measure of the "squareness" of the J-V curve, indicating how close the cell is to its ideal behavior. Affected by internal resistances.[7] |
| λ-max (nm) | TBD | ~395, 535 | Maximum Absorption Wavelength: Indicates the part of the solar spectrum the dye harvests most effectively. Broader absorption is desirable. |
| HOMO (eV) | TBD | ~ -5.6 | Energy level of the highest occupied molecular orbital. Must be lower than the electrolyte's redox potential for regeneration. |
| LUMO (eV) | TBD | ~ -3.8 | Energy level of the lowest unoccupied molecular orbital. Must be higher than the TiO₂ conduction band for electron injection. |
Section 3: Experimental Workflow for Performance Evaluation
This section provides a complete, self-validating workflow for the fabrication and characterization of a DSSC using the target dye. The causality behind each step is explained to ensure scientific rigor.
Overall Experimental Plan
The workflow is designed to systematically assess the dye's properties, fabricate a device, and measure its performance and stability.
Caption: High-level experimental workflow for photovoltaic evaluation.
Detailed Experimental Protocols
Protocol 1: DSSC Fabrication
This protocol is based on standard and widely accepted methods for creating laboratory-scale DSSCs.[8][9]
-
Working Electrode Preparation:
-
Clean a Fluorine-doped Tin Oxide (FTO) coated glass substrate by sonicating sequentially in detergent, deionized water, and ethanol.
-
Deposit a mesoporous TiO₂ paste onto the FTO glass using the doctor-blade technique. This high-surface-area layer is critical for adsorbing a sufficient amount of dye.
-
Sinter the TiO₂-coated electrode in a furnace, typically ramping up to 450-500°C. This step removes organic binders from the paste and ensures good electrical contact between TiO₂ nanoparticles.
-
After cooling, immerse the electrode in a solution of the this compound dye (e.g., 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile/tert-butanol) for 12-24 hours. This allows a monolayer of the dye to chemisorb onto the TiO₂ surface.
-
-
Counter Electrode Preparation:
-
Clean another FTO glass substrate.
-
Deposit a thin layer of a platinum catalyst (e.g., from a hexachloroplatinic acid solution) and heat it. The platinum is essential to catalyze the reduction of the electrolyte at the counter electrode.
-
-
Cell Assembly:
-
Assemble the dye-sensitized working electrode and the platinum counter electrode in a sandwich configuration, separated by a thin polymer sealant (e.g., Surlyn).
-
Introduce the electrolyte (commonly a solution of an iodide/triiodide redox couple in an organic solvent) into the gap between the electrodes via vacuum backfilling. The electrolyte's role is to regenerate the oxidized dye after it injects an electron.[8]
-
Seal the filling hole to prevent solvent leakage.
-
Protocol 2: Photovoltaic Performance Measurement
-
J-V Characterization:
-
Use a solar simulator calibrated to the AM 1.5G standard (100 mW/cm²).[7]
-
Connect the fabricated cell to a source meter.
-
Sweep the voltage from negative to positive bias and record the corresponding current density. This generates the characteristic J-V (current density-voltage) curve.
-
From this curve, extract the key performance metrics: Jsc (the current at zero voltage), Voc (the voltage at zero current), and the maximum power point (Pmax).
-
Calculate the Fill Factor (FF) and Power Conversion Efficiency (PCE) using the following equations:[7]
-
FF = (J_max * V_max) / (Jsc * Voc)
-
PCE (%) = (Jsc * Voc * FF) / P_in * 100 (where P_in is the incident power density, 100 mW/cm²)
-
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
Use a dedicated IPCE setup with a monochromator to illuminate the cell with light of specific wavelengths.
-
Measure the short-circuit current generated at each wavelength.
-
Calculate the IPCE using the formula: IPCE(λ) (%) = 1240 * Jsc(λ) / (λ * P_in(λ)), where λ is the wavelength. This reveals the dye's efficiency spectrum, which should correlate with its UV-Vis absorption spectrum.[7]
-
Protocol 3: Stability Assessment
Device stability is a critical factor for commercial viability.[10][11]
-
Photostability: Age the encapsulated device under continuous 1-sun illumination at a controlled temperature (e.g., 60°C).
-
Thermal Stability: Store the device in the dark at an elevated temperature (e.g., 85°C).
-
Monitoring: Periodically measure the J-V curve of the aged devices and plot the key performance parameters (PCE, Jsc, Voc, FF) as a function of time. A stable device will retain a high percentage of its initial efficiency over hundreds or thousands of hours.[12]
Conclusion and Outlook
This compound presents a theoretically promising structure for application as a metal-free organic photosensitizer. Its "push-pull" electronic architecture is a hallmark of modern organic dye design. However, theoretical promise must be validated by empirical data.
The comprehensive guide presented here offers a robust, logical, and scientifically grounded pathway for any research team to perform this validation. By meticulously following the outlined fabrication and characterization protocols, researchers can generate high-quality, reproducible data on the dye's performance. Benchmarking these results against the N719 standard, as proposed, will unequivocally position this compound within the landscape of current photovoltaic materials and determine its potential for future development.
References
- 1. Advances in organic photovoltaic cells: a comprehensive review of materials, technologies, and performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in organic photovoltaic cells: a comprehensive review of materials, technologies, and performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Photovoltaic Performance of β-Amino-Substituted Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Diamino anthraquinone | 128-95-0 [chemicalbook.com]
- 5. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dye Sensitized Solar Cells | MDPI [mdpi.com]
- 9. Characterizing Interfacial Structures of Dye-Sensitized Solar Cell Working Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Issues on Perovskite Solar Cells [mdpi.com]
- 11. Stability of perovskite solar cells: issues and prospects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Navigating Purity and Performance: A Comparative Guide to the Certificate of Analysis for 1,4-Diamino-2,3-dichloroanthraquinone
For researchers and professionals in drug development and material science, the quality of starting materials is paramount. A seemingly minor impurity can derail a synthesis, alter a product's properties, or compromise biological assays. The Certificate of Analysis (CoA) is the primary document attesting to a chemical's quality, yet interpreting it requires a nuanced understanding of the analytical techniques employed and the context of the compound's application. This guide provides an in-depth analysis of the CoA for 1,4-Diamino-2,3-dichloroanthraquinone (also known as Disperse Violet 28), a critical intermediate in the synthesis of high-performance dyes and a compound of interest for its potential in developing advanced materials.[1][2] We will dissect a typical CoA, provide detailed experimental protocols for key analytical methods, and compare this compound to relevant alternatives.
Understanding the Criticality of this compound
This compound is a synthetic organic compound characterized by a central anthraquinone core with two amino groups and two chlorine atoms.[3] This specific substitution pattern imparts a deep violet color and makes it a valuable precursor for synthesizing other complex colorants, most notably Disperse Blue 60.[2] Its utility extends to the coloring of plastics and resins due to its high thermal stability and lightfastness.[1][4] The purity of this intermediate is crucial as any carry-over of impurities can significantly impact the color, fastness, and overall performance of the final product.
Decoding the Certificate of Analysis: A Representative Example
A Certificate of Analysis for a high-purity grade of this compound provides a wealth of information. Below is a representative CoA, followed by a detailed explanation of each parameter.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Result | Method |
| Identification | |||
| Appearance | Dark purple to black powder | Conforms | Visual |
| Infrared Spectrum | Conforms to reference spectrum | Conforms | FT-IR |
| Assay | |||
| Purity (HPLC) | ≥ 98.5% (Area %) | 99.2% | HPLC-UV/DAD |
| Physical Properties | |||
| Melting Point | 293 - 297 °C | 295 °C | Capillary Method |
| Solubility | Soluble in acetone, ethanol, benzene | Conforms | Visual |
| Impurities | |||
| Water Content | ≤ 0.5% | 0.2% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | 0.05% | USP <281> |
| Heavy Metals | ≤ 10 ppm | < 10 ppm | ICP-MS |
| Related Substances (HPLC) | Individual Impurity ≤ 0.5% | Largest Impurity: 0.3% | HPLC-UV/DAD |
| Total Impurities ≤ 1.5% | Total Impurities: 0.8% | HPLC-UV/DAD |
In-Depth Analysis of CoA Parameters:
-
Appearance: A simple yet critical first check. Any deviation from the expected dark purple to black powder could indicate contamination or degradation.[1]
-
Infrared (IR) Spectrum: This provides a molecular fingerprint of the compound. The absorption bands in the IR spectrum correspond to the vibrational frequencies of the chemical bonds within the molecule. A comparison to a known reference spectrum confirms the compound's identity and the absence of major structural impurities.
-
Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic compounds.[5] A high-purity result (e.g., 99.2%) indicates that the main peak corresponding to this compound constitutes the vast majority of the integrated peak area in the chromatogram. The use of a Diode Array Detector (DAD) allows for the acquisition of UV-Vis spectra across the entire chromatogram, further confirming peak identity and purity.
-
Melting Point: A sharp melting point range close to the literature value (around 295 °C) is indicative of high purity.[1] Impurities tend to depress and broaden the melting range.
-
Water Content: Determined by Karl Fischer titration, this parameter is important as excess water can interfere with subsequent chemical reactions.
-
Residue on Ignition: This test measures the amount of inorganic impurities remaining after combustion. A low value signifies a low content of inorganic contaminants.[6]
-
Heavy Metals: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for detecting trace amounts of heavy metals, which are often residues from catalysts used in the synthesis.
-
Related Substances (HPLC): This is a more detailed look at the impurity profile. The HPLC method is designed to separate the main compound from any structurally related impurities, which could be starting materials, by-products, or degradation products. Setting limits for both individual and total impurities ensures the overall quality of the material.
Experimental Protocols for Quality Verification
To ensure the trustworthiness of a CoA, it is essential to understand the analytical methods behind it. Here are detailed, step-by-step protocols for the key analyses.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to provide excellent separation of the main component from potential process-related impurities.
dot
Caption: HPLC workflow for purity analysis.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard and sample into separate 10 mL volumetric flasks.
-
Dissolve in dimethylformamide (DMF) and dilute to volume.
-
Further dilute 1 mL of this solution to 10 mL with the initial mobile phase composition.
-
Filter the final solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) monitoring at 254 nm and 330 nm.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks.
-
Causality Behind Experimental Choices: A C18 column is chosen for its versatility in retaining and separating moderately polar aromatic compounds. The gradient elution from a lower to a higher concentration of organic solvent (acetonitrile) allows for the effective elution of both the main compound and any potential impurities with varying polarities. Formic acid is added to the mobile phase to improve peak shape and resolution by suppressing the ionization of the amino groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
While not always on a routine CoA for intermediates, NMR provides unequivocal structural confirmation.
dot
References
- 1. royal-chem.com [royal-chem.com]
- 2. Disperse Violet 28 | 81-42-5 [chemicalbook.com]
- 3. Disperse Violet 28 | C14H8Cl2N2O2 | CID 65731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Disperse Violet 28 (Solvent violet 31) [colorbloomdyes.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Diamino-2,3-dichloroanthraquinone
Authored for Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 1,4-Diamino-2,3-dichloroanthraquinone, a member of the anthraquinone dye family, requires meticulous handling and disposal due to its chemical properties and potential hazards. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in scientific principles and regulatory compliance. The causality behind each procedural choice is explained to ensure a deep understanding and a self-validating safety system within your laboratory.
Hazard Profile and Risk Assessment: The Rationale for Caution
This compound is a chlorinated aromatic compound. This chemical class is often associated with environmental persistence and potential toxicity.[1] While comprehensive toxicological data for this specific compound is limited, information on structurally related chemicals provides a strong basis for a cautious approach.
-
Potential Health Hazards: Analogous compounds, such as 1,4-diaminoanthraquinone, are suspected of causing genetic defects and are known skin and eye irritants.[2] Anthraquinones, as a class, are often treated as potential carcinogens and skin sensitizers.[3][4][5] Therefore, all contact should be minimized.
-
Environmental Risks: Improper disposal can lead to environmental contamination. Discharge into sewer systems or waterways is strictly prohibited, as these compounds can be toxic to aquatic life.[2]
-
Hazardous Combustion Byproducts: As a chlorinated and nitrogen-containing molecule, uncontrolled incineration can produce highly toxic and corrosive gases, including hydrogen chloride (HCl) and nitrogen oxides (NOx).[6] This is a critical consideration for the selection of a final disposal method.
Due to these risks, this compound and any materials contaminated with it must be treated as hazardous waste .[3][4]
Immediate Safety Protocols: Pre-Disposal Handling and Storage
Proper disposal begins with safe handling during and after use. The goal is to prevent exposure and environmental release at all stages.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is non-negotiable. Handle the compound, including its waste, in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of dust.[3]
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | Prevents direct skin contact, mitigating the risk of skin irritation or sensitization.[2][6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne dust particles.[3] |
| Lab Coat | Standard laboratory coat, buttoned. | Protects clothing and underlying skin from contamination. |
| Respiratory | A NIOSH-approved particle respirator (e.g., N95). | Essential if procedures could generate dust, preventing inhalation of the compound.[6] |
Waste Storage and Segregation
-
Container: Use a dedicated, chemically compatible, and sealable container clearly labeled for the waste.[3][6]
-
Labeling: The waste container must be labeled, at a minimum, with the words "Hazardous Waste " and the full chemical name: "This compound ".[3]
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[2][3]
Spill Management Protocol
In the event of a small-scale laboratory spill, immediate and correct action is crucial to prevent wider contamination and exposure.
Step-by-Step Spill Cleanup:
-
Secure the Area: Immediately alert personnel in the vicinity and evacuate non-essential staff.[3] Ensure the area is well-ventilated.
-
Don Appropriate PPE: Before approaching the spill, don all PPE listed in the table above, including respiratory protection.
-
Prevent Dust Dispersion: Carefully cover the spilled solid with a dampened absorbent material. A 60-70% ethanol solution can be used to wet the material without causing a significant chemical reaction, effectively preventing dust from becoming airborne.[3]
-
Collect the Material: Using dampened absorbent paper or pads, carefully wipe up the spill from the outside in.[3] Avoid any dry sweeping that could generate dust.
-
Package for Disposal: Place all collected spill residue and contaminated cleaning materials into the designated hazardous waste container.[3][6]
-
Decontaminate Surfaces: Clean the spill area thoroughly with soap and water.[3]
-
Wash Hands: After removing PPE, wash hands thoroughly with soap and water.
The Core Disposal Workflow: From Lab Bench to Final Disposition
Disposal of this chemical is a regulated process that must not be undertaken by untrained individuals. The following workflow outlines the mandatory, compliant pathway.
Caption: Disposal Decision Workflow for this compound.
Detailed Procedural Steps
Step 1: On-Site Waste Accumulation Collect all waste containing this compound, including residual powder, contaminated gloves, weigh boats, and absorbent materials, directly into your pre-labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office.
Step 2: Engage Professional Disposal Services The disposal of this waste stream is mandated to be handled by professionals.
-
Academic/Large Institutions: Contact your internal EH&S department. They are responsible for managing the collection and disposal of hazardous waste in compliance with all regulations.[3]
-
Commercial/Smaller Entities: You must contract with a licensed and certified hazardous waste disposal company.[3][6] These companies can provide the correct containers, manifests, and transportation services required by law.
Step 3: Understanding Off-Site Disposal Methodologies While you will not perform the final disposal, understanding the methodology is key to appreciating the scientific and regulatory necessity of the process.
-
High-Temperature Incineration: This is the most recommended method for chlorinated organic compounds.[2][3][6] The material is burned in a specialized chemical incinerator equipped with afterburners and flue gas scrubbers.[2][6]
-
Secure Chemical Landfill: In some cases, and subject to local regulations, the waste may be sent to a specially engineered hazardous waste landfill designed to prevent leaching into the soil and groundwater.[2] This is generally considered a less preferable option than complete destruction via incineration.
Step 4: Documentation Retain all documentation, including waste manifests provided by your EH&S office or disposal contractor. These documents are your proof of compliant and responsible disposal.
Prohibited Disposal Methods and Their Consequences
To ensure a complete understanding, it is critical to explicitly state which actions are forbidden and why.
-
DO NOT dispose of down the drain. [2][3] This introduces a persistent, potentially toxic chemical into the water system, which wastewater treatment plants are not designed to handle.
-
DO NOT dispose of in the regular trash. [3] This can expose sanitation workers to a hazardous chemical and will ultimately result in the compound being released into the environment from a standard landfill.
-
DO NOT attempt to burn the material in a standard furnace or open container. This constitutes uncontrolled incineration and will release toxic, corrosive gases directly into the local atmosphere, posing a significant health and environmental risk.[6]
By adhering to these rigorous protocols, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the highest standards of scientific integrity and professional responsibility.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4-Diamino-2,3-dichloroanthraquinone
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical compounds like 1,4-Diamino-2,3-dichloroanthraquinone demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation.
Hazard Assessment: Understanding the Risks
Before selecting Personal Protective Equipment (PPE), we must first understand the potential hazards. Based on data from analogous compounds, this compound, a solid powder, presents the following primary risks:
-
Skin Contact: Anthraquinone derivatives can cause skin irritation and may lead to allergic skin reactions (sensitization) with repeated exposure[1][3]. Contaminated work clothing should not be allowed out of the workplace[1].
-
Eye Contact: As with most fine chemical powders, this compound is expected to cause serious eye irritation[1].
-
Inhalation: Inhaling the dust can lead to respiratory tract irritation[2]. While specific long-term effects are unknown, related compounds are noted for potential mutagenicity or carcinogenicity, making it imperative to minimize inhalation exposure[1][3].
-
Ingestion: Related compounds are classified as having acute oral toxicity[4][5][6]. While not a primary route of exposure in a laboratory setting, accidental ingestion via contaminated hands is possible.
These hazards dictate that our primary goal is to establish a complete barrier between the researcher and the chemical using a multi-layered PPE strategy.
The Core of Protection: A Hierarchy of Controls
PPE is the final and most personal line of defense. It should always be used in conjunction with a robust safety framework known as the Hierarchy of Controls. This framework prioritizes eliminating hazards at their source.
Caption: Fig. 1: The Hierarchy of Controls prioritizes safer work systems over personal protection.
Always handle this compound within certified engineering controls, such as a chemical fume hood, to minimize airborne particulate exposure[2][4]. This guide focuses on the final layer: the specific PPE required for safe handling.
Task-Based PPE Selection Protocol
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum requirements for handling this compound.
| Task/Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low Exposure Risk (e.g., Weighing <1g in a fume hood, handling sealed containers) | Nitrile or Neoprene gloves (double-gloving recommended) | ANSI Z87.1-compliant safety glasses with side shields[7] | Long-sleeved lab coat | Not required if performed within a certified chemical fume hood. |
| Moderate Exposure Risk (e.g., Preparing solutions, transfers outside a fume hood, small-scale reactions) | Nitrile or Neoprene gloves (double-gloving required) | Chemical splash goggles[7] | Chemical-resistant lab coat | NIOSH-approved N95 filtering facepiece respirator (dust mask) at a minimum[2]. |
| High Exposure Risk (e.g., Large quantity transfers, potential for dust generation, cleaning spills) | Chemical-resistant gloves (e.g., Butyl rubber, Viton™) over nitrile base gloves | Chemical splash goggles and a full-face shield[7] | Chemical-resistant apron over a lab coat | NIOSH-approved half-mask or full-face elastomeric respirator with P100 (HEPA) particulate filters[2]. |
Detailed PPE Specifications and Procedures
Simply wearing PPE is insufficient; it must be the correct type and used properly.
Hand Protection
The choice of glove material is critical. Nitrile gloves provide good protection against incidental contact with solids and many solvents. For prolonged work or when handling solutions, double-gloving is a prudent measure to guard against undetected micro-tears.
-
Protocol:
-
Always inspect gloves for tears or punctures before use[1].
-
Don the inner glove, followed by the outer glove.
-
Wash hands thoroughly with soap and water after removing gloves[4].
-
To remove, grasp the outside of one glove at the cuff without touching your skin. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide a finger from your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.
-
Dispose of contaminated gloves as hazardous waste[2].
-
Eye and Face Protection
Standard prescription glasses are not safety glasses[7]. All eye protection must be ANSI Z87.1 compliant.
-
Safety Glasses with Side Shields: Provide basic impact and minor splash protection. Suitable for low-risk tasks inside a fume hood.
-
Chemical Splash Goggles: Required when there is a risk of splashing chemicals into the eyes[7]. They form a seal around the eyes, offering superior protection.
-
Face Shield: Must be worn over goggles during high-risk procedures to protect the entire face from splashes or flying particles[7].
Body Protection
A standard cotton lab coat is insufficient. A lab coat made of polyester or a cotton/poly blend offers better chemical resistance. For tasks with a high splash potential, a chemical-resistant rubber or neoprene apron should be worn over the lab coat[7].
Respiratory Protection
This is arguably the most critical piece of PPE when handling powdered anthraquinones due to the inhalation risk. The selection of a respirator is a risk-based decision.
Caption: Fig. 2: A decision-making workflow for selecting appropriate respiratory protection.
-
Important: The use of any respirator, including N95 masks, requires prior medical evaluation, fit-testing, and training as per your institution's and OSHA's regulations[7].
Decontamination and Disposal
All disposable PPE, including gloves, masks, and any contaminated wipes, must be considered hazardous waste.
-
Procedure:
-
At the end of the work session, remove all disposable PPE while still in the work area (preferably within the fume hood).
-
Place all contaminated items into a designated, sealed hazardous waste bag or container.
-
Label the container clearly.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal[5][6]. Do not discard in regular trash.
-
Reusable items like face shields and goggles should be decontaminated with soap and water followed by 70% ethanol before being stored.
-
Emergency First Aid
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[1].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1][5].
Always have the Safety Data Sheet (SDS) for the compound or a close analog available for emergency responders.
By integrating these expert-driven protocols and understanding the rationale behind them, you can handle this compound with the highest degree of safety, ensuring that your valuable research is protected by an equally valuable culture of safety.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. capotchem.cn [capotchem.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
